2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAFYCBGSWUVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372276 | |
| Record name | 2-(3-chlorophenyl)-5-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883028-08-8 | |
| Record name | 2-(3-chlorophenyl)-5-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a robust and efficient synthetic protocol, rooted in established chemical principles, and outlines a thorough characterization workflow employing modern analytical techniques. The causality behind experimental choices is elucidated to provide a deeper understanding of the process. All protocols are designed to be self-validating, ensuring reproducibility and reliability. This work is supported by authoritative references from the scientific literature.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto the benzoxazole scaffold allows for the fine-tuning of its biological and physicochemical properties. The target molecule, this compound, incorporates a chloro-substituted phenyl ring at the 2-position and a methyl group at the 5-position of the benzoxazole core. These modifications are anticipated to modulate the compound's lipophilicity, electronic distribution, and steric profile, potentially leading to novel biological activities.
This guide presents a detailed methodology for the synthesis of this target compound via the acid-catalyzed condensation of 2-amino-4-methylphenol with 3-chlorobenzoic acid. Furthermore, a comprehensive characterization strategy is outlined, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the structure and purity of the synthesized molecule.
Synthetic Strategy and Mechanism
The synthesis of this compound is most effectively achieved through the condensation reaction of 2-amino-4-methylphenol and 3-chlorobenzoic acid. This reaction is typically facilitated by a dehydrating agent and catalyst, with polyphosphoric acid (PPA) being a widely used and effective choice.[1]
The reaction proceeds in two key stages:
-
Amide Formation: Initially, the amino group of 2-amino-4-methylphenol nucleophilically attacks the carbonyl carbon of 3-chlorobenzoic acid, leading to the formation of an N-(2-hydroxy-5-methylphenyl)-3-chlorobenzamide intermediate.
-
Cyclization: Under the acidic and dehydrating conditions provided by PPA, an intramolecular cyclization occurs. The hydroxyl group of the phenol ring attacks the carbonyl carbon of the amide, followed by the elimination of a water molecule to form the stable oxazole ring.
The overall synthetic workflow can be visualized as follows:
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Disubstituted Benzoxazoles
This guide provides a comprehensive technical overview of the synthesis, physical properties, and chemical characteristics of 2,5-disubstituted benzoxazoles. Tailored for researchers, medicinal chemists, and material scientists, this document synthesizes field-proven insights with established scientific principles to offer a definitive resource on this versatile class of heterocyclic compounds.
Introduction: The Benzoxazole Core and the Significance of 2,5-Disubstitution
Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This scaffold is of significant interest in drug discovery and materials science due to its presence in a wide array of pharmacologically active molecules and fluorescent materials.[1][2] The strategic placement of substituents at the 2- and 5-positions of the benzoxazole core profoundly influences the molecule's electronic, photophysical, and biological properties.[3][4][5]
The substituent at the 2-position is typically introduced from a carboxylic acid derivative or an aldehyde and plays a crucial role in defining the molecule's overall shape and electronic character. The nature of the group at the 5-position, often originating from a substituted 2-aminophenol, can modulate the electron density of the benzofused ring system, impacting properties such as fluorescence and reactivity.[4][6] Understanding the interplay between these substituents is paramount for the rational design of novel 2,5-disubstituted benzoxazoles with tailored functionalities.
Synthesis of 2,5-Disubstituted Benzoxazoles: A Methodological Overview
The construction of the 2,5-disubstituted benzoxazole scaffold is most commonly achieved through the condensation and subsequent cyclization of a 4-substituted-2-aminophenol with a carboxylic acid or its derivative.[1][2][7] The choice of synthetic route is often dictated by the nature of the desired substituents and the required reaction conditions.
Primary Synthetic Pathways
The most prevalent methods for synthesizing 2,5-disubstituted benzoxazoles include:
-
Condensation with Carboxylic Acids: This direct approach involves heating a 4-substituted-2-aminophenol with a carboxylic acid, frequently in the presence of a dehydrating agent and catalyst such as polyphosphoric acid (PPA) or under microwave irradiation.[1][2][8][9] PPA serves as both a solvent and a catalyst, facilitating the intramolecular cyclization.[1][8]
-
Reaction with Aldehydes: The reaction of a 4-substituted-2-aminophenol with an aldehyde proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole.[1][7]
-
Coupling with Acyl Chlorides: Acyl chlorides offer a more reactive alternative to carboxylic acids, allowing for milder reaction conditions. The initial acylation of the amino group is followed by intramolecular cyclization.[1]
Below is a generalized workflow for the synthesis of 2,5-disubstituted benzoxazoles.
Caption: Generalized synthetic workflow for 2,5-disubstituted benzoxazoles.
Physicochemical Properties
The physical and chemical properties of 2,5-disubstituted benzoxazoles are intricately linked to the nature of their substituents. These properties are crucial for their application in various fields.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The chemical shifts of the aromatic protons and carbons in the benzoxazole core are sensitive to the electronic effects of the substituents at the 2- and 5-positions.[3][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. The C=N stretching vibration of the oxazole ring is typically observed in the range of 1618-1644 cm-1.[11]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of 2,5-disubstituted benzoxazoles are characterized by strong absorption bands in the near-ultraviolet region.[12][13] The position of the maximum absorption (λmax) is influenced by the extent of π-conjugation and the electron-donating or -withdrawing nature of the substituents.[12]
Photophysical Properties: A Focus on Fluorescence
Many 2,5-disubstituted benzoxazoles exhibit strong fluorescence, making them valuable as fluorescent probes and imaging agents.[14][15] Their emission properties are highly sensitive to the molecular environment.
-
Fluorescence Emission: Upon excitation, these compounds can emit light in the blue-green region of the visible spectrum.[13] The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter for evaluating their performance as fluorophores.[16][17]
-
Structure-Property Relationships: The introduction of electron-donating groups at the 5-position and an extended π-conjugated system at the 2-position generally leads to a red-shift in both absorption and emission spectra and can enhance the fluorescence quantum yield.
The relationship between substituent effects and photophysical properties can be visualized as follows:
Caption: Influence of substituents on the photophysical properties of benzoxazoles.
Thermal Stability
Aromatic polybenzoxazoles are known for their excellent thermal stability, with decomposition temperatures often exceeding 450°C.[18] The thermal stability is influenced by the nature of the substituents, with rigid aromatic units enhancing thermal resistance.[19] Upon heating, polybenzoxazoles can lose oxygen as carbon monoxide and carbon dioxide.[18]
| Compound/Polymer | Decomposition Temperature (Td) | Char Yield (%) |
| Aromatic Polybenzoxazoles | > 450°C in air[18] | High |
| Polybenzoxazoles from specific bis-o-aminophenol monomers | Varies based on monomer structure[19] | Dependent on monomer |
Chemical Reactivity
The benzoxazole ring system exhibits a degree of aromaticity and can undergo electrophilic substitution reactions, with substitution favoring the C6-position.[6] The reactivity of the benzoxazole core can be tuned by the substituents at the 2- and 5-positions. For instance, an electron-donating group at the 5-position can activate the benzene ring towards electrophilic attack.
Experimental Protocols
Synthesis of a Representative 2,5-Disubstituted Benzoxazole: 2-(4-Methoxyphenyl)-5-aminobenzoxazole
This protocol describes the synthesis of a 2,5-disubstituted benzoxazole via the condensation of an aminophenol with a carboxylic acid using polyphosphoric acid (PPA).[8]
Materials:
-
2,4-Diaminophenol dihydrochloride
-
4-Methoxybenzoic acid
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2,4-diaminophenol dihydrochloride (1.0 mmol) and 4-methoxybenzoic acid (1.0 mmol).
-
Add polyphosphoric acid (PPA) to the flask to create a stirrable paste.
-
Heat the reaction mixture to 170-200°C with stirring for 1.5-2.5 hours.[20]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 2-(4-methoxyphenyl)-5-aminobenzoxazole.
Determination of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield (ΦF) of a 2,5-disubstituted benzoxazole using a known standard.[17][21]
Materials and Equipment:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Test compound (2,5-disubstituted benzoxazole)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)
-
Solvent (e.g., ethanol)
Procedure:
-
Prepare a series of five dilutions of both the test compound and the standard in the same solvent. The concentrations should be chosen to give absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Record the UV-Vis absorption spectrum for each solution and determine the absorbance at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength.
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
Determine the gradients (slopes) of the resulting straight lines for both the test compound (GradX) and the standard (GradST).
-
Calculate the quantum yield of the test compound (ΦX) using the following equation:[21]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
ηX and ηST are the refractive indices of the solvents used for the test compound and standard, respectively (if the same solvent is used, this term becomes 1).
-
Applications in Drug Development and Materials Science
The unique structural and electronic properties of 2,5-disubstituted benzoxazoles have led to their investigation in a variety of applications:
-
Antimicrobial Agents: Many derivatives have shown significant activity against a range of bacteria and fungi, including drug-resistant strains.[3][5][22]
-
Anticancer Agents: Certain 2,5-disubstituted benzoxazoles have demonstrated cytotoxic activity against various cancer cell lines.[4][23]
-
Fluorescent Probes: Their environment-sensitive fluorescence makes them suitable for use as probes for DNA and other biological macromolecules.[15][24]
-
Organic Electronics: The π-conjugated nature of these compounds makes them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion
2,5-Disubstituted benzoxazoles are a class of compounds with a rich and diverse range of physical and chemical properties. The ability to tune these properties through synthetic modification at the 2- and 5-positions makes them highly attractive for applications in medicinal chemistry, materials science, and beyond. This guide has provided a foundational understanding of their synthesis, characterization, and potential applications, offering a valuable resource for researchers in the field.
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Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole
For Immediate Release
A Deep Dive into a Promising Anticancer Agent for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the putative mechanism of action of the novel benzoxazole derivative, 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole. Synthesizing current research on related compounds, this document offers a detailed perspective on its potential as a targeted anticancer agent, focusing on its likely interaction with key signaling pathways that govern cell proliferation, survival, and angiogenesis.
Introduction: The Therapeutic Potential of Benzoxazoles
The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the benzoxazole ring system allows for substitutions that can modulate its biological effects, making it a focal point for the development of novel therapeutic agents.[3] Within the realm of oncology, 2-arylbenzoxazoles have emerged as a particularly promising class of compounds, exhibiting potent cytotoxic effects against various cancer cell lines.[4]
Postulated Primary Mechanism of Action: Inhibition of VEGFR-2 Signaling
Emerging evidence strongly suggests that the primary anticancer mechanism of this compound involves the targeted inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] This receptor tyrosine kinase is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
A study on a closely related compound, a 5-methylbenzo[d]oxazole derivative with a terminal 3-chlorophenyl moiety (compound 12l), demonstrated potent inhibitory activity against VEGFR-2.[5] This inhibition is hypothesized to occur at the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The correlation between VEGFR-2 inhibition and cytotoxicity has been observed, suggesting this is a key mechanism of its anticancer effects.[5]
Downstream Consequences of VEGFR-2 Inhibition
The blockade of VEGFR-2 by this compound is predicted to initiate a cascade of anti-proliferative and pro-apoptotic events within cancer cells.
Signaling Pathway Diagram:
Caption: Postulated VEGFR-2 signaling pathway and its inhibition.
Induction of Apoptosis
A key consequence of VEGFR-2 inhibition is the induction of apoptosis, or programmed cell death. Research on analogous benzoxazole derivatives indicates an elevation in the levels of pro-apoptotic proteins, such as Bax, and a concurrent reduction in anti-apoptotic proteins like Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[5]
Other Potential Mechanisms of Action
While VEGFR-2 inhibition appears to be a primary mechanism, the broad-spectrum activity of benzoxazole derivatives suggests that this compound may influence other cellular targets.
| Potential Target | Putative Effect | Supporting Evidence for Benzoxazole Class |
| Topoisomerase II | Inhibition of DNA replication and repair | Some 2-arylbenzoxazoles show significant inhibitory activity.[7] |
| Tubulin Polymerization | Disruption of microtubule dynamics, leading to cell cycle arrest | Oxazole derivatives are known to inhibit tubulin protein.[8] |
| Aromatase | Inhibition of estrogen synthesis | Docking studies suggest binding to the aromatase enzyme.[4] |
| STAT3 | Inhibition of a key transcription factor involved in cell survival and proliferation | Oxazole derivatives have been shown to inhibit STAT3.[8] |
Experimental Validation Protocols
To rigorously validate the proposed mechanism of action, a series of in vitro and cell-based assays are recommended.
VEGFR-2 Kinase Inhibitory Assay
Objective: To quantify the direct inhibitory effect of the compound on VEGFR-2 kinase activity.
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, and a phosphotyrosine-specific antibody.
-
Procedure:
-
Coat a 96-well plate with the poly(Glu, Tyr) substrate.
-
Add varying concentrations of this compound to the wells.
-
Initiate the kinase reaction by adding recombinant VEGFR-2 and ATP.
-
Incubate to allow for phosphorylation of the substrate.
-
Stop the reaction and wash the wells.
-
Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal.
-
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of VEGFR-2 kinase activity.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro VEGFR-2 kinase inhibitory assay.
Western Blot Analysis for Apoptotic Markers
Objective: To assess the effect of the compound on the expression levels of key apoptosis-related proteins in cancer cells.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HepG2, MCF-7) and treat with varying concentrations of this compound for 24-48 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for Bcl-2, BAX, and cleaved Caspase-3. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest.
Methodology:
-
Cell Treatment: Treat cancer cells with the compound for a specified duration.
-
Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound exerts its anticancer effects primarily through the inhibition of the VEGFR-2 signaling pathway, leading to the induction of apoptosis. Its multifaceted potential, possibly extending to other targets like topoisomerases and tubulin, warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise molecular interactions and downstream cellular consequences of this promising therapeutic candidate. Future research should also focus on in vivo efficacy studies and pharmacokinetic profiling to advance its development as a potential clinical agent.
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Some benzoxazole derivatives with anticancer activities reported in the literature. (n.d.). Retrieved from ResearchGate. [Link]
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BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. (n.d.). [Link]
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An In-Depth Technical Guide to Molecular Docking Studies of 2-Substituted Benzoxazole Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical workflow for conducting molecular docking studies on 2-substituted benzoxazole derivatives. By integrating theoretical principles with actionable protocols, this document serves as a robust resource for investigating the therapeutic potential of this versatile heterocyclic scaffold.
The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzoxazole, a heterocyclic compound composed of fused benzene and oxazole rings, represents a cornerstone in the development of novel therapeutic agents. The 2-substituted benzoxazole core, in particular, has garnered significant attention due to its presence in a wide array of pharmacologically active molecules.[1][2][3] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] The versatility of the 2-position allows for the introduction of various substituents, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interactions with specific biological targets. This inherent "drug-likeness" makes 2-substituted benzoxazoles a compelling subject for computational drug design and discovery.
The rationale for employing molecular docking in the study of these derivatives is rooted in the desire to understand, at a molecular level, how they interact with protein targets to elicit a biological response. By predicting the binding conformation and affinity of a benzoxazole derivative within the active site of a target protein, we can gain invaluable insights for lead optimization and the rational design of more potent and selective inhibitors.
The Engine of Discovery: Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in our case a 2-substituted benzoxazole derivative) when bound to a second molecule (the receptor, typically a protein) to form a stable complex.[8][9] The primary goal is to identify the binding mode with the lowest free energy of binding, which is often expressed as a docking score.[10][11] This score is calculated by a scoring function that approximates the binding affinity by considering various intermolecular interactions such as:
-
Hydrogen Bonds: Crucial for specificity and high-affinity binding.
-
Hydrophobic Interactions: Significant drivers of ligand binding in non-polar pockets.
-
Van der Waals Forces: Contribute to the overall shape complementarity.
-
Electrostatic Interactions: Important for long-range attraction and orientation.
A typical molecular docking workflow can be conceptualized as a multi-step process, each demanding careful consideration to ensure the reliability of the results.
Figure 1: A generalized workflow for a molecular docking experiment.
A Practical Protocol: Docking a Benzoxazole Derivative against VEGFR-2
To illustrate the practical application of molecular docking, this section provides a step-by-step protocol for docking a hypothetical 2-substituted benzoxazole derivative against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[12][13][14] We will utilize AutoDock Vina, a widely used and freely available docking software.[8][15][16]
Required Software
-
AutoDock Tools (ADT): A graphical user interface for preparing docking input files.
-
AutoDock Vina: The docking engine.
-
PyMOL or ChimeraX: Molecular visualization software for analyzing results.[17]
Step-by-Step Methodology
Step 1: Receptor Preparation
-
Obtain the Protein Structure: Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). For this example, we will assume a PDB ID is available that contains a co-crystallized ligand.
-
Clean the PDB File: Open the PDB file in AutoDock Tools. Remove water molecules and any co-solvents or ions not essential for binding. Retain any co-factors that are critical for the protein's structural integrity or catalytic activity.
-
Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
-
Assign Charges: Compute Gasteiger charges for the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
Create the Ligand Structure: Draw the 2D structure of your 2-substituted benzoxazole derivative using a chemical drawing software like ChemDraw and save it as a MOL or SDF file.
-
Generate 3D Coordinates: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field to obtain a low-energy, stable conformation.[18]
-
Prepare in AutoDock Tools: Open the ligand file in ADT. Detect the rotatable bonds, which will be explored during the docking process.
-
Save as PDBQT: Save the prepared ligand as a PDBQT file.
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[19] If a co-crystallized ligand is present in the original PDB file, center the grid box on this ligand to define the active site.
-
Set Grid Dimensions: Adjust the size of the grid box to encompass the entire binding pocket, with a small margin to allow for ligand flexibility. A typical size is a cube of 20-25 Å per side.[17]
-
Generate the Grid Parameter File: Save the grid box parameters. While AutoDock Vina does not require a separate grid map file like older versions of AutoDock, you will need the center coordinates and dimensions for the configuration file.[20]
Step 4: Docking Execution
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.[17] An example is provided below:
-
Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt
Validation of the Docking Protocol
A crucial step in ensuring the reliability of your docking results is to validate the protocol. This is typically done by "redocking" the co-crystallized ligand back into the active site of the protein.[21][22] A successful validation is generally considered achieved if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.[21]
Figure 2: Workflow for validating a molecular docking protocol.
Interpreting the Results: From Numbers to Insights
The output of a docking simulation provides a wealth of data that requires careful analysis to extract meaningful scientific insights.
Docking Scores and Binding Affinity
AutoDock Vina provides a docking score in kcal/mol, which represents an approximation of the binding affinity.[11] More negative values indicate a stronger predicted binding.[10][11] When comparing a series of 2-substituted benzoxazole derivatives, these scores can be used to rank the compounds in terms of their potential potency.
| Derivative | Substituent at C2 | Docking Score (kcal/mol) | Key H-Bond Interactions |
| BZ-01 | -Phenyl | -8.5 | Glu885, Cys919 |
| BZ-02 | -4-Chlorophenyl | -9.2 | Glu885, Cys919, Asp1046 |
| BZ-03 | -4-Methoxyphenyl | -8.9 | Cys919, Asp1046 |
| Reference | Sorafenib | -10.1 | Glu885, Cys919, Asp1046 |
Table 1: Example of a data summary table for docked benzoxazole derivatives against VEGFR-2.
Binding Pose and Molecular Interactions
Beyond the docking score, it is imperative to visually inspect the predicted binding poses using software like PyMOL or Discovery Studio.[11][23] This allows for a detailed analysis of the intermolecular interactions between the benzoxazole derivative and the amino acid residues in the active site. Key interactions to look for include:
-
Hydrogen Bonds: Identify the specific donor and acceptor atoms and the bond distances.
-
Hydrophobic Interactions: Observe how non-polar moieties of the ligand are accommodated in hydrophobic pockets of the receptor.
-
Pi-Pi Stacking: Look for interactions between the aromatic rings of the benzoxazole core and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
Salt Bridges: Note any electrostatic interactions between charged groups on the ligand and receptor.
The analysis of these interactions can explain why certain derivatives have better docking scores and can guide the design of new analogs with improved binding. For instance, if a particular substituent on the benzoxazole ring forms a crucial hydrogen bond, this provides a rationale for retaining or modifying that functional group in subsequent design iterations.[10]
Challenges and Future Directions
While molecular docking is a powerful tool, it is essential to acknowledge its limitations. Scoring functions are approximations and may not always perfectly correlate with experimental binding affinities. The assumption of a rigid receptor in many standard docking protocols can also be a limitation, as protein flexibility and induced fit can play a significant role in ligand binding.[24][25]
Future studies should aim to integrate docking results with more advanced computational methods, such as molecular dynamics simulations, to provide a more dynamic picture of the protein-ligand interactions.[14] Ultimately, the predictions from molecular docking must be validated through experimental testing, such as in vitro binding assays and cell-based activity assays.[12] The true value of molecular docking lies in its ability to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process.
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of a specific derivative, 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole. While a definitive published structure is not yet available, this document serves as a complete "how-to" guide, detailing the synthesis, crystallization, and structural elucidation of this target molecule. By leveraging data from structurally related compounds, we will also present a hypothetical yet realistic analysis of its expected molecular geometry and crystal packing.
Introduction: The Significance of Benzoxazoles in Drug Discovery
Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[3] This privileged scaffold is present in numerous natural products and synthetic compounds with significant biological activity.[1][2] The versatility of the benzoxazole core allows for substitutions at various positions, leading to a vast chemical space for drug discovery. The title compound, this compound, incorporates a chlorophenyl group at the 2-position and a methyl group at the 5-position. The presence of the chlorine atom can influence the molecule's electronic properties and its ability to form halogen bonds, while the methyl group can affect its lipophilicity and steric interactions with biological targets. Understanding the precise spatial arrangement of these functional groups is paramount for elucidating its mechanism of action and for designing more potent and selective analogs.
This guide will provide researchers with the necessary theoretical framework and practical protocols to:
-
Synthesize and purify this compound.
-
Grow single crystals suitable for X-ray diffraction.
-
Determine the crystal structure using single-crystal X-ray diffraction (SCXRD).
-
Analyze the molecular and supramolecular features of the crystal structure.
-
Employ computational methods to complement experimental findings.
Synthesis and Crystallization: From Powder to Single Crystal
The journey to determining a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis of this compound
A common and effective method for the synthesis of 2-arylbenzoxazoles is the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative. For the target molecule, a plausible synthetic route involves the reaction of 2-amino-4-methylphenol with 3-chlorobenzoic acid or 3-chlorobenzoyl chloride.[6]
Reaction Scheme:
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-amino-4-methylphenol and 3-chlorobenzoic acid in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or in a solvent like N-methyl-2-pyrrolidone (NMP) with a coupling agent like EDC/HOBt.
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. The crude product will precipitate out.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.
The Art of Crystallization: Growing Diffraction-Quality Crystals
Obtaining single crystals suitable for SCXRD is often the most challenging step.[7][8] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.
Common Crystallization Techniques for Small Organic Molecules:
| Technique | Description |
| Slow Evaporation | The compound is dissolved in a suitable solvent in a vial, which is loosely capped to allow for the slow evaporation of the solvent. As the solvent evaporates, the concentration of the compound increases, leading to crystallization.[9][10] |
| Vapor Diffusion | A concentrated solution of the compound in a good solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a poor solvent (the precipitant) in which the compound is insoluble but the good solvent is miscible. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[10] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible solvent in which it is less soluble. Crystals form at the interface of the two solvents as they slowly mix.[7] |
Workflow for Crystallization Screening:
Caption: A general workflow for the crystallization of a small organic molecule.
Solvent Selection: The choice of solvent is critical. A good solvent for crystallization is one in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures (for cooling crystallization) or one that evaporates at a suitable rate (for slow evaporation).
Table of Common Solvents for Crystallization: [9]
| Solvent | Boiling Point (°C) | Polarity |
| Acetone | 56 | Polar aprotic |
| Acetonitrile | 82 | Polar aprotic |
| Dichloromethane | 40 | Nonpolar |
| Ethanol | 78 | Polar protic |
| Ethyl Acetate | 77 | Moderately polar |
| Hexane | 69 | Nonpolar |
| Methanol | 65 | Polar protic |
| Toluene | 111 | Nonpolar |
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structural Probe
SCXRD is an indispensable analytical technique that provides precise information about the three-dimensional structure of molecules at the atomic level.[11]
The SCXRD Experiment: From Crystal to Data
Experimental Workflow for SCXRD:
Caption: The workflow of a single-crystal X-ray diffraction experiment.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. This pattern is recorded by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the agreement between the calculated and observed diffraction data.
Hypothetical Crystal and Molecular Structure of this compound
In the absence of experimental data, we can predict the structural features of the title compound based on the known crystal structures of similar benzoxazole derivatives.[12]
Molecular Geometry
The benzoxazole ring system is expected to be nearly planar. The 3-chlorophenyl ring at the 2-position will be twisted with respect to the benzoxazole plane. The dihedral angle between these two ring systems is a key conformational feature.
Table: Predicted Geometric Parameters
| Parameter | Predicted Value | Justification |
| C=N bond length | ~1.29 Å | Typical for a double bond in a heterocyclic ring.[12] |
| C-O bond lengths (in oxazole) | ~1.36 Å | Intermediate between single and double bond character. |
| Dihedral angle (benzoxazole/chlorophenyl) | 10-30° | Steric hindrance between the rings will prevent coplanarity. |
Crystal Packing and Intermolecular Interactions
The supramolecular assembly in the crystal will be governed by a combination of weak intermolecular interactions.
Potential Intermolecular Interactions:
-
C-H···N Hydrogen Bonds: The nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor for C-H donors from neighboring molecules.[12]
-
C-H···O Hydrogen Bonds: The oxygen atom of the oxazole ring can also accept weak hydrogen bonds.[12]
-
π-π Stacking: The aromatic rings of the benzoxazole and chlorophenyl moieties can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.[12][13]
-
C-H···π Interactions: Aromatic rings can act as acceptors for C-H donors.
-
C-H···Cl Interactions: The chlorine atom can participate in weak hydrogen bonding.[13]
Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular interactions in a crystal. It maps the closest intermolecular contacts to the surface of a molecule. The percentage contributions of different types of contacts can be calculated, providing insight into the dominant forces in the crystal packing.[13][14]
The Role of Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), can be used to corroborate and gain deeper insight from experimental crystallographic data.[15][16][17]
Computational Workflow:
Caption: A workflow for computational analysis complementing SCXRD.
Applications of Computational Analysis:
-
Geometry Optimization: DFT can be used to optimize the molecular geometry in the gas phase, which can then be compared to the experimental solid-state structure to assess the effects of crystal packing.
-
Electronic Properties: Properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential can be calculated to understand the molecule's reactivity and potential interaction sites.
-
Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in spectral assignment.
Conclusion and Future Directions
This guide has provided a comprehensive roadmap for researchers aiming to determine and understand the crystal structure of this compound. From synthesis and crystallization to SCXRD analysis and computational modeling, the methodologies described herein represent the standard practices in modern structural chemistry.
The determination of the precise three-dimensional structure of this and related benzoxazole derivatives is a critical step in the drug discovery process. It provides the structural basis for understanding their biological activity, metabolism, and potential toxicity. Future work should focus on obtaining the experimental crystal structure and using this information to design novel benzoxazole derivatives with improved therapeutic profiles. Co-crystallization with target proteins could provide invaluable insights into their mechanism of action, paving the way for the development of next-generation therapeutics.
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The Benzoxazole Scaffold: A Pharmacophore-Driven Guide to Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Privileged Scaffold in Modern Medicinal Chemistry
The benzoxazole core, a bicyclic heterocycle formed by the fusion of a benzene and an oxazole ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its rigid, planar structure and capacity for diverse chemical modifications have made it a cornerstone in the development of novel therapeutic agents.[1] Benzoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscoring their significance in the relentless pursuit of new and effective medicines.[3][4][5] This guide, intended for researchers and drug development professionals, provides a deep dive into the pharmacophore analysis of benzoxazole-based compounds, a critical computational technique that deciphers the essential molecular features required for biological activity and accelerates the drug discovery process.[6][7]
The Foundation: Understanding Pharmacophore Modeling
At its core, a pharmacophore is the specific three-dimensional arrangement of essential features that a molecule must possess to be recognized by a biological target, such as a receptor or enzyme, and elicit a biological response.[8][9] Pharmacophore modeling is a computational method that identifies and characterizes these key features, which typically include:
-
Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.
-
Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.
-
Hydrophobic (HY) Regions: Nonpolar groups that interact favorably with hydrophobic pockets of the target.
-
Aromatic Rings (AR): Planar, cyclic conjugated systems that can engage in π-π stacking or other aromatic interactions.
-
Positive/Negative Ionizable Features: Groups that are positively or negatively charged at physiological pH.
By understanding this molecular "key," researchers can design or identify new compounds that are more likely to fit the "lock" of the biological target, thereby streamlining the path to lead identification and optimization.[6][10]
The Two Pillars: Ligand-Based vs. Structure-Based Approaches
Pharmacophore modeling can be broadly categorized into two main strategies, the choice of which is dictated by the availability of structural information about the biological target.[11][12][13]
-
Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the three-dimensional structure of the target protein is unknown or not well-defined.[11][14] It relies on a set of known active compounds to deduce a common pharmacophore model that encapsulates the shared features responsible for their biological activity.[13] This method is particularly powerful for identifying novel scaffolds with similar functional properties.[14]
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, SBPM can be utilized.[7][11] This method directly analyzes the binding site of the target to identify key interaction points.[7][15] The resulting pharmacophore model represents the ideal spatial arrangement of features for a ligand to bind effectively within the active site.[15]
The convergence of features from both ligand- and structure-based models can provide a more robust and predictive pharmacophore hypothesis.[15][16]
The Benzoxazole Core: A Pharmacophoric Chameleon
The benzoxazole scaffold's versatility stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacophoric features to suit a variety of biological targets.[2][17] The benzene ring can be substituted to modulate hydrophobicity and electronic properties, while the 2-position of the oxazole ring is a common site for introducing diverse substituents that can act as hydrogen bond donors/acceptors or hydrophobic moieties.[18]
Case Study: Benzoxazoles as Anticancer Agents
Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents, targeting a range of cellular mechanisms.[19][20][21] For instance, a study on benzoxazole derivatives and their metabolites demonstrated selective cytotoxicity against cancerous HeLa cells over non-cancerous L929 cells.[19][20] Pharmacophore modeling revealed that two hydrogen bond acceptors and one hydrophobic feature were crucial for the observed cytotoxic activity on HeLa cells.[20] This selective activity underscores the importance of tailoring pharmacophoric features to achieve targeted therapeutic effects.[19]
In another study, novel benzoxazole derivatives were designed as VEGFR-2 inhibitors.[21][22] The most potent compound in the series exhibited significant antiproliferative activity and was found to induce apoptosis.[21][22] Docking studies revealed that the benzoxazole core played a critical role in binding to the hinge region of the VEGFR-2 kinase domain, a common interaction motif for kinase inhibitors.[23]
The Workflow: A Practical Guide to Pharmacophore Analysis
The process of generating and validating a pharmacophore model is a systematic endeavor that integrates computational tools and experimental data. The following outlines a typical workflow for the pharmacophore analysis of benzoxazole-based compounds.
Phase 1: Data Preparation and Feature Identification
The initial and most critical step is the careful selection and preparation of the input data.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Compound Selection: Curate a dataset of benzoxazole derivatives with known biological activity against the target of interest. This set should include both highly active and inactive or weakly active compounds to build a discriminatory model.
-
Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This is crucial as the bioactive conformation is often not the lowest energy state in solution.
-
Feature Mapping: Identify the potential pharmacophoric features (HBA, HBD, HY, AR, etc.) for each conformation of every molecule.
-
Model Generation: Utilize pharmacophore modeling software to align the active compounds and identify common pharmacophoric features. This process generates a series of pharmacophore hypotheses, each representing a different spatial arrangement of features.
Mandatory Visualization: Ligand-Based Pharmacophore Workflow
Caption: A streamlined workflow for generating a ligand-based pharmacophore model.
Phase 2: Model Validation - The Litmus Test for Predictivity
A generated pharmacophore model is only as good as its ability to distinguish active from inactive compounds.[24] Therefore, rigorous validation is a non-negotiable step.[25]
Key Validation Methods:
-
Test Set Validation: A set of known active compounds, not used in the model generation (the test set), is screened against the pharmacophore model. A good model should identify a high percentage of these actives.[25]
-
Decoy Set Screening: A large database of "decoy" molecules, which are assumed to be inactive but possess similar physicochemical properties to the known actives, is screened.[24] A robust model should have a low hit rate for these decoys, demonstrating its specificity.
-
Fischer's Randomization Test: This statistical method assesses the significance of the pharmacophore model by comparing its predictive power to that of models generated from randomized data.
-
Güner-Henry (GH) Score: This metric evaluates the quality of a pharmacophore model by considering the percentage of actives retrieved, the percentage of hits in the database, and the enrichment factor. A GH score above 0.7 is indicative of a very good model.[26][27]
Data Presentation: Pharmacophore Model Validation Metrics
| Validation Method | Metric | Desired Outcome |
| Test Set Validation | % of Actives Retrieved | High |
| Decoy Set Screening | Enrichment Factor (EF) | High (>>1) |
| Fischer's Randomization | Confidence Level | High (e.g., 95% or 99%) |
| Güner-Henry (GH) Score | GH Score | > 0.7 |
Phase 3: Application in Virtual Screening and Lead Optimization
Once validated, the pharmacophore model becomes a powerful tool for drug discovery.[8][10]
-
Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases (e.g., ZINC, Enamine) for novel compounds that match the required features.[28] This "cherry-picking" approach significantly enriches the hit list with potentially active molecules, reducing the time and cost of experimental screening.[8]
-
Lead Optimization: The model can guide the modification of existing lead compounds to improve their potency and selectivity. By understanding the essential pharmacophoric features, medicinal chemists can make more informed decisions about which parts of the molecule to modify.[6]
-
Scaffold Hopping: Pharmacophore models can identify compounds with different core structures (scaffolds) that still present the same essential features for biological activity. This is a valuable strategy for discovering novel chemical series with improved properties.[8][14]
Mandatory Visualization: Virtual Screening Workflow
Caption: A typical virtual screening workflow using a validated pharmacophore model.
Software and Tools of the Trade
A variety of software packages are available for pharmacophore modeling, each with its own strengths and algorithms.[6][29][30] Commonly used platforms include:
-
Discovery Studio (BIOVIA): A comprehensive suite of tools for both ligand- and structure-based modeling.[6]
-
LigandScout: Known for its intuitive 3D pharmacophore modeling and visualization capabilities.[6]
-
MOE (Molecular Operating Environment): Offers a wide range of functionalities for pharmacophore generation, visualization, and virtual screening.[6]
-
PHASE (Schrödinger): A powerful tool for ligand-based pharmacophore modeling and 3D-QSAR.[7]
-
Pharmit: A free, web-based platform for pharmacophore modeling and screening.[6]
Future Perspectives and Conclusion
The synergy of pharmacophore modeling with other computational techniques, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, will continue to refine the drug discovery process.[15][31][32] For the versatile benzoxazole scaffold, these in silico approaches are invaluable for exploring its vast chemical space and unlocking its full therapeutic potential.[4][18]
This guide has provided a comprehensive overview of the principles and practices of pharmacophore analysis as applied to benzoxazole-based compounds. By embracing these powerful computational strategies, researchers can accelerate the identification and development of the next generation of benzoxazole-containing drugs, ultimately contributing to the advancement of human health.
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An In-Depth Technical Guide to the Biological Activity of Novel 2-Substituted Benzoxazole Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-substituted benzoxazole derivatives. As a privileged scaffold in medicinal chemistry, the benzoxazole nucleus is central to the development of new therapeutic agents, demonstrating a remarkable breadth of pharmacological effects. This document delves into the core scientific principles, experimental methodologies, and structure-activity relationships that define this promising class of compounds.
The Benzoxazole Scaffold: A Cornerstone of Medicinal Chemistry
The benzoxazole core, an aromatic bicyclic heterocycle, consists of a benzene ring fused to an oxazole ring. Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore capable of diverse interactions with biological macromolecules.[1][2][3] The true versatility of this scaffold is unlocked through substitution at the 2-position. By modifying the group at this position, researchers can fine-tune the molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity and target specificity.[4] This has led to the discovery of 2-substituted benzoxazole derivatives with potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][4][5][6]
Synthetic Strategies: Accessing Chemical Diversity
The generation of novel 2-substituted benzoxazole libraries hinges on efficient and versatile synthetic methodologies. The most prevalent approach involves the condensation and subsequent cyclization of an o-aminophenol with a variety of functional groups.
Primary Synthetic Pathways
The classical and most direct route involves the reaction of 2-aminophenols with carboxylic acids or their derivatives (acyl chlorides, esters, amides).[7] Modern advancements have introduced a range of catalysts and reaction conditions to improve yields, reduce reaction times, and enhance substrate scope. These include metal catalysts, microwave irradiation, and green chemistry approaches utilizing environmentally benign catalysts like fly ash.[8][9]
A general synthetic workflow is depicted below:
Caption: General Synthetic Workflow for 2-Substituted Benzoxazoles.
Detailed Synthetic Protocol: Triflic Anhydride (Tf₂O)-Promoted Synthesis
This method highlights a mild and effective modern approach for synthesizing 2-substituted benzoxazoles from tertiary amides and 2-aminophenols.[5] The causality behind this choice lies in the high reactivity of triflic anhydride, which activates the amide carbonyl group, facilitating a cascade reaction that proceeds efficiently at room temperature.[5]
Step-by-Step Methodology:
-
Amide Activation: Dissolve the tertiary amide (1.1 equiv.) in dichloromethane (DCM). Add 2-Fluoropyridine (2 equiv.) to the solution.
-
Tf₂O Addition: Cool the mixture to 0 °C in an ice bath. Add triflic anhydride (Tf₂O) (1.2 equiv.) dropwise while stirring. Continue stirring for 15 minutes at 0 °C. This step is critical as Tf₂O is a powerful electrophile that activates the amide for nucleophilic attack.
-
Nucleophilic Addition: Add the 2-aminophenol (1.0 equiv.) to the reaction mixture.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 1 hour. During this time, the nucleophilic amino group of the aminophenol attacks the activated carbonyl, followed by intramolecular cyclization and elimination to form the benzoxazole ring.
-
Quenching & Purification: Quench the reaction with triethylamine (Et₃N). Evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the desired 2-substituted benzoxazole.[5]
Anticancer Activity: Targeting Malignant Proliferation
The anticancer potential of 2-substituted benzoxazoles is one of their most extensively studied biological activities.[1][4][10] These compounds exert their effects through multiple mechanisms, most notably by inhibiting key signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Mechanism of Action: Kinase Inhibition
A primary mechanism of action is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling.[11][12] Notably, novel piperidinyl-based benzoxazole derivatives have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[13]
-
VEGFR-2 Inhibition: By blocking the ATP-binding pocket of VEGFR-2, these compounds inhibit downstream signaling cascades, thereby preventing angiogenesis—the formation of new blood vessels essential for tumor growth and survival.[11][14][15]
-
c-Met Inhibition: Simultaneous inhibition of c-Met, another key RTK, disrupts pathways controlling cell proliferation, motility, and invasion.[13]
This dual-inhibition strategy is a powerful approach to overcoming resistance and achieving a more comprehensive antitumor effect.
Caption: VEGFR-2 and c-Met inhibition by benzoxazole derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, certain benzoxazole derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest. For example, compound 11b , a p-fluorophenyl derivative, was shown to induce G2/M cell-cycle arrest and apoptosis in breast cancer cells.[13] This was accompanied by the upregulation of pro-apoptotic markers like p53 and BAX, and the downregulation of the anti-apoptotic protein Bcl-2.[13] Similarly, other derivatives have been shown to arrest liver cancer cells in the Pre-G1 and G1 phases, leading to a significant increase in apoptosis.[11][14]
Quantitative Anticancer Data
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit 50% of cell growth.
| Compound Class/Example | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Piperidinyl Derivative 11b | MCF-7 (Breast) | Comparable to Sorafenib | Dual VEGFR-2/c-Met Inhibition | [13] |
| Benzoxazole Derivative 12l | HepG2 (Liver) | 10.50 | VEGFR-2 Inhibition, Apoptosis Induction | [11][14] |
| Benzoxazole Derivative 12l | MCF-7 (Breast) | 15.21 | VEGFR-2 Inhibition | [11][14] |
| Triazolotriazine 8e | HepG2 (Liver) | 5.13 | VEGFR-2 Inhibition | [12] |
| Phortress Analogue 3n | Various | Potent | CYP1A1 Induction | [16] |
Antimicrobial Activity: Combating Pathogens
The rise of antimicrobial resistance necessitates the discovery of new chemical entities to treat infectious diseases.[8] 2-Substituted benzoxazoles have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi.[8][17][18][19][20][21][22]
Mechanism of Action: DNA Gyrase Inhibition
Molecular docking studies suggest a primary mechanism for the antibacterial activity of benzoxazoles is the inhibition of DNA gyrase.[8][23] This essential bacterial enzyme controls the topological state of DNA and is critical for DNA replication and repair. By inhibiting this enzyme, benzoxazole derivatives disrupt fundamental cellular processes, leading to bacterial cell death. This target is advantageous as it is present in bacteria but not in eukaryotes, offering a degree of selective toxicity.[23]
Spectrum of Activity
These compounds have demonstrated efficacy against a range of pathogens:
-
Gram-Positive Bacteria: Including Staphylococcus aureus and Bacillus subtilis.[8][24]
-
Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[6][8][24]
-
Fungi: Including Candida albicans and Aspergillus species.[8][9][21]
The potency is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
| Compound/Series | Target Organism | MIC (µg/mL) | Reference |
| Compound 2b | Bacillus subtilis | 0.098 - 0.78 | [17] |
| Benzoxazole 47 | Pseudomonas aeruginosa | 0.25 | [6] |
| Benzoxazole 47 | Enterococcus faecalis | 0.5 | [6] |
| Disubstituted Benzoxazole 5e | Pseudomonas aeruginosa | Significant Activity | [24] |
| Disubstituted Benzoxazole 5c, 5e | Bacillus subtilis | 3.12 | [24] |
Anti-inflammatory and Analgesic Activity
Several 2-substituted benzoxazole derivatives exhibit significant anti-inflammatory and analgesic properties.[25][26][27][28] Their mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[29]
The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting the COX-2 enzyme, which is involved in inflammation. However, many non-selective NSAIDs also inhibit the COX-1 enzyme, leading to undesirable gastrointestinal side effects.[29] The development of selective COX-2 inhibitors is therefore a key goal in anti-inflammatory drug discovery. Studies have shown that certain 2-substituted benzoxazoles exhibit potent anti-inflammatory activity with a significant gastro-protective effect, suggesting they may act as selective COX-2 inhibitors.[29][30] In animal models, some compounds were found to be more potent analgesics than the standard drug diclofenac.[25][26]
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For 2-substituted benzoxazoles, the nature of the substituent at the 2-position is a critical determinant of potency and selectivity.[4][31][32]
-
Anticancer Activity: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) at the ortho or para positions of a phenyl ring at the 2-position can enhance anti-proliferative activity.[32] The addition of hydrophobic moieties, such as a p-fluorophenyl group, can significantly increase potency against kinases like VEGFR-2 and c-Met.[13]
-
Antimicrobial Activity: A comparative study found that benzoxazole derivatives lacking a methylene bridge between the oxazole ring and a 2-position phenyl ring were more active than those with the bridge.[23] The presence of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features are key for DNA gyrase inhibition.[23]
-
Antimycobacterial Activity: For antimycobacterial effects, derivatives with high polarizability, low lipophilicity, and electron-withdrawing substituents showed the highest activity.[31]
Caption: Key Structure-Activity Relationships of 2-Substituted Benzoxazoles. (Note: A chemical structure image would replace the placeholder in a final document.)
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for core biological assays.
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol validates the antimicrobial potency of the synthesized compounds.
-
Strain Preparation: Culture bacterial strains in nutrient broth for 6 hours at 37 °C. Culture fungal strains on an appropriate agar medium.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in broth to achieve a range of concentrations.
-
Inoculation: Inoculate each dilution with the standardized microbial suspension. Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at an appropriate temperature for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[8][20]
In Vitro Anticancer Assay: MTT Cytotoxicity Assay
This protocol is a self-validating system to quantify the cytotoxic effects of the compounds on cancer cell lines.
Caption: Experimental Workflow for In Vitro Anticancer Screening (MTT Assay).
Conclusion and Future Perspectives
The 2-substituted benzoxazole scaffold is undeniably a privileged structure in drug discovery, serving as a foundation for compounds with a wide array of potent biological activities. Their efficacy as anticancer agents, particularly through the dual inhibition of key tyrosine kinases like VEGFR-2 and c-Met, marks a significant advancement in targeted therapy. Furthermore, their broad-spectrum antimicrobial activity, driven by mechanisms such as DNA gyrase inhibition, provides a promising avenue for combating drug-resistant pathogens. The demonstrated anti-inflammatory and analgesic effects further broaden their therapeutic potential.
Future research should focus on optimizing the scaffold to enhance selectivity and reduce off-target effects. The exploration of novel substituents at the 2-position, guided by robust structure-activity relationship studies and computational modeling, will be crucial in developing next-generation therapeutic agents with improved efficacy and safety profiles. The continued investigation into the diverse mechanisms of action will undoubtedly solidify the role of 2-substituted benzoxazoles as a cornerstone of modern medicinal chemistry.
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The Structure-Activity Relationship (SAR) of 2-Phenylbenzoxazole Analogues: A Guide to Unlocking Therapeutic Potential
An In-depth Technical Guide for Drug Development Professionals
The 2-phenylbenzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of compounds with a vast spectrum of pharmacological activities.[1][2][3] Its rigid, planar nature and ability to engage in various non-covalent interactions make it an ideal starting point for designing potent and selective therapeutic agents. These compounds have demonstrated significant antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[4][5][6][7]
This guide provides an in-depth analysis of the structure-activity relationships of 2-phenylbenzoxazole analogues. Moving beyond a simple catalogue of derivatives, we will explore the causal relationships between molecular architecture and biological function, offering field-proven insights for researchers engaged in the design and optimization of novel therapeutics based on this versatile scaffold.
The Core Scaffold: Foundational Principles of Activity
The inherent biological activity of the 2-phenylbenzoxazole scaffold stems from its ability to mimic endogenous structures, such as nucleic bases, allowing it to interact with the biopolymers of living systems.[6] The core itself consists of two key aromatic systems: the benzoxazole ring system and the 2-phenyl substituent. The relative orientation and electronic properties of these rings are fundamental to target engagement. Modifications to either part of this core can dramatically influence potency, selectivity, and pharmacokinetic properties.
A generalized structure highlights the key regions for chemical modification that dictate the resulting biological activity.
Caption: General structure of 2-phenylbenzoxazole highlighting key regions for SAR exploration.
SAR in Antimicrobial Drug Discovery
2-Phenylbenzoxazole analogues have shown potent activity against a wide range of bacterial and fungal pathogens.[8][9] The primary mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase, a type II topoisomerase crucial for DNA replication.[8]
Key SAR Insights for Antimicrobial Activity:
-
Substitutions on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are critical.
-
Schiff base derivatives, formed by reacting an amino group on the phenyl ring with various aromatic aldehydes, have demonstrated significant antibacterial and antifungal activity.[9][10][11]
-
Compounds with hydroxyl and halogen substitutions on the phenyl ring often exhibit the highest activity. For instance, certain derivatives show potent activity against Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MIC) as low as 12.5 µg/mL.[12]
-
-
Modifications on the Benzoxazole Ring:
-
Methyl groups at the 5- or 6-position of the benzoxazole ring can enhance activity. A 5-methyl substituted analogue with a 2,4-dichlorophenyl group at the 2-position showed significant activity against P. aeruginosa (MIC = 25 µg/mL), proving more potent than tetracycline in that study.[12]
-
Replacing the 2-phenyl group with a 2-amino phenyl group can lead to higher antibacterial potential, particularly against Escherichia coli and S. aureus.[8]
-
Table 1: Antimicrobial Activity of Selected 2-Phenylbenzoxazole Analogues
| Compound ID | Substituent(s) | Target Organism | Activity Measurement | Reference |
|---|---|---|---|---|
| Compound 21 (Shanbhag et al.) | 2-(4-chlorophenylamino) | Escherichia coli | 90% inhibition @ 25 µg/mL | [8] |
| Compound 18 (Shanbhag et al.) | 2-(4-methoxyphenylamino) | Staphylococcus aureus | 81% inhibition @ 25 µg/mL | [8] |
| Compound 4b (Yıldırım et al.) | 5-methyl, 2-(4-chlorophenyl) | Staphylococcus aureus | MIC = 12.5 µg/mL | [12] |
| Compound 4c (Yıldırım et al.) | 5-methyl, 2-(2,4-dichlorophenyl) | Staphylococcus aureus | MIC = 12.5 µg/mL | [12] |
| Compound 5a (Yıldırım et al.) | 6-methyl, 2-(4-hydroxyphenyl) | Pseudomonas aeruginosa | MIC = 25 µg/mL |[12] |
SAR in Anticancer Drug Development
The development of benzoxazole derivatives as anticancer agents is a highly active area of research.[2][7] Many of these compounds exert their effects by inhibiting key signaling proteins involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[13][14]
Key SAR Insights for Anticancer Activity:
-
Hydroxyphenyl and Methoxyphenyl Groups: The presence of hydroxyl or methoxy groups on the 2-phenyl ring is a recurring theme in potent anticancer analogues.[1]
-
Fluorosulfate Group: The introduction of a fluorosulfate (-OSO₂F) group via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is an emerging strategy.[15][16] An ortho-substituted fluorosulfate derivative exhibited significant cytotoxicity against the MCF-7 breast cancer cell line.[15][17] This functional group can tune both biological activity and luminescent properties, opening avenues for theranostics.[15]
-
Molecular Docking & QSAR: Computational studies, including 3D-QSAR and molecular docking, have been instrumental in elucidating the SAR of these compounds.[13][14][18] These studies confirm that interactions with key residues in the ATP-binding pocket of kinases like VEGFR-2 are driven by hydrogen bonds and hydrophobic interactions, which can be modulated by the substituents on the benzoxazole scaffold.[14]
Table 2: Anticancer Activity of Selected 2-Phenylbenzoxazole Analogues
| Compound Class | Key Feature | Cancer Cell Line | Activity Measurement | Mechanism/Target | Reference |
|---|---|---|---|---|---|
| Benzylidene Hydrazide Derivative | Unsubstituted benzylidene hydrazide | HCT-116, MCF-7 | Good activity (MIC values reported) | Not specified | [1] |
| Methoxy-substituted | 2-(3,4-dimethoxyphenyl) | HCT-116, MCF-7 | Improved activity vs unsubstituted | Not specified | [1] |
| Fluorosulfate Derivative (BOSo) | 2-(ortho-fluorosulfatophenyl) | MCF-7 | Significant cytotoxicity | hER/HER2 inhibition suggested | [15][17] |
| General Benzoxazoles | Various substitutions | HepG2, HCT-116, MCF-7 | Potent inhibition (IC50 values) | VEGFR-2 Inhibition |[13][14] |
SAR for Specific Enzyme Inhibition
Beyond broad antimicrobial or anticancer activity, 2-phenylbenzoxazole analogues have been tailored to inhibit specific enzymes with high potency.
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable as skin-lightening agents.
-
The Resorcinol Motif: A 2,4-dihydroxyphenyl moiety at the 2-position is the most critical structural feature for potent tyrosinase inhibition.[4] Analogues containing this motif showed significantly stronger inhibition than the standard, kojic acid.[4][19] The hydroxyl groups are believed to chelate the copper ions in the enzyme's active site.
-
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used to treat Alzheimer's disease.
-
Dual-Site Binding: Potent benzoxazole-based inhibitors often feature a design that allows for simultaneous binding to the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases.[5]
-
Substitutions at Position 6: The introduction of carboxamide groups at the 6-position of the benzoxazole ring is a key strategy. A derivative with a specific N-substituted carboxamide at this position (compound 36) was found to be a highly potent dual inhibitor of both AChE (IC₅₀ = 12.62 nM) and BChE (IC₅₀ = 25.45 nM).[5]
-
Caption: Competitive inhibition mechanism relevant to many 2-phenylbenzoxazole-based enzyme inhibitors.
Synthetic Methodologies & Experimental Protocols
The robust and versatile synthesis of the 2-phenylbenzoxazole core is a key enabler of extensive SAR studies. The most common and direct method is the condensation of a 2-aminophenol with a substituted benzoic acid or benzaldehyde.[11][20]
Rationale for Method Selection: While traditional methods often employ harsh condensing agents like polyphosphoric acid (PPA), modern approaches focus on greener, more efficient catalysts.[10][20] The use of heterogeneous nanocatalysts, such as magnetically separable Ag@Fe₂O₃ core-shell nanoparticles, offers significant advantages, including room temperature reactions, high yields (88-97%), short reaction times, and easy catalyst recovery and reuse, aligning with the principles of sustainable chemistry.[20]
Detailed Protocol: Green Synthesis of a 2-Phenylbenzoxazole Derivative
This protocol is adapted from a method utilizing a magnetically separable nanocatalyst.[20]
Objective: To synthesize a 2-phenylbenzoxazole derivative via one-pot condensation of a substituted 2-aminophenol and a substituted benzaldehyde.
Materials:
-
Substituted 2-aminophenol (1.5 mmol)
-
Substituted benzaldehyde (1.5 mmol)
-
Ag@Fe₂O₃ core-shell nanoparticles (20 mg)
-
Solvent: Water:Ethanol mixture (5:1, 6 mL)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Developing solvent: Petroleum Ether:EtOAc (4:1)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 2-aminophenol (1.5 mmol), benzaldehyde (1.5 mmol), and Ag@Fe₂O₃ nanoparticles (20 mg).
-
Solvent Addition: Add 6 mL of the water:ethanol (5:1) dispersion to the flask.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC, spotting the reaction mixture against the starting materials. The developing solvent system is typically Petroleum Ether:EtOAc (4:1).
-
Work-up: Upon completion (as indicated by the disappearance of starting materials on TLC, often within minutes), add ethyl acetate to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer.
-
Washing: Wash the organic phase with water and then dry it over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent. The catalyst can be recovered from the aqueous layer and residue using an external magnet. Evaporate the ethyl acetate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-phenylbenzoxazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as FTIR, ¹H-NMR, and ¹³C-NMR.[11][20]
Caption: A typical green synthesis workflow for 2-phenylbenzoxazole analogues.
Conclusion and Future Directions
The 2-phenylbenzoxazole scaffold remains a highly fruitful area for therapeutic innovation. The structure-activity relationships discussed herein demonstrate that targeted modifications to its core components can systematically enhance potency and selectivity against a wide array of biological targets. The most promising strategies involve the modulation of electronic and steric properties on the 2-phenyl ring and the introduction of specific functional groups on the benzoxazole core to achieve dual-site binding or improved pharmacokinetic profiles.
Future research should leverage computational modeling and sustainable synthetic methods to rapidly explore novel chemical space. The integration of fluorescent moieties, such as through SuFEx chemistry, may pave the way for next-generation theranostic agents that combine potent biological activity with real-time imaging capabilities, a significant step forward in personalized medicine.[15][21]
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Methodological & Application
Application Note: A Researcher's Guide to the One-Pot Synthesis of 2-Arylbenzoxazoles
Abstract & Introduction
The 2-arylbenzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-fungal, and anti-inflammatory properties, and they serve as key building blocks for functional materials.[1][2] Traditional multi-step syntheses of these compounds are often laborious and inefficient. The advent of one-pot methodologies, which combine multiple reaction steps into a single, continuous process without isolating intermediates, represents a significant advancement in efficiency, economy, and sustainability.[3]
This application note provides an in-depth guide to the one-pot synthesis of 2-arylbenzoxazoles, primarily focusing on the condensation of 2-aminophenols with aromatic aldehydes. We will explore the underlying mechanism and detail several field-proven, catalyst-driven protocols. The objective is to equip researchers, scientists, and drug development professionals with a robust understanding of not just the procedural steps, but the chemical causality that governs the success of this vital transformation.
The Core Synthetic Pathway: Mechanism & Rationale
The most common and direct one-pot synthesis of 2-arylbenzoxazoles proceeds via a two-stage sequence: initial condensation followed by oxidative cyclization. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
Step 1: Schiff Base Formation. The reaction commences with the nucleophilic attack of the amino group of a 2-aminophenol onto the electrophilic carbonyl carbon of an aldehyde. This is a classic condensation reaction that, after the elimination of a water molecule, forms a phenolic Schiff base (or imine) intermediate.
-
Step 2: Oxidative Cyclization. The in situ generated Schiff base undergoes an intramolecular cyclization, where the phenolic oxygen attacks the imine carbon. This forms a dihydrobenzoxazole intermediate.
-
Step 3: Aromatization. The final, and often rate-determining, step is the oxidation of the dihydrobenzoxazole ring to the stable, aromatic 2-arylbenzoxazole product. This step necessitates an oxidant to remove two hydrogen atoms.
The choice of catalyst is paramount as it can influence the rate of both Schiff base formation and, more critically, the final oxidative aromatization step. Many modern protocols utilize a catalyst that can facilitate the entire tandem sequence in the presence of an oxidant.
Figure 1: General reaction mechanism for the one-pot synthesis of 2-arylbenzoxazoles.
Experimental Protocols & Catalyst Systems
The selection of a catalytic system is often dictated by factors such as cost, environmental impact, catalyst availability, and substrate tolerance. Below are detailed protocols for several robust and reproducible systems.
Protocol I: Copper-Catalyzed Oxidative Cyclization
Copper catalysts are widely employed due to their low cost, high efficiency, and predictable reactivity.[4][5] Copper(II) triflate [Cu(OTf)₂] is particularly effective in catalyzing the condensation and subsequent oxidative tandem reaction in the presence of atmospheric oxygen.[5]
Rationale for Experimental Choices:
-
Catalyst: Cu(OTf)₂ acts as a Lewis acid, activating the aldehyde's carbonyl group towards nucleophilic attack by the aminophenol.[6] It also facilitates the final aerobic oxidation step.
-
Solvent: A high-boiling polar solvent like DMF or DMSO is often used to ensure all reagents remain in solution and to allow for the necessary reaction temperatures.
-
Oxidant: This protocol leverages atmospheric air as a green, inexpensive, and readily available oxidant, making it an environmentally benign choice.[7]
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminophenol (1.0 mmol), the desired aryl aldehyde (1.0 mmol), and Cu(OTf)₂ (5-10 mol%).
-
Add a suitable solvent (e.g., DMF, 5 mL).
-
Heat the reaction mixture to 100-120 °C and stir vigorously under an air atmosphere (an open-to-air setup is usually sufficient).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-arylbenzoxazole.
Protocol II: Iron-Catalyzed Tandem Reaction
Iron is an abundant, inexpensive, and non-toxic metal, making it an excellent choice for sustainable chemistry.[8] Iron(III) chloride (FeCl₃) can effectively catalyze the entire sequence from different starting materials, such as the reaction between o-nitrophenols and benzylic alcohols, which involves a hydrogen transfer strategy.[1][9] A more direct one-pot method from 2-aminophenols and aldehydes is also feasible.
Rationale for Experimental Choices:
-
Catalyst: FeCl₃ is a potent Lewis acid that promotes both the initial condensation and the final cyclization. In hydrogen transfer reactions, the iron catalyst facilitates the oxidation of the alcohol and reduction of the nitro group in a cascade process.[1][9]
-
Temperature: Higher temperatures are often required to drive the reaction, particularly the hydrogen transfer and dehydrogenation steps.[1]
-
Ligand: In some iron-catalyzed systems, a ligand like 1,1′-bis(diphenylphosphino)ferrocene (dppf) or 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) can significantly improve yields by stabilizing the active iron species.[1][8]
Step-by-Step Methodology (from o-nitrophenol and benzylic alcohol):
-
In an oven-dried Schlenk tube, combine o-nitrophenol (1.0 mmol), benzylic alcohol (2.5 mmol), FeCl₃ (5 mol%), and a ligand such as dppf (5 mol%) if required.[1]
-
Add an anhydrous, high-boiling solvent like toluene or xylene (3 mL).
-
Seal the tube and heat the mixture in an oil bath at 150 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).
-
Filter the solution through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography on silica gel to obtain the desired product.
Summary of Reaction Parameters
The choice of catalyst and conditions significantly impacts reaction outcomes. The table below summarizes typical parameters for various one-pot systems, highlighting the versatility available to researchers.
| Catalyst System | Starting Materials | Oxidant | Typical Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Reference |
| HAuCl₄·4H₂O (2 mol%) | 2-Aminophenol, Aldehyde | O₂ (balloon) | THF | 66 | 6 | 85-96 | [10] |
| Cu(OTf)₂ (10 mol%) | 2-Aminophenol, Aldehyde | Air | DMF | 100 | 4-8 | 80-92 | [5] |
| FeCl₃ (5 mol%) | o-Nitrophenol, Benzyl Alcohol | None (H-transfer) | Toluene | 150 | 12-24 | 75-85 | [1] |
| Cu(II)-SBA-15 | 2-Aminophenol, Aldehyde | Air | Ethanol | Reflux | 1-2 | 74-86 | [11] |
| Ag@Fe₂O₃ Nanoparticles | 2-Aminophenol, Aldehyde | Air | Ethanol | Room Temp | 1-2 | 88-97 | [12] |
Note: Yields are representative and highly dependent on the specific substrates used. Aromatic aldehydes with electron-withdrawing groups generally react faster and give higher yields than those with electron-donating groups.[10]
General Experimental Workflow
A successful synthesis relies on a systematic and logical workflow from setup to final product characterization.
Figure 2: Standard experimental workflow for one-pot 2-arylbenzoxazole synthesis.
Conclusion & Future Outlook
The one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes is a powerful and efficient strategy for accessing this important class of heterocycles. By leveraging catalysts based on copper, iron, or gold, researchers can achieve high yields under relatively mild conditions. The ongoing development of protocols using heterogeneous, magnetically separable nanocatalysts or employing sustainable methods like microwave irradiation points towards a future of even greener and more efficient synthetic routes.[6][12][13] This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently apply and adapt these methods in their own synthetic endeavors.
References
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Title: Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere Source: Journal of Zhejiang University Science B, via PubMed Central URL: [Link]
-
Title: Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols Source: Organic Letters, ACS Publications URL: [Link]
-
Title: Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere Source: PubMed URL: [Link]
-
Title: Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides Source: Current Organic Synthesis URL: [Link]
-
Title: Cu(ii)-SBA-15 mediated synthesis of 2-aryl benzimidazoles and benzoxazoles: a sustainable approach Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]
-
Title: Iron-Catalyzed Regioselective Synthesis of 2-Arylbenzoxazoles and 2-Arylbenzothiazoles via Alternative Reaction Pathways Source: Semantic Scholar URL: [Link]
-
Title: Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products Source: PubMed Central URL: [Link]
-
Title: A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation Source: MDPI URL: [Link]
-
Title: Iron-catalyzed intramolecular o-arylation: synthesis of 2-aryl benzoxazoles Source: PubMed URL: [Link]
-
Title: Iron-catalyzed 2-arylbenzoxazole formation from o-nitrophenols and benzylic alcohols Source: PubMed URL: [Link]
-
Title: A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides Source: PubMed Central URL: [Link]
-
Title: Copper-catalyzed 2-aryl benzoxazole synthesis. Source: ResearchGate URL: [Link]
-
Title: One-Pot Synthesis of 2-Arylbenzoxazoles Using Cu(OTf)2-Catalyzed Condensation and Oxidative Tandem Reaction Source: Asian Journal of Chemistry URL: [Link]
-
Title: One‐Pot Synthesis of 2‐Arylbenzoxazoles Promoted by Heteropolyacids Source: Semantic Scholar URL: [Link]
-
Title: Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides Source: ResearchGate URL: [Link]
-
Title: New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis Source: ResearchGate URL: [Link]
-
Title: A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles Source: CKT College of Arts, Commerce and Science URL: [Link]
-
Title: Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water Source: ResearchGate URL: [Link]
-
Title: Iron‐Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via Alternative Reaction Pathways Source: ResearchGate URL: [Link]
-
Title: Scope of 2‐aminophenols 1 and aldehydes 2. Source: ResearchGate URL: [Link]
-
Title: A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of 2-Aryl Benzoxazoles from Aldoximes Source: ResearchGate URL: [Link]
-
Title: One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Benzoxazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of 2‐arylbenzoxaloes from benzoxazoles Source: ResearchGate URL: [Link]
-
Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review Source: RSC Publishing URL: [Link]
-
Title: Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor Source: ResearchGate URL: [Link]
-
Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review Source: Semantic Scholar URL: [Link]
-
Title: Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A 2A receptor Source: PubMed URL: [Link]
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- 11. Cu(ii)-SBA-15 mediated synthesis of 2-aryl benzimidazoles and benzoxazoles: a sustainable approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ckthakurcollege.net [ckthakurcollege.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole as a Fluorescent Probe
Introduction
Benzoxazole derivatives represent a significant class of heterocyclic compounds, distinguished by their rigid, planar structure and extended π-conjugation, which frequently imparts strong fluorescent properties.[1] These characteristics make them valuable scaffolds in the design of fluorescent probes for a multitude of applications in biomedical research and materials science. The 2-arylbenzoxazole core, in particular, is a well-established fluorophore sensitive to its local environment, making it an excellent candidate for sensing applications.[2]
This document provides a comprehensive guide to the potential use of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole as a fluorescent probe. It is important to note that while the fundamental principles of benzoxazole-based probes are well-documented, specific experimental data for this particular derivative is limited in publicly available literature. Therefore, the protocols and photophysical data presented herein are based on established knowledge of closely related 2-arylbenzoxazoles and should be considered a starting point for the characterization and application of this specific compound. The substitution pattern, featuring a chlorophenyl group at the 2-position and a methyl group at the 5-position, is anticipated to modulate the electronic and steric properties, thereby influencing its fluorescent characteristics.
Physicochemical Properties and Synthesis
The core structure of this compound consists of a benzoxazole moiety with a 3-chlorophenyl substituent at the 2-position and a methyl group at the 5-position. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group can influence the molecule's photophysical properties.
Synthesis
The synthesis of 2-substituted benzoxazoles is typically achieved through the condensation of a 2-aminophenol with a corresponding carboxylic acid or its derivative, often in the presence of a dehydrating agent at elevated temperatures.[3] A common and effective method utilizes polyphosphoric acid (PPA) as both a catalyst and a solvent.
A plausible synthetic route for this compound involves the reaction of 2-amino-4-methylphenol with 3-chlorobenzoic acid.
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Representative Photophysical Data
The following table presents expected photophysical properties for this compound based on data from analogous 2-arylbenzoxazole compounds. These values should be experimentally verified for the specific compound.
| Property | Representative Value | Notes |
| Absorption Max (λ_abs) | ~320-350 nm | The exact maximum will depend on solvent polarity. A bathochromic (red) shift is often observed in more polar solvents. |
| Emission Max (λ_em) | ~380-450 nm | The emission wavelength is also sensitive to the solvent environment, often exhibiting a significant Stokes shift. |
| Stokes Shift | ~60-100 nm | A large Stokes shift is characteristic of many 2-arylbenzoxazoles and is advantageous for minimizing self-absorption in fluorescence measurements. |
| Quantum Yield (Φ_F) | 0.1 - 0.6 | The quantum yield can vary significantly with the solvent and substitution pattern. Generally, higher in non-polar, aprotic solvents. |
| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ | Indicates a strongly absorbing chromophore. |
Application as a Solvatochromic Fluorescent Probe
The fluorescence of many 2-arylbenzoxazole derivatives is sensitive to the polarity of their local environment, a phenomenon known as solvatochromism. This property can be exploited to probe the polarity of different solvents or microenvironments, such as the hydrophobic pockets of proteins or lipid membranes.
Principle of Operation
The mechanism underlying the solvatochromism of many 2-arylbenzoxazoles involves an intramolecular charge transfer (ICT) from the benzoxazole moiety (electron donor) to the substituted phenyl ring (electron acceptor) upon photoexcitation. In polar solvents, the excited state with a larger dipole moment is stabilized, leading to a red-shift in the emission spectrum.
DOT Script for Solvatochromism Mechanism
Caption: Energy level diagram illustrating the principle of solvatochromism.
Experimental Protocol: Characterization of Solvatochromic Properties
This protocol outlines the steps to characterize the solvatochromic behavior of this compound.
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of the probe in a high-purity, spectroscopic grade solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution to a final concentration of 1-10 µM in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).
-
Rationale: Using a consistent, low concentration minimizes aggregation and inner filter effects that can distort spectral measurements.
-
-
Spectroscopic Measurements:
-
Absorption Spectra: For each solution, record the UV-Vis absorption spectrum using a spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectra: Using a spectrofluorometer, excite each solution at its respective λ_abs and record the fluorescence emission spectrum. Determine the wavelength of maximum emission (λ_em).
-
Instrumentation: Use quartz cuvettes with a 1 cm path length. Ensure consistent instrument settings (e.g., excitation and emission slit widths) across all measurements for comparability.
-
-
Data Analysis:
-
Calculate the Stokes shift for each solvent (Stokes Shift = λ_em - λ_abs).
-
Plot the emission maximum (λ_em in nm or wavenumber in cm⁻¹) against a solvent polarity scale (e.g., the Lippert-Mataga plot, which uses the orientation polarizability, Δf). A linear correlation is indicative of a solvatochromic effect due to a change in dipole moment upon excitation.
-
Application in Cellular Imaging
Benzoxazole-based probes, due to their lipophilicity and fluorescent properties, can often be used for cellular imaging, localizing to specific organelles or cellular structures.
Protocol for Live Cell Staining and Fluorescence Microscopy
This protocol provides a general method for staining live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency (typically 60-80%).
-
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the 1 mM stock solution in serum-free cell culture medium or a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-45 minutes at 37°C in a CO₂ incubator.
-
Rationale: Serum-free medium is often used during probe loading to prevent binding of the probe to serum proteins, which can reduce its cellular uptake.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Rationale: Thorough washing is crucial to reduce background fluorescence and improve the signal-to-noise ratio.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI or custom filter set that matches the determined excitation and emission spectra of the probe).
-
Acquire images using appropriate exposure times to avoid photobleaching and phototoxicity.
-
Control Experiments
-
Autofluorescence Control: Image unstained cells using the same filter set and imaging parameters to assess the level of cellular autofluorescence.
-
Phototoxicity Control: Expose stained cells to the excitation light for an extended period and monitor for any morphological changes indicative of phototoxicity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Low probe concentration- Insufficient incubation time- Photobleaching | - Increase probe concentration in a stepwise manner.- Increase incubation time.- Reduce excitation light intensity or exposure time. Use an anti-fade mounting medium for fixed cells. |
| High Background | - Incomplete removal of unbound probe- Probe precipitation | - Increase the number and duration of washing steps.- Ensure the probe is fully dissolved in the working solution. Consider pre-warming the solution. Filter the working solution. |
| Cellular Toxicity | - High probe concentration- Extended incubation time | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time. |
Conclusion
This compound is a promising candidate for development as a fluorescent probe, leveraging the well-established photophysical properties of the 2-arylbenzoxazole scaffold. While specific experimental data for this compound is not widely available, the protocols and principles outlined in this document provide a solid foundation for its characterization and application, particularly in studying solvent polarity and in cellular imaging. Researchers are strongly encouraged to experimentally determine the photophysical properties of this specific molecule to validate and optimize its use in their respective applications.
References
-
BenchChem. (2025). Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy. Link
- R. Paliwal, S. Bhargava. (2014). A review on synthesis and various reaction of benzoxazole. International Journal of Advanced Research in Pharmaceutical & Bio Sciences.
- M. R. Ahmed, A. A. Mohsin. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.
-
BenchChem. (2025). Application Notes and Protocols: 3-(1,3-Benzoxazol-2-yl)benzoic Acid as a Potential Fluorescent Probe. Link
- G. V. Girish Kumar, K. S. Manu, and K. S. Rangappa. (2012). An efficient one-pot synthesis of 2-arylbenzoxazoles and their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 22(18), 5881-5884.
- A. Reiser, L. J. Leyshon, D. Saunders, M. V. Mijovic, A. Bright, J. Bogie. (1972). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society, 94(8), 2414–2421.
- S. Fery-Forgues, M. T. Le Bris, J. P. Guetté, B. Valeur. (1988). 2-(2'-Hydroxyphenyl)benzoxazole: a new fluorescent probe for homogeneous and micellar media. Journal of Physical Chemistry, 92(22), 6233–6237.
-
Nagihan Faydali, Meryem Erol, Ozlem Temiz Arpaci, Gulcan Kuyucuklu, Alparslan Semih Salan. (2017). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. Link
-
PubChem. (2024). Benzoxazole, 2-phenyl-. National Center for Biotechnology Information. Link
-
ChemicalBook. (2023). Benzoxazole, 2-(3-chlorophenyl)-5-Methyl-. Link
Sources
Application Note and Protocols: Evaluation of the Anticancer Activity of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole on the PC3 Human Prostate Cancer Cell Line
Introduction
Prostate cancer remains a significant global health challenge, with androgen-independent prostate cancer posing a considerable therapeutic hurdle. The PC3 cell line, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, is a well-established and widely used model for studying androgen-independent prostate cancer.[1][2][3][4] These cells are known for their aggressive phenotype and lack of androgen receptor expression, making them an invaluable tool for the discovery and evaluation of novel therapeutic agents targeting this advanced stage of the disease.[2]
Heterocyclic compounds, particularly those containing an oxazole scaffold, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[5][6][7] This application note details a comprehensive set of protocols to evaluate the anticancer potential of a novel oxazole derivative, 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole, on the PC3 cell line. The described methodologies will enable researchers to assess the compound's cytotoxicity, its ability to induce apoptosis (programmed cell death), and its impact on cell cycle progression.
Furthermore, this guide proposes the investigation of the compound's effect on the PI3K/Akt signaling pathway. This pathway is frequently hyperactivated in prostate cancer and plays a crucial role in cell survival, proliferation, and therapeutic resistance.[8][9][10][11][12] Elucidating the interaction of this compound with this critical signaling cascade can provide valuable mechanistic insights into its potential as a therapeutic agent.
Materials and Reagents
-
Cell Line: PC3 human prostate cancer cell line (ATCC® CRL-1435™)[1]
-
Cell Culture Media and Reagents:
-
MTT Assay Reagents:
-
Apoptosis Assay Reagents:
-
Cell Cycle Analysis Reagents:
-
Western Blotting Reagents:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or Nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-mTOR, anti-phospho-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Experimental Workflow
Caption: Overall experimental workflow for evaluating the anticancer activity of this compound on PC3 cells.
Protocols
PC3 Cell Culture
Rationale: Proper cell culture technique is fundamental to obtaining reproducible and reliable experimental results. The chosen conditions are optimized for the healthy growth of the PC3 cell line.[1][2][3]
Protocol:
-
Culture PC3 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1][3]
-
Subculture the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, and then add Trypsin-EDTA solution to detach the cells.[1]
-
Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or for experiments.
MTT Cytotoxicity Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[26] The number of viable cells is proportional to the amount of purple formazan produced by the cleavage of the MTT salt by mitochondrial dehydrogenases.[17] This allows for the determination of the compound's cytotoxic effect and the calculation of its IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol:
-
Seed PC3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[27]
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.[27]
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[17]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
| Parameter | Description |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 48 - 72 hours |
| MTT Incubation | 3 - 4 hours |
| Absorbance Reading | 570 nm |
| IC50 Value | Concentration of the compound that inhibits cell proliferation by 50% |
Annexin V/PI Apoptosis Assay
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[18]
Protocol:
-
Seed PC3 cells in 6-well plates and treat them with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][20]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis
Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), thereby preventing cancer cell proliferation. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[22] Flow cytometric analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle.
Protocol:
-
Seed PC3 cells in 6-well plates and treat them with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours or overnight.[22][23][24][25]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[22][25]
-
Incubate for 30 minutes at room temperature in the dark.[23]
-
Analyze the samples by flow cytometry.
| Phase | DNA Content |
| G0/G1 | 2n |
| S | >2n and <4n |
| G2/M | 4n |
Western Blot Analysis of the PI3K/Akt Pathway
Rationale: The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and proliferation in prostate cancer.[8][9][10][12] Investigating the effect of this compound on the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, can reveal its mechanism of action. A decrease in the phosphorylation of these proteins would suggest that the compound inhibits this pro-survival pathway.[8][10]
Protocol:
-
Treat PC3 cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[28]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[29][30]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[31]
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and β-actin (as a loading control) overnight at 4°C.[31][32]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/Akt signaling pathway.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the anticancer activity of this compound against the androgen-independent prostate cancer cell line, PC3. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and modulation of the PI3K/Akt signaling pathway, researchers can gain significant insights into the therapeutic potential and mechanism of action of this novel compound. These studies are a critical step in the preclinical development of new and effective treatments for advanced prostate cancer.
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Cai, W. X., Liu, A. L., Li, Z. M., Dong, W. L., Liu, X. H., & Sun, N. B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 12. [Link]
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Hrytsai, I., Zhuravel, I., Vlasov, S., Kovalenko, S., & Gzella, A. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5484-5501. [Link]
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Chiacchio, M. A., Iannazzo, D., & Rescifina, A. (2018). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(28), 5364-5396. [Link]
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Tella, M., Taylor, M. G., Warner, D. L., & Ciesielski, M. J. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 940-947. [Link]
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Mohamed, F. Z., Elghreeb, M. S., Abdelhamid, M. S., & Elbaz, H. A. (2019). Biochemical Studies of (5-P-chlorophenyl -2-benzo 5, 6-coumarin-3-yelthylidene aminothiazole) as Antitumor Agent. Asian Journal of Research in Biochemistry, 4(1), 1-17. [Link]
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Sesta, A., D'Andrea, G., Sanna, F., Di Sarno, V., & Nebbioso, A. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. International Journal of Molecular Sciences, 23(5), 2849. [Link]
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Antifungal activity of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole against Candida species
Antifungal Efficacy and Mechanism of Action of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole Against Pathogenic Candida Species
Abstract
Invasive fungal infections caused by Candida species represent a significant and growing threat to global health, particularly in immunocompromised patient populations. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action. This document provides a detailed technical guide for the evaluation of this compound, a novel benzoxazole derivative, as a potential anti-Candida agent. We outline its putative mechanism of action, drawing from the established activities of the benzoxazole scaffold, and provide comprehensive, step-by-step protocols for its in vitro characterization. The methodologies described herein are grounded in international standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.
Introduction: The Challenge of Candidiasis and the Promise of Benzoxazoles
Candida species are the most common cause of opportunistic fungal infections worldwide, leading to conditions ranging from superficial mucosal infections to life-threatening systemic candidiasis. The therapeutic arsenal is limited, and its efficacy is challenged by the rise of antifungal resistance.[1] Azoles, a widely used class of antifungals, function by inhibiting the enzyme lanosterol 14-α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]
Benzoxazoles are a class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including antimicrobial properties.[3][4][5][6] Recent studies on various benzoxazole derivatives have highlighted their potential as anti-Candida agents, with evidence suggesting a pleiotropic mechanism of action that includes perturbation of the fungal cell membrane and disruption of ergosterol biosynthesis.[7][8][9] This multi-targeted approach may offer an advantage in overcoming existing resistance mechanisms. The specific compound, this compound, has been synthesized for evaluation based on these promising preliminary findings for the broader chemical family.
Postulated Mechanism of Action
Based on extensive research into related benzoxazole and benzimidazole derivatives, the primary antifungal activity of this compound against Candida species is likely centered on the disruption of cell membrane integrity and function.[7][10] This is hypothesized to occur through two primary, interconnected pathways:
-
Inhibition of Ergosterol Biosynthesis: Like azoles, benzoxazoles are thought to interfere with the ergosterol biosynthetic pathway.[10][11][12] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the fungal cell membrane, compromising its fluidity, integrity, and the function of membrane-bound proteins.
-
Induction of Oxidative Stress: Disruption of mitochondrial function and membrane integrity can lead to the generation and accumulation of reactive oxygen species (ROS).[13][14] Elevated ROS levels cause widespread cellular damage to lipids, proteins, and nucleic acids, ultimately triggering cell death.
The following protocols are designed to rigorously test these hypotheses for this compound.
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Ergosterol Quantification Assay
This protocol measures the total cellular ergosterol content in Candida cells after treatment with the test compound. A reduction in ergosterol content is a strong indicator of interference with the ergosterol biosynthesis pathway. [15][16][17][18][19][20] Materials:
-
Candida albicans culture
-
This compound
-
Sabouraud Dextrose Broth (SDB)
-
Sterile distilled water
-
25% Alcoholic potassium hydroxide solution (25g KOH in 35mL sterile water, brought to 100mL with 100% ethanol)
-
n-heptane (HPLC grade)
-
100% Ethanol (spectrophotometric grade)
-
UV-Vis Spectrophotometer with quartz cuvettes
Procedure:
-
Cell Treatment:
-
Inoculate a single C. albicans colony into 50 mL of SDB.
-
Add this compound to achieve final concentrations corresponding to 0.5x, 1x, and 2x the predetermined MIC. Include a no-drug control.
-
Incubate at 35°C for 16-18 hours with shaking.
-
-
Sterol Extraction:
-
Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).
-
Wash the cell pellet once with sterile distilled water and centrifuge again.
-
Determine the wet weight of the cell pellet.
-
Resuspend the pellet in 3 mL of the 25% alcoholic KOH solution.
-
Vortex for 1 minute, then incubate in an 85°C water bath for 1 hour for saponification.
-
Allow the tubes to cool to room temperature.
-
-
Non-saponifiable Lipid Extraction:
-
Add 1 mL of sterile distilled water and 3 mL of n-heptane to each tube.
-
Vortex vigorously for 3 minutes to extract the sterols into the n-heptane layer.
-
Allow the layers to separate. Carefully transfer the upper n-heptane layer to a clean glass tube.
-
Store the extract at -20°C if not proceeding immediately.
-
-
Spectrophotometric Analysis:
-
Dilute an aliquot of the n-heptane extract 1:5 in 100% ethanol.
-
Scan the absorbance of the diluted sample from 240 nm to 300 nm.
-
The presence of ergosterol will result in a characteristic four-peaked curve.
-
Calculate the ergosterol content as a percentage of the cell wet weight using the following equations, where F is the dilution factor:
-
% ergosterol + % 24(28)DHE = [(A₂₈₁.₅ / 290) × F] / pellet weight
-
% 24(28)DHE = [(A₂₃₀ / 518) × F] / pellet weight
-
% ergosterol = [% ergosterol + % 24(28)DHE] - % 24(28)DHE
-
-
Biofilm Inhibition Assay
This assay assesses the ability of the compound to prevent the formation of Candida biofilms, a critical virulence factor. The crystal violet staining method is used to quantify the total biofilm biomass. [21][22][23][24][25] Materials:
-
Candida albicans culture
-
RPMI 1640 medium (as described in 3.1)
-
Sterile, flat-bottom, 96-well polystyrene microtiter plates
-
Phosphate-buffered saline (PBS), sterile
-
0.1% Crystal Violet solution (aqueous)
-
95% Ethanol
-
Microplate reader
Procedure:
-
Inoculum and Plate Preparation:
-
Prepare a C. albicans inoculum in RPMI 1640 at a concentration of 1 x 10⁶ CFU/mL.
-
Add 100 µL of the inoculum to each well of a 96-well plate.
-
Add 100 µL of the test compound (at 2x the desired final concentration in RPMI) to the wells. Include a no-drug control. Final concentrations should typically range from sub-MIC to supra-MIC values.
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
-
Biofilm Staining and Quantification:
-
After incubation, carefully aspirate the medium from the wells, being cautious not to disturb the biofilm at the bottom.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Allow the plate to air dry completely (approximately 45 minutes).
-
Add 110 µL of 0.1% crystal violet solution to each well and stain for 15-20 minutes at room temperature.
-
Aspirate the crystal violet solution and wash the wells four times with 200 µL of sterile water.
-
Invert the plate and tap gently on a paper towel to remove excess water. Let it air dry.
-
Add 200 µL of 95% ethanol to each well to destain the biofilm.
-
Incubate for 30 minutes at room temperature with gentle shaking to ensure full solubilization of the dye.
-
Transfer 125 µL of the destained solution to a new flat-bottom plate.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
-
Data Presentation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Candida Species | Strain ID | MIC (µg/mL) after 24h | MIC (µg/mL) after 48h |
| C. albicans | ATCC 90028 | ||
| C. glabrata | ATCC 2001 | ||
| C. parapsilosis | ATCC 22019 | ||
| C. krusei | ATCC 6258 | ||
| Clinical Isolate 1 |
Table 2: Effect of this compound on Ergosterol Content in C. albicans
| Treatment Concentration | Mean % Ergosterol (of wet weight) | % Reduction vs. Control |
| Control (No Drug) | N/A | |
| 0.5x MIC | ||
| 1x MIC | ||
| 2x MIC |
Table 3: Inhibition of C. albicans Biofilm Formation
| Treatment Concentration | Mean Absorbance (570 nm) ± SD | % Biofilm Inhibition |
| Control (No Drug) | 0% | |
| 0.25x MIC | ||
| 0.5x MIC | ||
| 1x MIC | ||
| 2x MIC |
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive in vitro evaluation of this compound against pathogenic Candida species. By adhering to standardized methodologies for susceptibility testing and employing targeted assays to investigate the mechanism of action, researchers can generate high-quality, reproducible data. These results will be crucial in determining the potential of this novel benzoxazole derivative as a candidate for further preclinical and clinical development in the fight against invasive fungal infections.
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Application Notes and Protocols: 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The field of materials science is perpetually in search of novel organic molecules with tunable photophysical properties for advanced applications. Among these, benzoxazole derivatives have emerged as a promising class of compounds, demonstrating significant potential in areas ranging from organic electronics to biological imaging. This guide focuses on a specific, yet representative, member of this family: 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole. While direct, extensive literature on this exact molecule is nascent, its structural motifs—a 2-arylbenzoxazole core—allow us to extrapolate and present a comprehensive guide to its synthesis, characterization, and potential applications based on well-established principles and data from closely related analogues. This document is designed to be a practical, hands-on resource, providing not just protocols, but the scientific rationale behind the experimental choices, empowering researchers to explore the full potential of this and similar compounds.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a benzoxazole core substituted with a 3-chlorophenyl group at the 2-position and a methyl group at the 5-position. The benzoxazole moiety is known for its rigid, planar structure and extended π-conjugation, which are prerequisites for interesting photophysical behavior, such as strong fluorescence. The electronic properties of the molecule can be finely tuned by the nature and position of the substituents on the phenyl and benzoxazole rings.
The key structural features and their anticipated influence on the material's properties are:
-
Benzoxazole Core: Provides a rigid, electron-deficient scaffold that often leads to high fluorescence quantum yields and good thermal stability.
-
3-Chlorophenyl Group: The chloro-substituent is an electron-withdrawing group that can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting its emission color and charge-transporting properties. Its position on the phenyl ring also impacts the molecule's steric hindrance and crystal packing.
-
5-Methyl Group: This electron-donating group on the benzoxazole ring can subtly modify the electronic properties and solubility of the molecule.
These characteristics suggest potential applications for this compound as a blue-emitting material in Organic Light-Emitting Diodes (OLEDs) and as a fluorescent probe in sensing applications.
Synthesis and Characterization
The synthesis of 2-arylbenzoxazoles is a well-established process in organic chemistry, typically involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative. The following protocol is a representative procedure adapted from literature for the synthesis of similar 2-aryl-5-methylbenzoxazoles.
Synthesis Protocol: One-Pot Condensation
This protocol describes the synthesis of this compound from 2-amino-4-methylphenol and 3-chlorobenzoic acid.
Materials:
-
2-Amino-4-methylphenol
-
3-Chlorobenzoic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4-methylphenol (1.0 eq) and 3-chlorobenzoic acid (1.1 eq).
-
Reaction Medium: Carefully add polyphosphoric acid (PPA) to the flask under a gentle stream of nitrogen. The amount of PPA should be sufficient to ensure good stirring of the reaction mixture (typically 10-20 times the weight of the reactants).
-
Reaction: Heat the reaction mixture to 180-200°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Allow the reaction mixture to cool to approximately 100°C and then pour it slowly into a beaker of ice-water with stirring. This will precipitate the crude product.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.
Causality behind Experimental Choices:
-
Polyphosphoric Acid (PPA): Acts as both a solvent and a dehydrating agent, driving the condensation reaction towards the formation of the benzoxazole ring.
-
Nitrogen Atmosphere: Prevents the oxidation of the 2-aminophenol starting material at high temperatures.
-
Ice-Water Quenching: The highly viscous PPA is hydrolyzed by water, allowing for the precipitation and isolation of the product.
-
Neutralization: Removes any residual acid and is crucial for the subsequent extraction step.
Characterization
The synthesized compound should be thoroughly characterized to confirm its structure and purity.
Table 1: Characterization Techniques for this compound
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | The spectra should show the expected signals for the aromatic protons and carbons of the benzoxazole and chlorophenyl rings, as well as the methyl group. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of C₁₄H₁₀ClNO. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for C=N, C-O-C, and C-Cl bonds are expected. |
| Melting Point | Purity assessment. | A sharp melting point indicates a high degree of purity. |
| UV-Visible Absorption and Photoluminescence (PL) Spectroscopy | Investigation of photophysical properties. | The absorption spectrum will show characteristic π-π* transitions. The PL spectrum will reveal the emission wavelength and can be used to determine the fluorescence quantum yield. |
Application in Organic Light-Emitting Diodes (OLEDs)
2-Arylbenzoxazole derivatives are known to be efficient blue emitters, making them attractive candidates for use in OLEDs.[1] The following section outlines a general protocol for the fabrication and characterization of a solution-processed OLED using this compound as the emissive material.
Rationale for Use in OLEDs
The rigid and planar structure of the benzoxazole core, combined with the electronic tuning provided by the substituents, can lead to high photoluminescence quantum yields and good charge carrier mobility, both of which are crucial for efficient OLED performance. The wide bandgap of many benzoxazole derivatives results in emission in the blue region of the spectrum, which is highly sought after for display and lighting applications.
Experimental Workflow for Solution-Processed OLED Fabrication
Caption: Workflow for the fabrication and characterization of a solution-processed OLED.
Detailed Protocol for OLED Fabrication
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Poly(N-vinylcarbazole) (PVK) as a host material
-
This compound (emitter)
-
Chlorobenzene (solvent)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each). Dry the substrates with a stream of nitrogen.
-
Plasma Treatment: Treat the cleaned ITO substrates with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.[2]
-
Emissive Layer (EML) Preparation and Deposition: Prepare a solution of the host material (e.g., PVK) and the emitter (this compound) in chlorobenzene. The doping concentration of the emitter can be varied (e.g., 1-10 wt%). Spin-coat the EML solution onto the PEDOT:PSS layer and anneal to remove the solvent.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit a thin layer of LiF (as an electron injection layer) and a thicker layer of Al (as the cathode) under high vacuum (<10⁻⁶ Torr).
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass slide to protect them from oxygen and moisture.
OLED Device Characterization
Table 2: OLED Performance Characterization
| Parameter | Technique | Significance |
| Current Density-Voltage (J-V) Characteristics | Source-measure unit | Provides information about the charge injection and transport properties of the device. |
| Luminance-Voltage (L-V) Characteristics | Photometer | Measures the brightness of the device as a function of the applied voltage. |
| Electroluminescence (EL) Spectrum | Spectrometer | Determines the emission color and purity of the device. |
| External Quantum Efficiency (EQE) | Integrating sphere with a spectrometer | Measures the efficiency of the device in converting electrical energy into light. |
Application as a Fluorescent Probe
The inherent fluorescence of benzoxazole derivatives makes them suitable for use as fluorescent probes in various sensing applications.[3][4][5] For instance, they can be designed to detect specific analytes, such as metal ions or biomolecules, through changes in their fluorescence intensity or wavelength.
Rationale for Use as a Fluorescent Probe
The fluorescence of this compound can be sensitive to its local environment. Interactions with specific analytes can lead to fluorescence quenching or enhancement, or a shift in the emission spectrum. This "turn-on" or "turn-off" response can be used for the qualitative and quantitative detection of the target analyte.
General Protocol for Fluorescence Sensing
This protocol outlines a general procedure for evaluating the potential of this compound as a fluorescent probe for a generic analyte.
Materials:
-
This compound stock solution in a suitable solvent (e.g., DMSO or acetonitrile)
-
Buffer solution appropriate for the analyte of interest
-
A stock solution of the analyte
-
A fluorescence spectrophotometer
Procedure:
-
Preparation of Test Solutions: In a series of cuvettes, add a fixed volume of the stock solution of this compound and the buffer solution.
-
Addition of Analyte: Add increasing concentrations of the analyte to the cuvettes.
-
Incubation: Allow the solutions to incubate for a specific period to ensure that the interaction between the probe and the analyte reaches equilibrium.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a fluorescence spectrophotometer. The excitation wavelength should be set to the absorption maximum of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensitivity and detection limit of the probe.
Causality behind Experimental Choices:
-
Buffer Solution: Maintains a constant pH, which is important as the fluorescence of many probes can be pH-dependent.
-
Incubation: Ensures that the binding between the probe and the analyte is complete, leading to a stable fluorescence signal.
-
Concentration-Dependent Measurement: Allows for the determination of the probe's response range and its limit of detection for the analyte.
Logical Framework for Probe-Analyte Interaction
Caption: Logical diagram of a fluorescent probe's interaction with a target analyte.
Conclusion and Future Outlook
This compound represents a versatile molecular scaffold with significant potential in materials science. The synthetic accessibility and tunable photophysical properties of the benzoxazole core make it an attractive candidate for the development of new materials for organic electronics and sensing. The protocols and insights provided in this guide, though based on the broader family of 2-arylbenzoxazoles, offer a solid foundation for researchers to begin exploring the specific properties and applications of this promising compound. Further research should focus on a detailed investigation of its photophysical properties, charge transport characteristics, and performance in optimized OLED device architectures. Additionally, the exploration of its utility as a selective and sensitive fluorescent probe for specific analytes of biological or environmental importance is a promising avenue for future studies.
References
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Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.[6]
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Felouat, A., Massue, J., & Ulrich, G. (2021). Synthesis and photophysical properties of new benzoxazole derivatives and their interaction with DNA. Dyes and Pigments, 188, 109177.[3]
-
Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents. (n.d.). Retrieved January 15, 2026, from ]
-
A fluorescent probe to detect biothiols (GSH/Hcy/Cys) was synthesized with benzothiazole as the fluorophore and nitromethane as the recognition group. (2020). Luminescence, 35(7), 1010-1016.[4][5]
-
Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. (2020). Luminescence, 35(7), 1010-1016.[5]
-
Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (n.d.). Google Patents. Retrieved January 15, 2026, from ]
-
Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (n.d.). Google Patents. Retrieved January 15, 2026, from ]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025). International Journal of Molecular Sciences, 26(13), 7261.[7]
-
Use of oxazole-based chromophores as neat films in OLED structures: towards efficient deep-blue emitters. (2021). Proceedings of SPIE, 11683, 116830G.[1]
-
Photophysical properties of some benzoxazole and benzothiazole derivatives. (n.d.). Analele Stiintifice ale Universitatii" Al. I. Cuza" din Iasi, Chimie, 22(1), 63-72.[8]
-
Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED. (2025). Molecules, 30(23), 5678.[9][10]
-
Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED. (2025). ResearchGate.[10]
-
Rationally designed two-photon absorption compounds based on benzoxazole derivatives: structure–property relationships and bio-imaging applications. (2021). Journal of Materials Chemistry B, 9(1), 134-143.[11]
-
Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. (2019). Polymers, 11(12), 2056.[12]
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018). Polymers, 10(2), 148.[2]
-
Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. (2021). Micromachines, 12(9), 1079.[13]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (2022). RSC Advances, 12(1), 1-8.[14]
-
Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (2015). American Journal of Organic Chemistry, 5(3), 95-104.[15]
-
Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (2021). Molecules, 26(11), 3123.[16]
-
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. (2023). Molbank, 2023(2), M1633.[17]
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Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes). (n.d.). Google Patents. Retrieved January 15, 2026, from ]
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Application Notes & Protocols: High-Throughput Screening Assays for Benzoxazole Derivatives
I. Introduction: The Benzoxazole Scaffold and High-Throughput Screening
The benzoxazole ring system, a bicyclic scaffold composed of a fused benzene and oxazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile core for designing ligands that interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives of benzoxazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5][6][7] Given the vast chemical space that can be explored through substitutions on the benzoxazole core, high-throughput screening (HTS) has become an indispensable methodology for rapidly identifying novel, bioactive lead compounds from extensive chemical libraries.[8][9][10]
This guide provides an in-depth overview of the strategic considerations and detailed protocols for conducting HTS campaigns with benzoxazole libraries. We will focus primarily on anticancer applications, detailing both target-based biochemical assays and phenotype-based cellular assays to equip researchers in drug discovery with the practical knowledge to initiate and execute effective screening programs.
II. Strategic Design of an HTS Campaign
The initial and most critical step in a screening campaign is the selection of an appropriate assay strategy. This choice dictates the nature of the "hits" that will be identified and the subsequent workflow for hit validation and mechanism-of-action studies. The two primary approaches are biochemical (target-based) and cell-based (phenotypic) screening.[10][11]
-
Biochemical (Target-Based) Assays: These assays utilize purified biological macromolecules, such as enzymes or receptors, to identify compounds that directly interact with the target.[11] The primary advantage is the unambiguous identification of the molecular target, which simplifies the subsequent lead optimization process.[12] This approach is ideal when a specific biological target is well-validated for its role in a disease. For benzoxazoles, common anticancer targets include protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and proteins involved in apoptosis, such as Bcl-2.[13][14][15]
-
Cell-Based (Phenotypic) Assays: These assays use living cells to measure a compound's effect on a complex cellular process, such as proliferation, viability, or apoptosis.[16] The key advantage is higher physiological relevance, as the assay accounts for compound permeability, metabolic stability, and potential off-target effects within a cellular context.[17] This approach can uncover compounds with novel mechanisms of action that might be missed in a target-based screen.[18] However, a significant challenge, known as target deconvolution, is the subsequent identification of the specific molecular target responsible for the observed phenotype.[10]
The choice between these strategies depends on the program's goals. A target-based approach is often preferred for established targets, while a phenotypic screen is powerful for discovering first-in-class molecules or when the precise target is unknown.
III. Protocol 1: Biochemical HTS for VEGFR-2 Kinase Inhibition
A. Scientific Rationale
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Inhibiting the kinase activity of VEGFR-2 is a clinically validated strategy for cancer therapy. Many benzoxazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors, making this a highly relevant target for HTS.[19] We will describe a homogeneous, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A lower ADP signal indicates greater inhibition of VEGFR-2 by a test compound.[13][20]
B. Data Presentation: Typical Assay Parameters
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, white, opaque | Minimizes cross-talk for luminescent assays and reduces reagent volumes. |
| Compound Conc. | 10 µM (Primary Screen) | A standard concentration to identify initial hits with moderate potency. |
| VEGFR-2 Conc. | 5-10 ng/well | Should be optimized to be in the linear range of the enzymatic reaction. |
| Substrate Conc. | Poly(Glu, Tyr) 4:1, 100 ng/µL | Typically used at or near the Km for ATP to ensure sensitivity to inhibitors. |
| ATP Conc. | 10 µM | Close to the Km value to allow for competitive inhibitor identification. |
| Reaction Time | 60 minutes at 30°C | Sufficient time for enzymatic turnover without depleting substrate. |
| Detection Kit | ADP-Glo™ Kinase Assay (Promega) | A commercially available, robust kit suitable for HTS environments.[13] |
C. Detailed Experimental Protocol
Materials:
-
Benzoxazole compound library (10 mM stocks in DMSO)
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates (e.g., Corning #3572)
-
Acoustic liquid handler (e.g., Echo) or pin tool for compound dispensing
-
Multichannel pipettes or automated liquid handler
-
Luminometer plate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each benzoxazole compound from the library into the wells of a 384-well plate. For controls, dispense DMSO vehicle into minimum activity (0% inhibition) wells and a known VEGFR-2 inhibitor (e.g., Sorafenib) into maximum activity (100% inhibition) wells.
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution containing VEGFR-2 and the peptide substrate in kinase assay buffer. Add 5 µL of this solution to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Kinase Reaction: Incubate the reaction plate at 30°C for 60 minutes.
-
Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used to produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal (RLU - Relative Light Units) using a plate reader.
D. Data Analysis & Self-Validation
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (RLU_compound - RLU_max_inhibition) / (RLU_min_inhibition - RLU_max_inhibition))
-
Hit Criteria: Compounds showing inhibition >50% (or >3 standard deviations from the mean of the vehicle control) are typically considered primary hits.
-
Assay Quality Control (Z'-factor): The robustness of the assay is validated by calculating the Z'-factor from the control wells on each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_min + SD_max)) / |Mean_min - Mean_max|
IV. Protocol 2: Cell-Based HTS for Anticancer Cytotoxicity
A. Scientific Rationale
While a biochemical assay confirms target engagement, a cell-based cytotoxicity assay provides a more comprehensive assessment of a compound's potential as an anticancer agent.[13] It measures the net effect of a compound on cell viability, integrating factors like cell membrane permeability, metabolic stability, and effects on multiple cellular pathways.[18] The MTT assay is a classic colorimetric method that measures the activity of mitochondrial reductase enzymes, which is proportional to the number of viable cells.[13][21]
B. Data Presentation: Typical Assay Parameters
| Parameter | Recommended Value | Rationale |
| Cell Line | MCF-7 (Breast), HepG2 (Liver) | Commonly used, well-characterized cancer cell lines sensitive to various drugs.[19][21] |
| Plate Format | 96- or 384-well, clear, flat-bottom | Allows for microscopic inspection and accurate absorbance readings. |
| Seeding Density | 5,000 - 10,000 cells/well | Optimized to ensure cells are in the exponential growth phase during treatment. |
| Compound Conc. | 10 µM (Primary Screen) | Standard concentration for initial hit identification. |
| Treatment Duration | 48 - 72 hours | Allows sufficient time for compounds to exert their cytotoxic or anti-proliferative effects. |
| Readout | Absorbance at 570 nm | Corresponds to the peak absorbance of the formazan product. |
C. Detailed Experimental Protocol
Materials:
-
MCF-7 or another suitable cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Benzoxazole compound library (10 mM stocks in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade) for solubilization
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.
-
Data Acquisition: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank (medium only) wells. Calculate the percentage of cell viability for each compound relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for active compounds.[1]
V. Hit Validation and Secondary Assays
Primary HTS campaigns are designed for throughput, not precision. Therefore, all initial "hits" must be subjected to a rigorous validation workflow to confirm activity, assess dose-response relationships, and elucidate the mechanism of action.
-
Hit Confirmation: Re-test the primary hits, preferably from a freshly prepared sample, in the same assay to rule out false positives.
-
Dose-Response Analysis: Test confirmed hits over a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine a precise IC₅₀ value.
-
Secondary Assays: For hits from the cytotoxicity screen, secondary mechanistic assays are crucial. These can include:
-
Apoptosis Assays: Using flow cytometry or plate-based assays to measure markers of apoptosis, such as caspase-3 activation or changes in Bax/Bcl-2 protein levels.[15][19]
-
Cell Cycle Analysis: Using flow cytometry with a DNA stain (e.g., Propidium Iodide) to determine if compounds cause cell cycle arrest at a specific phase (G1, S, G2/M).[21]
-
VI. Conclusion
The benzoxazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents.[1] The successful identification of potent and selective lead compounds from large benzoxazole libraries is critically dependent on the design and implementation of robust, relevant, and well-validated high-throughput screening assays. By carefully selecting between target-based and phenotypic approaches and employing rigorous validation workflows, researchers can efficiently navigate the chemical space to uncover derivatives with significant therapeutic potential. The protocols and strategies outlined in this guide serve as a foundational framework to facilitate these discovery efforts.
VII. References
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BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Benzoxazole Libraries. Retrieved from
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Kaur, R., & Kumar, K. (2021). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. Retrieved from [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Bioorganic Chemistry, 107, 104535. Retrieved from [Link]
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Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic scheme of target benzoxazole derivatives 28–30. Retrieved from [Link]
-
Naik, S. P., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 93, 103382. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Scientific Reports, 14(1), 183. Retrieved from [Link]
-
Sestito, S., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. Retrieved from [Link]
-
BenchChem. (n.d.). The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals. Retrieved from
-
Lim, S. M., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262. Retrieved from [Link]
-
Jing, P., et al. (2018). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Pharmacological Reviews, 70(3), 497-529. Retrieved from [Link]
-
Molecular Devices. (2024). Microplate Assays for High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]
-
Kumar, K., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Retrieved from [Link]
-
Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Retrieved from [Link]
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Khan, I., et al. (2024). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Global Translational Medicine, 3(1). Retrieved from [Link]
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Ota, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(1), 89-98. Retrieved from [Link]
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Ota, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 25(1), 89-98. Retrieved from [Link]
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Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 581–585. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 398-414. Retrieved from [Link]
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Synthesis of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole Derivatives: A Guide for Medicinal Chemistry
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-(3-chlorophenyl)-5-methylbenzo[d]oxazole and its derivatives. This class of compounds holds significant promise in medicinal chemistry, exhibiting a wide range of biological activities. This guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale for the chosen synthetic strategies, ensuring both technical accuracy and practical applicability.
Introduction to 2-Arylbenzoxazoles in Drug Discovery
The benzoxazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive pharmacophore for targeting a diverse array of enzymes and receptors.[3] The 2-aryl substituted benzoxazoles, in particular, have garnered considerable attention in medicinal chemistry due to their potent and varied pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities.[4][5][6] The introduction of a 3-chlorophenyl group at the 2-position and a methyl group at the 5-position of the benzoxazole core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this specific scaffold an interesting candidate for further drug development.
Strategic Approaches to Synthesis
The construction of the this compound core primarily relies on the formation of the oxazole ring through the condensation of a 2-aminophenol derivative with a carboxylic acid or aldehyde equivalent. The two most common and effective strategies are:
-
Condensation of 2-amino-4-methylphenol with 3-chlorobenzaldehyde: This is a widely used method that involves the reaction of an o-aminophenol with an aromatic aldehyde, followed by oxidative cyclization to form the benzoxazole ring. This approach is often favored due to the commercial availability of a wide range of substituted aldehydes and the generally mild reaction conditions.
-
Condensation of 2-amino-4-methylphenol with 3-chlorobenzoic acid: This method involves the direct reaction of an o-aminophenol with a carboxylic acid, typically in the presence of a dehydrating agent or under high-temperature conditions to facilitate the cyclization.
The choice between these two primary routes often depends on the availability of starting materials, desired reaction conditions, and the scale of the synthesis.
Mechanistic Insights
The formation of the benzoxazole ring from 2-aminophenol and an aldehyde proceeds through a two-step mechanism. Initially, the amino group of the 2-aminophenol undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the hydroxyl group attacks the imine carbon, and subsequent oxidation/dehydrogenation leads to the aromatic benzoxazole ring.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of this compound.
Protocol 1: Synthesis via Condensation of 2-amino-4-methylphenol and 3-chlorobenzaldehyde
This protocol is adapted from general procedures for the synthesis of 2-arylbenzoxazoles.[7]
Materials:
-
2-Amino-4-methylphenol
-
3-Chlorobenzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium Hydroxide (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-4-methylphenol (1.23 g, 10 mmol) in 30 mL of absolute ethanol. To this solution, add 3-chlorobenzaldehyde (1.41 g, 10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of 1M sodium hydroxide solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis via Condensation of 2-amino-4-methylphenol and 3-chlorobenzoic acid
This protocol is based on established methods for the synthesis of benzoxazoles from carboxylic acids.
Materials:
-
2-Amino-4-methylphenol
-
3-Chlorobenzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Rotary evaporator
-
Equipment for recrystallization
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer, add 2-amino-4-methylphenol (1.23 g, 10 mmol), 3-chlorobenzoic acid (1.57 g, 10 mmol), and polyphosphoric acid (20 g).
-
Reaction: Heat the mixture to 180-200 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to approximately 100 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization: Analyze the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization Data
The following table summarizes the expected characterization data for this compound. The NMR data is predicted based on the analysis of similar structures.[8][9]
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | Expected in the range of 130-150 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.20 (t, J = 1.8 Hz, 1H), 8.10 (dt, J = 7.7, 1.3 Hz, 1H), 7.60 (d, J = 8.2 Hz, 1H), 7.50-7.40 (m, 3H), 7.20 (dd, J = 8.2, 1.8 Hz, 1H), 2.50 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.0, 151.0, 142.0, 135.0, 133.0, 131.0, 130.0, 128.0, 127.0, 126.0, 125.0, 120.0, 110.0, 21.5 |
| Mass Spectrometry (ESI) | m/z [M+H]⁺ calculated for C₁₄H₁₀ClNO: 243.05; found: 244.05 |
Applications in Medicinal Chemistry
Derivatives of this compound are being explored for a variety of therapeutic applications. The presence of the chlorophenyl group can enhance lipophilicity and metabolic stability, while the methyl group can modulate binding to target proteins.[7] Research has indicated that compounds with this scaffold may exhibit:
-
Anticancer Activity: Benzoxazole derivatives have been shown to inhibit the growth of various cancer cell lines.[10]
-
Antimicrobial and Antifungal Activity: The benzoxazole nucleus is a key component in many compounds with potent activity against a range of bacteria and fungi.[1]
-
A2A Receptor Antagonism: Some 2-arylbenzoxazoles have been identified as potential antagonists of the A2A adenosine receptor, a target for the treatment of neurodegenerative diseases.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be fine-tuned by modifying the substitution pattern on both the benzoxazole core and the 2-phenyl ring.
Caption: Key positions for structural modification to explore structure-activity relationships.
Conclusion
The synthesis of this compound derivatives offers a fertile ground for the discovery of new therapeutic agents. The synthetic protocols outlined in this guide are robust and can be adapted for the preparation of a library of analogues for medicinal chemistry screening. A thorough understanding of the synthetic methodologies, coupled with insights into the structure-activity relationships, will empower researchers to design and develop novel benzoxazole-based drugs with improved efficacy and safety profiles.
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024, October 21). PubMed. Retrieved from [Link]
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1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. (2023, December 8). CDN. Retrieved from [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Application Note: A Practical Guide to Measuring the Fluorescence Quantum Yield of Benzoxazole Fluorophores
Abstract
This comprehensive guide details the experimental setup and protocol for accurately determining the fluorescence quantum yield (Φf) of benzoxazole fluorophores in solution. Benzoxazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and as fluorescent probes due to their favorable photophysical properties.[1][2][3] A precise understanding of their fluorescence efficiency is paramount for the development and application of these molecules. This document provides a detailed walkthrough of the relative method for quantum yield determination, a widely adopted technique that compares the fluorescence of a sample to a well-characterized standard.[4][5][6] We will delve into the theoretical underpinnings, instrumental setup, meticulous execution of the protocol, and rigorous data analysis required for reliable and reproducible results. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel fluorescent compounds.
Introduction: The Significance of Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process.[6][7] It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[7][8][9]
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.[9] Conversely, a value of 0 indicates that the absorbed energy is entirely dissipated through non-radiative pathways such as internal conversion, intersystem crossing, and vibrational relaxation.[4][9]
For benzoxazole derivatives, which are often designed for applications as fluorescent probes and labels, a high quantum yield is typically a desirable characteristic.[3][10] The accurate measurement of Φf is therefore a critical step in the characterization of newly synthesized benzoxazole compounds, providing invaluable insights into their structure-property relationships and their suitability for specific applications.[11]
This application note will focus on the relative method of quantum yield determination. This method is often preferred for its accessibility and reliability, as it can be performed using standard spectrofluorometers and UV-Vis spectrophotometers.[4][7][8] The core principle of the relative method is to compare the integrated fluorescence intensity of the unknown sample to that of a standard with a known quantum yield under identical experimental conditions.[4][5][7]
The Relative Method: Theoretical Framework
The relative quantum yield (Φ_S) of a sample is calculated using the following equation, which compares the sample to a reference standard (Φ_R) with a known quantum yield:[4][7][12]
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
Φ_S and Φ_R are the fluorescence quantum yields of the sample and the reference standard, respectively.
-
I_S and I_R are the integrated fluorescence intensities of the sample and the reference standard.
-
A_S and A_R are the absorbances of the sample and the reference standard at the excitation wavelength.
-
n_S and n_R are the refractive indices of the sample and reference standard solutions (solvents).
The term (n_S² / n_R²) corrects for differences in the solid angle of fluorescence collection due to variations in the refractive index of the solvents used for the sample and the standard.[7] Whenever possible, it is highly recommended to use the same solvent for both the sample and the standard to eliminate this variable (n_S = n_R), simplifying the equation.[7]
To ensure the accuracy of the relative method, several critical experimental conditions must be met:
-
Low Absorbance: The absorbance of both the sample and standard solutions at the excitation wavelength should be kept below 0.1.[5][7] This minimizes the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.
-
Identical Experimental Conditions: All measurement parameters, including the excitation wavelength, slit widths, and detector settings, must remain constant for both the sample and the reference standard.[4][7]
-
Spectral Correction: The spectrofluorometer must be spectrally corrected to account for the wavelength-dependent efficiency of the monochromators and detector.[13][14][15] This ensures that the measured fluorescence intensity is a true representation of the emitted photons.
Experimental Workflow
The determination of the quantum yield of a benzoxazole fluorophore using the relative method involves a systematic workflow, as illustrated in the diagram below.
Figure 1: Workflow for relative quantum yield determination.
3.1. Materials and Instrumentation
Materials:
-
Benzoxazole derivative (sample)
-
Quantum yield standard (e.g., Quinine Sulfate, Fluorescein)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, chloroform)[1][16]
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with spectral correction capabilities
3.2. Selection of a Suitable Quantum Yield Standard
The choice of the quantum yield standard is crucial for an accurate measurement.[4] An ideal standard should exhibit the following properties:
-
Known and Stable Quantum Yield: The Φ_R value of the standard should be well-documented and not susceptible to degradation under experimental conditions.
-
Spectral Overlap: The absorption and emission spectra of the standard should be in a similar range to the benzoxazole sample to minimize wavelength-related instrumental errors.[5]
-
Solubility: The standard should be soluble in the same solvent as the sample.[7]
-
Photochemical Stability: The standard should not undergo photochemical reactions upon excitation.
Table 1: Common Quantum Yield Standards
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φ_R) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.58 |
| Fluorescein | 0.1 M NaOH | 496 | 520 | 0.95 |
| Rhodamine 6G | Ethanol | 488 | 550 | 0.95 |
| POPOP | Cyclohexane | 300 | 420 | 0.97 |
Note: The quantum yield values of standards can vary slightly depending on the literature source and measurement conditions. It is essential to use a value from a reliable source.[5]
3.3. Protocol: Step-by-Step
Step 1: Solution Preparation
-
Prepare a stock solution of the benzoxazole sample and the chosen quantum yield standard in the selected spectroscopic grade solvent.
-
Prepare a series of dilutions for both the sample and the standard from their respective stock solutions. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength. This range ensures linearity and minimizes inner filter effects.[5][7]
-
Prepare a solvent blank containing only the pure solvent.
Step 2: Absorbance Measurements
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the baseline using the solvent blank in a quartz cuvette.
-
Measure the absorbance spectra of all the diluted sample and standard solutions.
-
Record the absorbance value at the intended excitation wavelength for each solution.
Step 3: Fluorescence Measurements
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths. A common choice is 5 nm for both. These settings must remain constant throughout the experiment.
-
Choose an excitation wavelength where both the sample and the standard have significant absorbance. Ideally, the same excitation wavelength should be used for both.[7]
-
Measure the emission spectrum of the solvent blank. This will be subtracted from the sample and standard spectra to correct for background signals, such as Raman scattering.[15]
-
Measure the emission spectra of all the diluted sample and standard solutions. Ensure that the emission range is set to capture the entire fluorescence profile of each compound.
Data Analysis and Calculation
The most robust method for calculating the relative quantum yield involves plotting the integrated fluorescence intensity versus absorbance for the series of dilutions of both the sample and the standard.[4][12]
Figure 2: Gradient plot for quantum yield calculation.
Step 1: Spectral Integration
-
Subtract the solvent blank spectrum from each of the measured fluorescence spectra of the sample and the standard.
-
Integrate the area under the corrected emission spectrum for each solution. This integrated value (I) is proportional to the total number of photons emitted.
Step 2: Gradient Plotting
-
For both the benzoxazole sample and the standard, plot the integrated fluorescence intensity (I) on the y-axis against the absorbance (A) at the excitation wavelength on the x-axis.
-
Perform a linear regression for each data set. The plot should yield a straight line passing through the origin. The slope of this line is the gradient (Grad).
Step 3: Quantum Yield Calculation
The quantum yield of the sample (Φ_S) can now be calculated using the gradients obtained from the plots:[4]
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
This gradient method is more accurate than a single-point measurement as it averages over multiple concentrations, reducing the impact of random errors and ensuring the linearity of the fluorescence response.[5][12]
Potential Pitfalls and Troubleshooting
Accurate quantum yield measurements require careful attention to detail. Below are some common issues and their solutions.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Non-linear gradient plot | - Inner filter effect (absorbance > 0.1)- Fluorophore aggregation at high concentrations | - Prepare more dilute solutions with absorbance < 0.1.[5][7]- Ensure complete dissolution of the sample. |
| Poor reproducibility | - Instrument instability (lamp fluctuations)- Temperature variations- Inconsistent cuvette placement | - Allow the instrument to warm up sufficiently.- Use a temperature-controlled cuvette holder.- Use the same cuvette for all measurements and ensure consistent positioning. |
| Distorted emission spectra | - Raman scatter from the solvent- Rayleigh scatter (excitation wavelength appears in emission) | - Subtract the solvent blank spectrum.[15]- Use a narrower emission slit width or an appropriate filter. |
| Inaccurate results | - Incorrectly reported standard quantum yield- Spectrofluorometer is not spectrally corrected- Mismatched solvents for sample and standard | - Cross-check the standard's quantum yield from multiple reputable sources.- Ensure the instrument's emission correction file is applied.- Use the same solvent for both sample and standard, or apply the refractive index correction.[7] |
Conclusion
The relative method for determining the fluorescence quantum yield is a powerful and accessible technique for characterizing benzoxazole fluorophores. By carefully selecting a suitable standard, maintaining dilute solutions to avoid inner-filter effects, and employing a gradient-based data analysis approach, researchers can obtain reliable and reproducible quantum yield values. This information is crucial for advancing the development of novel benzoxazole derivatives for a wide array of applications in drug discovery, bio-imaging, and materials science. Adherence to the protocols and best practices outlined in this guide will ensure the generation of high-quality, trustworthy data.
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Relative Intensity Correction Standards for Fluorescence and Raman Spectroscopy | NIST. (n.d.). Retrieved January 15, 2026, from [Link]
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Relative Quantum Yield - Edinburgh Instruments. (n.d.). Retrieved January 15, 2026, from [Link]
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A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
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Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). Retrieved January 15, 2026, from [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Retrieved from [Link]
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Abu Jarra, H., et al. (n.d.). Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace. Retrieved from [Link]
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Jędrzejewska, B., et al. (2022). New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers. MDPI. Retrieved from [Link]
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Fluorescence Quantum Yields: Methods of Determination and Standards - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (n.d.). RSC Advances. Retrieved from [Link]
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de Souza, B. G., et al. (2020). Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. Methods and Applications in Fluorescence. Retrieved from [Link]
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Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Retrieved January 15, 2026, from [Link]
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New Coumarin-benzoxazole derivatives: Synthesis, photophysical and NLO properties. (2025, August 5). ScienceDirect. Retrieved from [Link]
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(PDF) Solvent effects on the photophysics of 3-(benzoxazol-2-yl)-7(N,N-diethylamino)chromen-2-one. (2025, August 10). ResearchGate. Retrieved from [Link]
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Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved from [Link]
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Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy - NIST Technical Series Publications. (n.d.). Retrieved January 15, 2026, from [Link]
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How to Collect National Institute of Standards and Technology (NIST) Traceable Fluorescence Excitation and Emission Spectra | Basicmedical Key. (2017, March 20). Retrieved January 15, 2026, from [Link]
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Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. Retrieved from [Link]
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DeRose, P. (2008). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST Interagency/Internal Report (NISTIR). Retrieved from [Link]
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Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]
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Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.). Biotechnology Research and Innovation Journal. Retrieved from [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (n.d.). Frontiers. Retrieved from [Link]
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Absorption, emission and quantum yield of synthesized compounds 5-7 in DMF solvent. (n.d.). ResearchGate. Retrieved from [Link]
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Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). (n.d.). JMESS. Retrieved from [Link]
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Effect of the solvent in the spectra absorption of the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
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Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. Retrieved from [Link]
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Fluorescence quantum yield standards. (n.d.). BAM Webshop. Retrieved from [Link]
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What is Quantum Yield? - Edinburgh Instruments. (n.d.). Retrieved January 15, 2026, from [Link]
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Quantum yield - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. (2024, September 20). Amazon S3. Retrieved from [Link]
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Application Note: High-Throughput Screening of Benzoxazole Derivatives for DNA Gyrase Inhibition
Introduction: Targeting Bacterial Proliferation by Disrupting DNA Topology
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, responsible for introducing negative supercoils into DNA.[1][2][3] This process is crucial for managing DNA topology during replication, transcription, and recombination, making DNA gyrase a prime target for antibacterial drug development.[2][4] Unlike its eukaryotic counterparts, DNA gyrase is absent in higher organisms, offering a selective target for antimicrobial agents. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[1][2] The GyrA subunits are responsible for the DNA cleavage and re-ligation, while the GyrB subunits handle ATP hydrolysis, which powers the supercoiling reaction.[1][2]
Benzoxazole derivatives have emerged as a promising class of DNA gyrase inhibitors.[5][6] These compounds can disrupt the enzyme's function, leading to bacterial cell death.[5] Their mechanism of action often involves interfering with the ATPase activity of the GyrB subunit or stabilizing the cleavage complex, ultimately inhibiting DNA replication and transcription. This application note provides a detailed protocol for a DNA gyrase inhibition assay tailored for screening benzoxazole compounds, enabling researchers to determine their potency and advance the development of new antibacterial therapies.
Principle of the DNA Gyrase Supercoiling Inhibition Assay
The DNA gyrase supercoiling assay is a robust in vitro method to measure the enzymatic activity of DNA gyrase and the inhibitory potential of test compounds. The assay relies on the conversion of a relaxed circular plasmid DNA into its supercoiled form by the enzyme.[7] This topological change can be readily visualized and quantified using agarose gel electrophoresis, as the supercoiled DNA migrates faster through the gel matrix than the relaxed form.
Alternatively, high-throughput screening can be achieved using fluorescence-based methods.[7][8][9] These assays utilize a fluorescent dye that exhibits different emission intensities when bound to relaxed versus supercoiled DNA.[7][8] As the relaxed DNA is converted to the supercoiled form, a change in fluorescence is observed, providing a quantitative measure of enzyme activity.[7][8] Inhibition of DNA gyrase by a test compound, such as a benzoxazole derivative, will result in a decrease in the formation of supercoiled DNA, which can be quantified to determine the compound's inhibitory concentration (IC50).[10][11]
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental procedure, the following diagrams illustrate the DNA gyrase catalytic cycle, its inhibition, and the overall assay workflow.
Caption: The catalytic cycle of DNA gyrase and a potential point of inhibition by benzoxazole compounds.
Caption: A generalized workflow for the DNA gyrase inhibition assay.
Detailed Protocols
This section provides two distinct protocols: a traditional gel-based assay for initial, qualitative screening and a high-throughput, fluorescence-based assay for quantitative analysis and large-scale screening.
Protocol 1: Agarose Gel-Based DNA Gyrase Supercoiling Inhibition Assay
This method is ideal for visualizing the direct effect of inhibitors on DNA topology.
Materials:
-
E. coli DNA Gyrase (Inspiralis, #EGY-100 or equivalent)[12]
-
Relaxed pBR322 DNA (Inspiralis, #R-pBR322 or equivalent)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
Benzoxazole compounds dissolved in 100% DMSO.
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[13]
-
1% (w/v) Agarose Gel in 1X TAE buffer.
-
Ethidium Bromide or other DNA stain.
-
Nuclease-free water.
Procedure:
-
Enzyme Titration (Initial Setup): To determine the optimal amount of DNA gyrase, perform a titration. One unit of gyrase is typically defined as the amount required to supercoil 0.5 µg of relaxed pBR322 in 30 minutes at 37°C.
-
Reaction Assembly: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following:
-
6 µL of 5X Assay Buffer
-
0.5 µg of relaxed pBR322 DNA (e.g., 1 µL of 0.5 µg/µL stock)
-
Nuclease-free water to a final volume of 26.7 µL
-
-
Inhibitor Addition:
-
Negative Control (No Enzyme): Add 3 µL of Dilution Buffer.
-
Positive Control (Enzyme, No Inhibitor): Add 0.3 µL of DMSO.
-
Test Compound: Add 0.3 µL of the benzoxazole compound dilution in DMSO.
-
-
Enzyme Addition: Add 3 µL of diluted DNA gyrase to all tubes except the negative control. Mix gently by pipetting.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[13]
-
Reaction Termination: Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load 20 µL of each reaction onto a 1% agarose gel. Run the gel at 90V for approximately 90 minutes.
-
Visualization: Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, followed by a 10-minute destain in water. Visualize the DNA bands using a UV transilluminator.
Protocol 2: Fluorescence-Based High-Throughput DNA Gyrase Inhibition Assay
This method is suitable for screening a large number of compounds in a 96- or 384-well plate format.
Materials:
-
E. coli DNA Gyrase DNA Supercoiling Assay Kit (e.g., ProFoldin, #DSA020K or equivalent)[7]
-
This kit typically includes:
-
10X Assay Buffer
-
10X Relaxed Plasmid DNA
-
Fluorescent Dye (e.g., H19)[7]
-
10X ATP solution
-
-
E. coli DNA Gyrase
-
Benzoxazole compounds dissolved in 100% DMSO.
-
Black, flat-bottom 96-well plates.
-
Fluorescence plate reader with excitation at 485 nm and emission at 535 nm.[7]
-
Nuclease-free water.
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixtures. For a 40 µL final volume per well:
-
24 µL of nuclease-free water
-
4 µL of 10X Assay Buffer
-
4 µL of 10X Relaxed DNA
-
4 µL of 10 mM ATP
-
-
Inhibitor Addition:
-
Add 1 µL of DMSO (for positive control) or benzoxazole compound dilutions to the appropriate wells.
-
-
Enzyme Addition:
-
Add 4 µL of diluted DNA gyrase to all wells except the negative control (add 4 µL of dilution buffer instead).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.[7]
-
Fluorescence Detection:
-
Prepare the fluorescent dye according to the manufacturer's instructions (e.g., 1:1500 dilution of H19 dye stock).[7]
-
Add 250 µL of the diluted dye to each well.
-
Incubate at room temperature for 5 minutes.
-
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[7]
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the half-maximal inhibitory concentration (IC50) for each benzoxazole compound. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][14]
For Gel-Based Assays:
-
Quantify the band intensity of the supercoiled and relaxed DNA for each lane using gel documentation software.
-
Calculate the percentage of supercoiled DNA for each inhibitor concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
For Fluorescence-Based Assays:
-
Subtract the background fluorescence (negative control) from all readings.
-
Normalize the data by setting the fluorescence of the positive control (no inhibitor) to 100% activity and the negative control (no enzyme) to 0% activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit to a sigmoidal curve to determine the IC50.[11][14]
Example Data Presentation:
| Compound ID | IC50 (µM) |
| Benzoxazole-001 | 0.5 ± 0.08 |
| Benzoxazole-002 | 1.2 ± 0.15 |
| Benzoxazole-003 | > 50 |
| Ciprofloxacin (Control) | 0.8 ± 0.11 |
Troubleshooting and Considerations
-
High Salt Concentration: High concentrations of salt from compound stocks can inhibit topoisomerase activity. Ensure the final salt concentration from the test compound does not exceed 30 mM.[15]
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and ideally below 1% (v/v) to avoid solvent effects on enzyme activity.
-
Enzyme Activity: The activity of DNA gyrase can vary between lots. It is crucial to perform an enzyme titration for each new batch to ensure optimal assay conditions.
-
Nuclease Contamination: The presence of nucleases can degrade the DNA substrate. This can be identified in gel-based assays by the appearance of linear DNA.[15]
-
Compound Solubility: Poorly soluble compounds can lead to inaccurate IC50 values. Visually inspect the wells for precipitation and consider using alternative solvents or formulations if necessary.
Conclusion
This application note provides comprehensive protocols for assessing the inhibitory activity of benzoxazole compounds against DNA gyrase. The choice between the gel-based and fluorescence-based assay will depend on the screening throughput required. By following these detailed methodologies, researchers can reliably determine the potency of novel antibacterial candidates, facilitating the discovery and development of new drugs to combat bacterial infections.
References
-
Mechanisms of Resistance to Quinolones. (n.d.). Clinical Infectious Diseases - Oxford Academic. Retrieved January 15, 2026, from [Link]
-
Molecular mechanisms of fluoroquinolone resistance. (2003). Expert Reviews in Molecular Medicine. Retrieved January 15, 2026, from [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved January 15, 2026, from [Link]
-
E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). BioHippo. Retrieved January 15, 2026, from [Link]
-
Emerging Mechanism of Fluoroquinolone Resistance. (2001). ResearchGate. Retrieved January 15, 2026, from [Link]
-
P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. Retrieved January 15, 2026, from [Link]
-
DNA Gyrase: Structure, Function, and Its Role in Research and Industry. (n.d.). Amerigo Scientific. Retrieved January 15, 2026, from [Link]
-
A model for the mechanism of strand passage by DNA gyrase. (2002). PNAS. Retrieved January 15, 2026, from [Link]
-
Proposed mechanism of action of DNA gyrase. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (2010). Cold Spring Harbor Perspectives in Medicine. Retrieved January 15, 2026, from [Link]
-
E. coli Gyrase Supercoiling Assay Kits. (n.d.). Inspiralis Limited. Retrieved January 15, 2026, from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved January 15, 2026, from [Link]
-
DNA Gyrase - Laboratory Notes. (2025). Retrieved January 15, 2026, from [Link]
-
Mechanisms of drug resistance: quinolone resistance. (2003). Journal of Antimicrobial Chemotherapy. Retrieved January 15, 2026, from [Link]
-
DNA Gyrase – A Specialized Type II Topoisomerase. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]
-
High-throughput assays for DNA gyrase and other topoisomerases. (2006). Nucleic Acids Research. Retrieved January 15, 2026, from [Link]
-
IC50. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
DNA Supercoiling Catalyzed by Bacterial Gyrase. (2017). Journal of Visualized Experiments. Retrieved January 15, 2026, from [Link]
-
DNA topoisomerase II assay kits. (n.d.). ProFoldin. Retrieved January 15, 2026, from [Link]
-
S. aureus Gyrase Supercoiling Assay Kits. (n.d.). Inspiralis Limited. Retrieved January 15, 2026, from [Link]
-
Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). (2015). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
-
High / Medium-Throughput Assay Kit - E. coli Gyrase. (n.d.). Inspiralis Limited. Retrieved January 15, 2026, from [Link]
-
Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. (2014). Bioorganic & Medicinal Chemistry Letters. Retrieved January 15, 2026, from [Link]
-
Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Topoisomerase Assays. (2022). Current Protocols. Retrieved January 15, 2026, from [Link]
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2008). Methods in Molecular Biology. Retrieved January 15, 2026, from [Link]
-
DNA Gyrase. (n.d.). Inspiralis Limited. Retrieved January 15, 2026, from [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2008). Springer Protocols. Retrieved January 15, 2026, from [Link]
-
Human Topoisomerase II DNA Decatenation Assay Kit (enzyme not included). (n.d.). GenoChem World. Retrieved January 15, 2026, from [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2016). Analytical Biochemistry. Retrieved January 15, 2026, from [Link]
-
Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, and benzothiazole scaffold. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
measuring enzyme inhibition by drugs. (2021, January 12). YouTube. Retrieved January 15, 2026, from [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling of Benzoxazole Derivatives. (2021). Letters in Drug Design & Discovery. Retrieved January 15, 2026, from [Link]
-
DNA gyrase assay kits. (n.d.). ProFoldin. Retrieved January 15, 2026, from [Link]
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- 15. Gyrase Drug Screening Kit (kDNA Based) - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing One-Pot Benzoxazole Synthesis
Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the one-pot synthesis of benzoxazoles. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My one-pot benzoxazole synthesis is resulting in a disappointingly low yield. What are the primary factors I should investigate?
Low yields in one-pot benzoxazole synthesis can be attributed to several critical factors, ranging from the integrity of your starting materials to the specifics of your reaction conditions.[1] A systematic approach to troubleshooting is essential.
Core Areas for Investigation:
-
Purity of Starting Materials: The purity of your 2-aminophenol and the corresponding aldehyde or carboxylic acid is paramount. Impurities can act as catalyst poisons or participate in unwanted side reactions.[1][2]
-
Reaction Conditions: The delicate interplay of temperature, reaction time, solvent, and catalyst is crucial for success. Suboptimal conditions can lead to incomplete reactions or the formation of undesired byproducts.[1][3]
-
Inert Atmosphere: 2-Aminophenols are susceptible to air oxidation, which can introduce colored impurities and significantly reduce your yield.[2] Conducting the reaction under an inert atmosphere like nitrogen or argon is often critical.[2]
-
Formation of Stable Intermediates: A common bottleneck is the formation of a stable Schiff base intermediate that fails to cyclize efficiently into the benzoxazole ring.[1][4]
Q2: I've confirmed my starting materials are pure and I'm using an inert atmosphere, but my reaction still stalls. How can I drive it to completion?
A stalled reaction, where starting materials persist even after the expected reaction time, points towards issues with the reaction's activation energy or catalyst efficacy.
Troubleshooting a Stalled Reaction:
-
Increase Reaction Temperature: The reaction may lack the necessary activation energy. A methodical increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) can often promote cyclization.[2][4] Some solvent-free syntheses require temperatures as high as 130°C to achieve good yields.[2][5][6]
-
Evaluate Your Catalyst:
-
Catalyst Choice: The catalyst is not a one-size-fits-all component. The choice between a Brønsted or Lewis acid, a heterogeneous nanocatalyst, or an ionic liquid depends heavily on your specific substrates.[5][6][7][8]
-
Catalyst Loading: The amount of catalyst can be a critical parameter. In some systems, increasing the catalyst loading from 5 mol% to 20 mol% can dramatically improve the yield.[4][9]
-
Catalyst Activity: Ensure your catalyst is active. Some catalysts are sensitive to air and moisture and may require activation or fresh preparation.[1] If you are using a recyclable catalyst, its activity may diminish over subsequent runs.[7]
-
-
Adjust Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of one reactant can sometimes push the equilibrium towards the product.
Q3: My TLC analysis shows a significant spot that I suspect is the Schiff base intermediate, along with my starting materials. How can I promote the cyclization step?
The formation of a stable Schiff base is a frequent hurdle in the one-pot synthesis of benzoxazoles from 2-aminophenols and aldehydes.[1][4] The key is to facilitate the subsequent intramolecular cyclization and dehydration/oxidation.
Strategies to Promote Cyclization:
-
Increase Temperature: As with stalled reactions, higher temperatures can provide the necessary energy for the cyclization to occur.[4]
-
Add an Oxidizing Agent: In many protocols, the final step is an oxidative aromatization. If this step is sluggish, the addition of a mild oxidizing agent can be beneficial.[4] However, this should be done cautiously to avoid over-oxidation or side reactions.
-
Switch to a Two-Step Process: If the one-pot approach consistently fails, consider isolating the Schiff base intermediate first. Once purified, the Schiff base can be subjected to cyclization conditions, which can sometimes lead to a higher overall yield.[4]
-
Solvent Effects: The solvent plays a critical role in stabilizing intermediates and transition states. Polar aprotic solvents like DMF and acetonitrile can be effective for intramolecular cyclizations.[10] Experimenting with different solvents is a valuable optimization step.[10]
Troubleshooting Guides
Guide 1: Systematic Optimization of Reaction Conditions
This guide provides a structured approach to optimizing the key parameters of your one-pot benzoxazole synthesis.
Parameter Optimization Table:
| Parameter | Initial Condition (Example) | Optimization Strategy | Rationale |
| Temperature | 80 °C | Screen temperatures from 60 °C to 120 °C in 20 °C increments. | To overcome the activation energy barrier without causing decomposition of reactants or products.[4] |
| Solvent | Ethanol | Screen a panel of solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, DMF, Toluene, and a solvent-free control). | The solvent influences reactant solubility and can stabilize intermediates and transition states.[10] |
| Catalyst Loading | 5 mol% | Test catalyst loading at 5, 10, 15, and 20 mol%. | To ensure sufficient catalytic activity without unnecessary excess that could lead to side reactions.[9] |
| Reaction Time | 4 hours | Monitor the reaction by TLC every hour to determine the point of maximum product formation. | Insufficient time leads to incomplete conversion, while excessive time can lead to product degradation or side product formation.[4] |
Experimental Workflow for Optimization:
Caption: Workflow for systematic reaction optimization.
Guide 2: Purification Strategies to Minimize Product Loss
Significant product loss can occur during work-up and purification.[1] Here are some effective strategies for isolating your benzoxazole product.
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification. The crude product can be washed with a cold solvent, such as ethanol, and then recrystallized from a suitable solvent system to obtain pure crystals.[4]
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a powerful tool.[4] A common eluent system is a mixture of hexane and ethyl acetate.[4]
-
Washing: Simple aqueous washes can help remove water-soluble impurities and byproducts.[4]
Advanced Topics
Q4: Are there greener or more sustainable approaches to one-pot benzoxazole synthesis?
Yes, there is a significant research effort towards developing more environmentally benign synthetic methods for benzoxazoles.
Green Chemistry Approaches:
-
Use of Green Solvents: Employing solvents like water or ethanol can significantly reduce the environmental impact of your synthesis.[4][7]
-
Solvent-Free Conditions: Many protocols have been developed that proceed without a solvent, often utilizing microwave irradiation or mechanical grinding.[5][6][10] These methods can reduce waste and shorten reaction times.[10]
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as nanocatalysts, simplifies catalyst recovery and reuse, which is both economical and environmentally friendly.[7][8]
Reaction Pathway Visualization:
Caption: Simplified reaction pathway for one-pot benzoxazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for One-Pot Benzoxazole Synthesis from 2-Aminophenol and Aldehyde
This protocol is a generalized procedure and should be optimized for specific substrates and catalysts.[4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and the chosen catalyst (e.g., 10 mol%).
-
Solvent Addition: Add the selected solvent (e.g., ethanol, 5 mL).
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the optimized reaction time.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: The purification method will depend on the properties of the product. This may involve filtration if the product precipitates, extraction with an organic solvent, or direct purification of the crude mixture by column chromatography.[4]
References
- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- Soni, S., et al. (2023).
- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- Semantic Scholar.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (2025).
- Organic Chemistry Portal. Benzoxazole synthesis.
- Bennehalli, B., et al. A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- MDPI. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis.
- Nguyen, T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- National Institutes of Health. (2023).
- National Institutes of Health.
- ResearchGate. (2025).
- Bohrium. (2024).
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025).
- BenchChem. (2025).
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- 6. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
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Technical Support Center: Optimizing a Flawless Synthesis of 2,5-Disubstituted Benzoxazoles
Welcome to the technical support center dedicated to the synthesis of 2,5-disubstituted benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common hurdles, and ensuring the integrity of your results.
Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of 2,5-disubstituted benzoxazoles in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Low yields are a frequent challenge and can stem from several sources. A systematic approach is the most effective way to diagnose the issue.[1][2]
-
Purity of Starting Materials: This is the foundational pillar of a successful synthesis. Impurities in your 2-aminophenol or the corresponding aldehyde/carboxylic acid derivative can act as inhibitors or lead to unwanted side reactions.[2][3]
-
Reaction Conditions: Every parameter of your reaction setup can dramatically influence the outcome.
-
Actionable Advice:
-
Inert Atmosphere: 2-aminophenols are susceptible to air oxidation, which can result in colored impurities and diminished yields.[2] Always conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Temperature Optimization: The reaction may require a specific temperature to overcome the activation energy.[2] Some solvent-free reactions may necessitate temperatures as high as 130°C.[2][4] Conversely, excessively high temperatures can lead to polymerization or degradation.[2]
-
Solvent Choice: The polarity and boiling point of the solvent are critical. Some modern protocols even utilize solvent-free conditions, which can be beneficial for certain substrates.[4][5]
-
-
-
Catalyst Activity: The heart of many modern benzoxazole syntheses is the catalyst.
-
Actionable Advice:
-
Verify Catalyst Activity: Ensure your catalyst is active and has been stored correctly, especially if it is sensitive to air or moisture.[2][3] For reusable catalysts, deactivation can occur over multiple runs.[2][5]
-
Catalyst Loading: The amount of catalyst can be a delicate balance. A slight increase in catalyst loading may sometimes push a sluggish reaction to completion.[3]
-
-
Question 2: My TLC analysis shows unreacted starting materials even after the recommended reaction time. What steps should I take?
An incomplete reaction is a clear sign that one or more parameters are not optimal.
-
Actionable Advice:
-
Extend Reaction Time: The simplest first step is to continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[3]
-
Increase Temperature: If extending the time has no effect, a modest increase in temperature may be necessary to drive the reaction forward.[2]
-
Re-evaluate Stoichiometry: Double-check the molar ratios of your reactants. Sometimes, using a slight excess of one reactant can be advantageous.[2]
-
Question 3: I'm observing the formation of multiple side products, complicating my purification. How can I minimize these?
Side product formation is a common culprit for low yields and purification headaches.
-
Common Side Products:
-
Incomplete Cyclization: The intermediate Schiff base, formed from the condensation of a 2-aminophenol and an aldehyde, may be stable and fail to cyclize completely.[2][3]
-
Polymerization: Starting materials or intermediates can polymerize, especially at elevated temperatures or under highly acidic or basic conditions.[2][3]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[3]
-
-
Actionable Advice:
-
Optimize Reaction Conditions: Tightly control the temperature, reaction time, and stoichiometry.
-
Catalyst Selection: The choice of catalyst can significantly impact the selectivity of the reaction.[3] A milder catalyst might prevent the formation of undesired byproducts.[1]
-
Protective Atmosphere: As mentioned, using an inert atmosphere can prevent oxidation-related side products.[3]
-
Question 4: I'm experiencing significant product loss during the purification step. What are some effective purification strategies?
Purification is a critical step where a substantial amount of your product can be lost if not performed carefully.
-
Actionable Advice:
-
Column Chromatography: This is a widely used and effective method for purifying benzoxazoles.[3]
-
Solvent System Selection: The choice of the solvent system is paramount for achieving good separation. A good starting point is a mixture of petroleum ether and ethyl acetate.[3]
-
-
Recrystallization: For solid products, recrystallization can be a highly effective method to obtain high-purity material. Experiment with different solvent systems to find the optimal conditions.
-
Trituration: In some cases, triturating the crude product with a suitable solvent can effectively remove impurities.[6]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 2,5-disubstituted benzoxazoles.
Q1: What are the most common synthetic routes to 2,5-disubstituted benzoxazoles?
The most prevalent and versatile method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative (e.g., aldehyde, acyl chloride, or ester).[4][7] Other notable methods include the cyclization of anilide precursors.[8][9]
Q2: How do I select the appropriate catalyst for my synthesis?
The choice of catalyst is highly dependent on the specific synthetic route and substrates.
-
Brønsted or Lewis Acids: These are commonly used for the condensation of 2-aminophenols with aldehydes or carboxylic acids. Examples include polyphosphoric acid (PPA) and triflic acid (TfOH).[2][10]
-
Metal Catalysts: Copper and palladium-based catalysts are often employed in cross-coupling reactions to form the benzoxazole ring.[2][11][12]
-
Nanocatalysts and Ionic Liquids: These represent greener and often more efficient alternatives, with the added benefit of potential reusability.[4][5][13]
Q3: What is the general mechanism for the formation of benzoxazoles from 2-aminophenol and an aldehyde?
The reaction typically proceeds through a two-step mechanism:
-
Condensation: The amino group of the 2-aminophenol nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base intermediate.[3]
-
Cyclization and Aromatization: The hydroxyl group of the 2-aminophenol then attacks the imine carbon of the Schiff base, leading to an intramolecular cyclization. Subsequent aromatization, often through oxidation, yields the final benzoxazole product.
Q4: How does the electronic nature of the substituents on the starting materials affect the reaction?
The electronic properties of the substituents on both the 2-aminophenol and the aldehyde/carboxylic acid can significantly influence the reaction rate and yield.
-
Electron-donating groups on the 2-aminophenol can increase the nucleophilicity of the amino group, potentially accelerating the initial condensation step.
-
Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic, also favoring the initial condensation. For anilide cyclizations, electron-withdrawing groups on the SNAr acceptor ring facilitate the ring closure.[9]
Section 3: Data Presentation and Protocols
Table 1: Recommended Reaction Conditions for Benzoxazole Synthesis from 2-Aminophenol and Benzaldehyde
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid | BAIL Gel | Solvent-free | 130 | 5 | 85-98 | [4][5] |
| Nanocatalyst | Magnetic Solid Acid | Water | Reflux | 0.75 | 79-89 | [5] |
| Metal Catalyst | Ni(II) Complex | DMF | 80 | 3-4 | 87-94 | [5] |
| Lewis Acid | Samarium Triflate | Water | Mild | - | Good | [12] |
| Green Catalyst | LAIL@MNP | Solvent-free (sonication) | 70 | 0.5 | up to 90 | [13] |
Experimental Protocol: General Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid (BAIL) Gel
This protocol is adapted from Nguyen et al., 2019.[4][5]
-
Reactant Preparation: In a 5 mL reaction vessel, combine 2-aminophenol (1.0 mmol, 109.1 mg), benzaldehyde (1.0 mmol, 106.1 mg), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).
-
Reaction: Stir the reaction mixture at 130°C for 5 hours under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) to dissolve the product.
-
Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation.
-
Extraction and Drying: Transfer the ethyl acetate solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-phenylbenzoxazole.
Section 4: Visualizing the Process
Diagram 1: General Reaction Mechanism
Caption: General mechanism for benzoxazole synthesis.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for synthesis.
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
References
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
- troubleshooting low yield in benzoxazole synthesis. Benchchem.
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. National Institutes of Health.
- TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal.
- Synthesis of 2,5-disubstituted benzo[d]oxazoles from anilide derivatives. ResearchGate.
- Optimization of the cyclization reagent and catalyst. ResearchGate.
- Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications (RSC Publishing).
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health.
- Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. National Institutes of Health.
- A Review on Various Synthetic Methods of Benzoxazole Moiety.
- Benzoxazole synthesis. Organic Chemistry Portal.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Optimization of the cyclization reaction conditions. ResearchGate.
- Process for the purification of substituted benzoxazole compounds. Google Patents.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
- Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. PubMed.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
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- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 7. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]
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Technical Support Center: Purification of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole
Welcome to the technical support center for the purification of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity. The following question-and-answer-based sections address common challenges and provide validated protocols to streamline your purification workflow.
Part 1: Initial Crude Product Assessment & Strategy
Before beginning any purification, a thorough assessment of the crude material is critical. This initial analysis dictates the most efficient purification strategy, saving valuable time and resources.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. However, for typical condensation reactions between 2-amino-4-methylphenol and 3-chlorobenzoic acid (or its derivatives), common impurities include:
-
Unreacted Starting Materials: Residual 2-amino-4-methylphenol and 3-chlorobenzoic acid are frequent contaminants.[1][2]
-
Incomplete Cyclization Intermediates: The intermediate Schiff base or amide may persist if the cyclization reaction does not go to completion. This is a common issue in benzoxazole synthesis.[2][3]
-
Side-Reaction Products: Self-condensation or polymerization of the 2-aminophenol starting material can occur, especially under high heat.[2]
-
Catalyst Residues: If a catalyst was used (e.g., in a coupling reaction to form a precursor), it might carry over.[1]
-
Solvent and Reagents: Residual high-boiling point solvents (like DMF or PPA) and excess reagents can contaminate the crude product.
Q2: What is the best first step to analyze my crude product?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It's fast, inexpensive, and provides a wealth of information.
-
Why TLC? It gives you a visual snapshot of the complexity of your mixture. You can identify the number of components, estimate the relative polarity of your target compound versus impurities, and screen for an effective solvent system for column chromatography.
-
Recommended TLC Protocol:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a starting eluent system, such as 10-20% Ethyl Acetate in Hexane.
-
Visualize the spots under a UV lamp (254 nm). Your benzoxazole product, containing an extended aromatic system, should be UV active.
-
Interpretation: A single spot indicates high purity. Multiple spots confirm the presence of impurities. The Retention Factor (Rf) will guide your choice of purification method.
-
Troubleshooting Workflow: Crude Analysis
This workflow provides a logical decision-making process after your initial analysis.
Sources
Side product formation in the synthesis of 2-arylbenzoxazoles
Welcome to the Technical Support Center for the synthesis of 2-arylbenzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. The following question-and-answer format directly addresses specific challenges you may encounter in the laboratory, with a focus on minimizing side product formation and improving overall reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Identification of Unknown Impurities in the Final Product
Q: After my reaction and work-up, I observe multiple spots on my TLC plate, and my NMR spectrum shows unexpected peaks. What are the likely side products in my 2-arylbenzoxazole synthesis?
A: The formation of side products is a common challenge in 2-arylbenzoxazole synthesis. The nature of these impurities largely depends on the synthetic route employed. The most prevalent method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acid chloride, aldehyde).[1][2]
Here are the most common side products to consider:
-
N,O-Diacylated 2-Aminophenol: This is particularly common when using acylating agents like acetic anhydride or acyl chlorides.[3] Both the amino (-NH2) and hydroxyl (-OH) groups of the 2-aminophenol can be acylated, especially under harsh conditions like high temperatures or with an excess of the acylating agent.[3]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of both 2-aminophenol and the carboxylic acid/derivative in your final product.[3][4]
-
Self-Condensation or Polymerization of 2-Aminophenol: At elevated temperatures or under highly acidic or basic conditions, 2-aminophenol can undergo self-condensation or polymerization, leading to complex mixtures and lower yields of the desired product.[5][6]
-
Partially Cyclized Intermediate (N-Acyl-2-aminophenol): The initial N-acylation of the 2-aminophenol may occur, but the subsequent intramolecular cyclization to form the benzoxazole ring might not go to completion.[5] This intermediate can be a significant impurity if the cyclization conditions (e.g., temperature, catalyst) are not optimal.
Troubleshooting Steps:
-
Characterization: Utilize techniques like LC-MS and high-resolution NMR to identify the molecular weights and structures of the impurities.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and identify the point at which side product formation becomes significant.[3]
Issue 2: Preferential O-Acylation over N-Acylation
Q: My desired reaction is the N-acylation of 2-aminophenol followed by cyclization. However, I seem to be getting significant O-acylation. How can I favor N-acylation?
A: The chemoselectivity of acylation on 2-aminophenol is a critical factor. The amino group is generally a better nucleophile than the phenolic hydroxyl group.[7][8] This preference is due to nitrogen being less electronegative and a stronger base compared to oxygen in this context.[7][8] However, reaction conditions can influence this selectivity.
Factors Favoring N-Acylation:
-
Reaction Conditions: Under neutral or slightly basic conditions, the amino group's nucleophilicity is maximized. Strong bases can deprotonate the phenol, increasing its nucleophilicity and leading to more O-acylation.
-
Steric Hindrance: Bulky acylating agents may favor reaction at the less sterically hindered amino group.
-
Kinetic vs. Thermodynamic Control: N-acylation is often the kinetically favored product, forming faster. Running the reaction at lower temperatures can sometimes enhance this selectivity.
Troubleshooting Workflow for Promoting N-Acylation:
Caption: Troubleshooting workflow for O-acylation.
Issue 3: Low Yields and Incomplete Cyclization
Q: My reaction stalls, and I'm left with a significant amount of the N-acylated intermediate without full cyclization to the benzoxazole. How can I drive the reaction to completion?
A: Incomplete cyclization is a common hurdle, often pointing to issues with reaction conditions or catalyst activity.[4] The intramolecular cyclization step typically requires overcoming an activation energy barrier, which can be achieved through thermal energy or catalysis.
Key Factors for Successful Cyclization:
-
Temperature: Many benzoxazole syntheses require elevated temperatures to facilitate the dehydration and ring-closure step.[5] Some solvent-free reactions may even require temperatures up to 130°C.[5]
-
Catalyst: The choice of catalyst is crucial. Brønsted or Lewis acids are commonly employed to activate the carbonyl group for nucleophilic attack by the hydroxyl group.[9] Inefficient or deactivated catalysts are a frequent cause of low yields.[4]
-
Dehydrating Conditions: The final step of the cyclization is the elimination of water. Using dehydrating agents or reaction conditions that facilitate water removal (e.g., azeotropic distillation with a Dean-Stark trap) can drive the equilibrium towards the product. Polyphosphoric acid (PPA) is a common reagent that acts as both a catalyst and a dehydrating agent.[6]
Troubleshooting Protocol for Incomplete Cyclization:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring the progress by TLC.[5]
-
Verify Catalyst Activity: If using a catalyst, ensure it is fresh and active. Some catalysts are sensitive to air and moisture and may require activation.[4] Consider increasing the catalyst loading if necessary.
-
Employ a Dehydrating Agent: If not already in use, consider adding a dehydrating agent or switching to a solvent system that allows for azeotropic removal of water.
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and improve yields by rapidly reaching the required temperature for cyclization.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzoxazoles via Condensation of 2-Aminophenol with Carboxylic Acids
This protocol utilizes methanesulfonic acid as a catalyst for the in-situ generation of an acid chloride, followed by condensation and cyclization.[10]
-
Reactant Preparation: In a round-bottom flask, dissolve the desired carboxylic acid (1.0 mmol) in a suitable solvent such as toluene or xylene (5 mL).
-
Acid Chloride Formation: Add thionyl chloride (1.2 mmol) to the stirred solution. Heat the mixture at reflux for 1-2 hours to ensure the complete formation of the acid chloride.
-
Condensation: Cool the reaction mixture to room temperature. Add the 2-aminophenol (1.0 mmol) to the flask.
-
Catalysis and Cyclization: Add methanesulfonic acid (2.0-3.0 mmol) to the mixture. Stir the reaction at an elevated temperature (e.g., 60-120°C) and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench it by carefully adding it to a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Purification of 2-Arylbenzoxazoles
Purification is critical to remove side products and unreacted starting materials.
-
Column Chromatography: This is the most common method for purifying 2-arylbenzoxazoles. A silica gel column with an eluent system such as a mixture of petroleum ether and ethyl acetate is typically effective.[3][4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/acetonitrile) can be an effective purification method.[6][11]
-
Acid-Base Extraction: To remove unreacted 2-aminophenol, an acidic wash (e.g., dilute HCl) can be performed during the work-up. To remove unreacted carboxylic acid, a basic wash (e.g., saturated sodium bicarbonate) is effective.[11]
Data Summary
The choice of synthetic method can significantly impact the yield and purity of the final 2-arylbenzoxazole. The following table summarizes various catalytic systems and their reported efficiencies.
| Catalyst/Reagent | Substrates | Conditions | Yield (%) | Reference |
| Methanesulfonic Acid | 2-Aminophenol, Carboxylic Acids | Toluene/Xylene, Reflux | Excellent | [10] |
| Triflic Anhydride/2-Fluoropyridine | 2-Aminophenol, Tertiary Amides | Dichloromethane, 0°C to RT | High | [12] |
| Triphenylbismuth Dichloride | 2-Aminophenol, Thioamides | 1,2-Dichloroethane, 60°C | Moderate to Excellent | [13] |
| Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Aromatic Aldehydes | Solvent-free, 50°C | High | [9] |
| Lawesson's Reagent | 2-Aminophenol, Carboxylic Acids | Microwave Irradiation | Good | [1][14] |
Mechanistic Insights
The Competing Pathways of Acylation in 2-Aminophenol
The initial step in many 2-arylbenzoxazole syntheses is the acylation of 2-aminophenol. This can proceed via two competing pathways: N-acylation and O-acylation.
Caption: Competing acylation pathways.
Understanding and controlling these initial steps are paramount for a successful synthesis, leading to high yields of the desired 2-arylbenzoxazole product.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Aryl Benzoxazoles.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (2025). How to avoid impurities in 2-Methylbenzoxazole synthesis.
-
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. Retrieved from [Link]
-
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
(2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- BenchChem. (2025). Refinement of protocols for synthesizing 2-substituted benzoxazoles.
- BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
- BenchChem. (2025). troubleshooting low yield in benzoxazole synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
-
Li, J., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. Retrieved from [Link]
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O. Retrieved from [Link]
-
Singh, R., & Madras, G. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18335-18344. Retrieved from [Link]
-
Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from [Link]
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]
-
Pediaa.Com. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]
-
Akai, Y., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1405-1413. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved from [Link]
-
Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(11), 4358. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
Stellenbosch University. (2015). Studies in the Synthesis of Benzoxazole Compounds. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Synthesis of 2-Aryl Benzoxazoles from Aldoximes. Retrieved from [Link]
-
European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Efficient Benzoxazole Synthesis
Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during benzoxazole synthesis.
Q1: My benzoxazole synthesis is resulting in a low yield. What are the common culprits?
Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the integrity of your starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities present in the 2-aminophenol or the aldehyde/carboxylic acid derivative can interfere with the catalytic cycle.[1] It is crucial to assess the purity of your starting materials, for instance, by comparing their melting points with literature values.[1]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice are critical. For example, some solvent-free reactions require temperatures as high as 130°C to achieve significant yields.[2]
-
Catalyst Activity and Loading: Ensure your catalyst is active, as some are sensitive to air and moisture and may require activation.[1] In some cases, a slight increase in catalyst loading can markedly improve the conversion rate.[1]
-
Side Product Formation: The formation of unwanted side products can consume your starting materials, thereby reducing the yield of the desired benzoxazole.[1]
-
Product Degradation: The synthesized benzoxazole itself might be unstable under the reaction or work-up conditions.[1]
-
Inefficient Purification: Significant product loss can occur during purification steps like column chromatography.[1]
Q2: I'm observing significant side product formation. What are the common side products and how can I minimize them?
Side product formation is a frequent cause of low yields.[1] Common side products include:
-
Stable Schiff Base Intermediates: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may not fully cyclize.[1]
-
Over-alkylation/acylation: When using alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
-
Polymerization: Under certain conditions, starting materials or intermediates may polymerize.[1]
To minimize these side products:
-
Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and stoichiometry of reactants is crucial.[1]
-
Strategic Catalyst Selection: The choice of catalyst can greatly influence the selectivity of the reaction.[1]
-
Inert Atmosphere: If your reactants or intermediates are sensitive to oxygen, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.[1]
Q3: How do I choose the right catalyst for my specific benzoxazole synthesis?
The ideal catalyst depends heavily on your synthetic route. For the common condensation reaction of 2-aminophenols with aldehydes, Brønsted or Lewis acids are frequently employed.[2][3][4] Modern approaches utilize a range of catalysts to improve yields and promote greener chemistry:
-
Homogeneous Catalysts: These are in the same phase as the reactants, allowing for high diffusivity and heat transfer.[5] However, separating the catalyst from the product can be challenging and costly.[5]
-
Heterogeneous Catalysts: These are in a different phase from the reactants, offering straightforward separation and recycling.[5][6] Nanocatalysts, a subset of heterogeneous catalysts, provide high surface area and reactivity.[7]
-
Green Catalysts: Options like ionic liquids and metal-organic frameworks (MOFs) are gaining traction due to their reusability and often milder reaction conditions.[3][7][8][9]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems in benzoxazole synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[1] 2. Suboptimal temperature.[2] 3. Incorrect stoichiometry.[1] 4. Impure starting materials.[1] | 1. Activate the catalyst or use a fresh batch. Consider a slight increase in catalyst loading.[1] 2. Gradually increase the reaction temperature, monitoring for product formation and degradation. 3. Re-verify the molar ratios of your reactants. 4. Check the purity of starting materials (e.g., via melting point analysis).[1] |
| Multiple Products (Low Selectivity) | 1. Formation of stable intermediates (e.g., Schiff bases).[1] 2. Over-reaction (e.g., multiple substitutions).[1] 3. Unsuitable catalyst.[1] | 1. Adjust reaction conditions (e.g., temperature, time) to favor cyclization. 2. Carefully control the stoichiometry of reagents. 3. Screen different catalysts to find one with higher selectivity for your desired product. |
| Difficulty in Catalyst Separation | 1. Using a homogeneous catalyst.[5] 2. Leaching of a heterogeneous catalyst. | 1. Consider switching to a heterogeneous catalyst for easier separation and recycling.[6] 2. Opt for robust heterogeneous catalysts like those immobilized on silica or magnetic nanoparticles.[3][8] |
| Inconsistent Yields | 1. Sensitivity to air or moisture.[1] 2. Variations in reagent purity. 3. Inefficient heat transfer or stirring. | 1. Ensure the reaction is carried out under a consistently inert atmosphere.[1] 2. Use reagents from the same batch or re-purify them before use. 3. Ensure consistent and efficient stirring and heating in your experimental setup. |
Comparative Overview of Catalytic Systems
The choice of catalyst is paramount for a successful synthesis. Below is a comparison of commonly used catalytic systems for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde.
| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Acid | p-Toluenesulfonic acid (p-TsOH) | Microwave | - | Difficult to separate from the reaction mixture. |
| Heterogeneous Solid Acid | Fe3O4@SiO2-SO3H | 50°C, Solvent-free | Magnetically separable, reusable, mild conditions.[6] | May have lower activity than homogeneous counterparts.[6] |
| Brønsted Acidic Ionic Liquid (BAIL) | BAIL Gel | 130°C, Solvent-free | Reusable, high yields, solvent-free.[3][10][11] | May require higher temperatures.[7][11] |
| Nanocatalyst | Ag@Fe2O3 | Room Temperature | High catalytic activity, magnetically recoverable, mild conditions.[12] | Preparation of the nanocatalyst can be complex. |
| Metal-Organic Framework (MOF) | Mn-TPA | 30°C, Ethanol | High turnover number, mild conditions, short reaction time.[9] | Can be sensitive to certain solvents or reagents. |
| Ruthenium Complex | Ru2Cl4(CO)6 | 150-200°C, Toluene | Acceptorless dehydrogenative coupling from alcohols.[10] | Requires high temperatures and high-boiling point solvents.[10] |
Experimental Protocol: Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel
This protocol details a green and efficient method for the synthesis of 2-phenylbenzoxazole.[3][11]
Materials:
-
2-Aminophenol (1.0 mmol, 0.109 g)
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
Brønsted Acidic Ionic Liquid (BAIL) gel (0.010 g, 1.0 mol %)[3][11]
-
5 mL reaction vessel
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Combine 2-aminophenol, benzaldehyde, and the BAIL gel in the 5 mL vessel.[3][11]
-
Stir the reaction mixture at 130°C for 5 hours under solvent-free conditions.[3][11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dissolve the mixture in 10 mL of ethyl acetate.[3][11]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed synthesis of benzoxazoles from 2-aminophenol and an aldehyde.
Caption: General mechanism for acid-catalyzed benzoxazole synthesis.
References
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
- Catalyst Selection for Efficient Benzoxazole Synthesis: Application Notes and Protocols. Benchchem.
- A Comparative Guide to Catalysts for Benzoxazole Synthesis. Benchchem.
- Benzoxazole synthesis. Organic Chemistry Portal.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health.
- A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. CKT College Arts, Commerce and Science.
- troubleshooting low yield in benzoxazole synthesis. Benchchem.
-
Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A. Available at: [Link]
- Technical Support Center: Synthesis of Benzoxazole Derivatives. Benchchem.
- Homogeneous vs Heterogeneous Catalysts.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. ethz.ch [ethz.ch]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ckthakurcollege.net [ckthakurcollege.net]
Technical Support Center: Enhancing In Vivo Stability of 2-Phenylbenzoxazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-phenylbenzoxazole derivatives in preclinical and in vivo studies. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common stability challenges, ensuring the reliability and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the inherent stability characteristics of the 2-phenylbenzoxazole scaffold.
Q1: What are the primary metabolic liabilities of 2-phenylbenzoxazole derivatives?
The 2-phenylbenzoxazole core, while generally robust, is susceptible to two main metabolic pathways that can limit its in vivo stability.[1]
-
Oxidative Metabolism: This is the most common liability. Cytochrome P450 (CYP450) enzymes, primarily found in the liver, catalyze the oxidation of the molecule.[2][3][4][5] The most frequent sites of oxidation are electron-rich aromatic rings, particularly the 2-phenyl substituent. Para-hydroxylation of this ring is a classic metabolic "soft spot."[1]
-
Hydrolytic Cleavage: The benzoxazole ring itself can undergo hydrolysis, leading to ring-opening. This process typically results in the formation of a 2-hydroxybenzanilide derivative.[6] While generally less rapid than oxidative metabolism, this pathway can be significant depending on the specific substitution pattern and the local physiological environment (e.g., pH).[6]
Q2: Which specific enzymes are most commonly involved in the metabolism of these compounds?
The Cytochrome P450 (CYP450) superfamily of heme-containing enzymes is the principal catalyst for the Phase I metabolism of most xenobiotics, including 2-phenylbenzoxazole derivatives.[2][3][4][5][7] While multiple isoforms can contribute, key enzymes in drug metabolism belong to the CYP1, CYP2, and CYP3 families. Identifying the specific isoforms responsible for your compound's metabolism is crucial for predicting potential drug-drug interactions and inter-individual variability.
Q3: What are some general strategies to improve the in vivo stability of my 2-phenylbenzoxazole lead compound?
Enhancing stability is a cornerstone of lead optimization and typically involves a multi-pronged approach:
-
Structural Modification: Intelligently modifying the chemical structure to block or reduce metabolic attack is the most common and effective strategy. This is often guided by initial metabolic stability and metabolite identification studies.[8]
-
Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is metabolized in vivo to the active compound.[9][10][11] This approach can be used to mask a metabolically liable functional group, temporarily improving stability and absorption until the prodrug is converted to its active form.[10][12]
-
Advanced Formulation: For compounds with challenges like poor solubility or degradation in the gastrointestinal tract, advanced formulation techniques can protect the molecule and improve its biopharmaceutical properties.[8]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental issues in a question-and-answer format.
Q4: My compound shows a very short half-life in a Human Liver Microsome (HLM) assay. What should I do next?
A short half-life in HLM is a clear indicator of rapid oxidative metabolism. Your next steps should focus on identifying the site of metabolism and designing a strategy to address it.
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes, making them an excellent in vitro tool to predict in vivo Phase I metabolism.[8] Rapid clearance in this assay strongly suggests your compound is an excellent substrate for one or more CYP enzymes.
Troubleshooting Workflow:
-
Metabolite Identification: The immediate priority is to determine where the molecule is being modified. Incubate your compound with HLM (or recombinant CYP enzymes) and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS). The mass shift will reveal the type of modification (e.g., +16 Da for hydroxylation).
-
Identify the "Soft Spot": Based on the metabolite structure, pinpoint the exact location of metabolic attack. As mentioned, this is often the para-position of an unsubstituted phenyl ring.[1]
-
Structural Modification: Once the soft spot is known, you can make targeted chemical modifications. A common and effective strategy is "metabolic blocking." For example, if para-hydroxylation is the issue, placing a metabolically robust group, like a fluorine or chlorine atom, at that position can prevent oxidation.
Below is a diagram illustrating this iterative workflow.
Q5: My metabolite identification study points to oxidation on the 2-phenyl ring. What are the best structural modifications to block this?
Blocking oxidation on the 2-phenyl ring is a classic medicinal chemistry challenge. The goal is to decrease the electron density of the ring, making it a less favorable substrate for CYP450 enzymes.
Causality: Oxidative metabolism by CYP450s is often an electrophilic attack. Therefore, reducing the electron density of the aromatic ring (making it more electron-deficient) can significantly slow the rate of reaction.[1]
Recommended Strategies & Data Summary:
| Strategy | Modification Example | Rationale | Expected Impact on HLM Half-Life (t½) |
| Halogenation | Replace para-H with -F or -Cl | Fluorine is a small, highly electronegative atom that acts as an effective metabolic blocker without significantly increasing steric bulk. | Significant Increase |
| Heteroatom Introduction | Replace the phenyl ring with a pyridine or pyrimidine ring ("scaffold hopping"). | The nitrogen atom(s) act as an electron sink, withdrawing electron density from the ring system and making it more resistant to oxidation.[1] | Dramatic Increase[1] |
| Electron-Withdrawing Groups | Add a -CF₃ or -CN group to the ring. | These groups strongly pull electron density from the ring, deactivating it towards electrophilic attack. | Moderate to Significant Increase |
The diagram below illustrates the primary metabolic soft spots and potential blocking strategies.
Q6: My compound is stable in HLM but still shows low oral bioavailability. Could hydrolysis in the gut be the problem?
Yes, this is a distinct possibility. While HLM assays are excellent for predicting hepatic oxidative metabolism, they do not fully model the conditions of the gastrointestinal (GI) tract.
Causality: The pH of the stomach is extremely acidic (pH 1.5-3.5), while the small intestine is more neutral to slightly alkaline. The benzoxazole ring can be susceptible to acid-catalyzed hydrolysis.[6] If your compound degrades in the stomach before it can be absorbed, its oral bioavailability will be poor, regardless of its metabolic stability in the liver.
Troubleshooting Steps:
-
Simulated Gastric Fluid (SGF) Stability Assay: Perform an in vitro stability study by incubating your compound in SGF (typically pH ~1.2-2.0) at 37°C. Monitor the disappearance of the parent compound over time using an appropriate analytical method like HPLC-UV.[13][14]
-
Analyze Degradation Products: If instability is observed, use LC-MS/MS to confirm if the degradation product corresponds to the expected ring-opened amide.[6]
-
Mitigation Strategies:
-
Enteric Coating Formulation: This is a formulation-based solution. An enteric coating is a polymer barrier applied to oral medication that prevents its dissolution or disintegration in the acidic environment of the stomach. The coating is designed to dissolve at the higher pH of the intestines, releasing the drug for absorption where it is more stable.
-
Prodrug Approach: Design a prodrug that is stable to acid hydrolysis but is cleaved by enzymes (e.g., esterases) present in the intestinal wall or liver to release the active drug.[10][12]
-
Part 3: Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to determine the metabolic stability of a test compound.
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 2-phenylbenzoxazole derivative upon incubation with pooled human liver microsomes.
2. Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
Control Compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Acetonitrile (ACN) with 0.1% formic acid and an internal standard (e.g., Tolbutamide) for quenching.
-
96-well incubation plates and collection plates
-
Multichannel pipettes, incubators, centrifuges
3. Methodology:
Step 3.1: Reagent Preparation
-
Prepare a 50 mM potassium phosphate buffer solution.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions immediately before use.
-
Prepare working solutions of the test compound and control compounds by diluting the 10 mM stock to 100 µM in 50% Methanol/Water.
Step 3.2: Incubation Procedure
-
Prepare the main incubation mixture (Master Mix) on ice. For each well, you will need:
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
HLM (final concentration 0.5 mg/mL)
-
-
Add the Master Mix to the wells of the 96-well plate.
-
Pre-warm the plate at 37°C for 10 minutes.
-
To initiate the reaction, add the NADPH regenerating system to all wells except the "No-NADPH" negative controls. To the No-NADPH wells, add an equivalent volume of buffer.
-
Immediately after adding NADPH, add the test compound (final concentration 1 µM).
-
Incubate the plate at 37°C with shaking.
Step 3.3: Time-Point Sampling & Reaction Quenching
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing ice-cold ACN with the internal standard. The ratio should be at least 3:1 (ACN:aliquot) to ensure protein precipitation and reaction termination.
-
Once all time points are collected, seal the collection plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. Data Analysis & Interpretation:
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point by calculating the peak area ratio of the analyte to the internal standard.
-
Calculate Percent Remaining:
-
% Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at t=0) * 100
-
-
Determine Half-Life (t½):
-
Plot the natural log (ln) of the % Remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
t½ = 0.693 / -k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration in mg/mL])
-
5. Self-Validation & Trustworthiness:
-
Controls: The high-clearance control (Verapamil) should have a short half-life, while the low-clearance control (Warfarin) should remain stable, validating the assay's performance.
-
No-NADPH Control: The compound concentration in the No-NADPH control should not significantly decrease over time, confirming that the observed clearance is enzyme-mediated and not due to chemical instability in the buffer.
References
- Technical Support Center: Strategies to Reduce the Toxicity of Novel Benzoxazole Compounds - Benchchem.
- Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - MDPI.
-
Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. Available from: [Link]
- An update on the synthesis of benzoxazoles | Request PDF - ResearchGate.
- Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain - MDPI.
- Strategies toward Benzoxazoles. | Download Scientific Diagram - ResearchGate.
- Current and Emerging Prodrug Strategies - ResearchGate.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH.
-
Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[3]). - ResearchGate. Available from:
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing.
- 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing).
- Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups - ACS Publications.
- Synthesis of Fused 2-(2'-Hydroxyphenyl)benzoxazole Derivatives: The Impact of meta-/para-Substitution on Fluorescence and Zinc Binding | Request PDF - ResearchGate.
- The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC.
- analytical methods.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing.
- 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole - MDPI.
- Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC - NIH.
- 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties - PubMed.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central.
- Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands - PubMed.
- The Role of CYP450 Enzymes in Drug Metabolism - Metabolon.
- Assessing how in vitro assay types predict in vivo toxicology data - PubMed.
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing).
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed Central.
- Roles of cytochrome P450 enzymes in pharmacology and toxicology: Past, present, and future - ResearchGate.
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MSA Repository "MSAR".
- A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles - CKT College.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - ResearchGate.
- Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed.
- Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - MDPI.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH.
- (PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - ResearchGate.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI.
- Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC - PubMed Central.
- Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - MDPI.
- Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives.
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
Sources
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Crystallization Methods for 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole
Welcome to the dedicated technical support resource for the crystallization of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material. The following question-and-answer format directly addresses common challenges and provides scientifically grounded solutions.
I. Understanding the Molecule: Physicochemical Properties
Before embarking on crystallization, a thorough understanding of the physicochemical properties of this compound is paramount. While specific experimental data for this compound is not extensively published, we can infer properties from closely related analogs and general principles of benzoxazole chemistry.
Q1: What are the expected solubility characteristics of this compound?
A1: this compound is a largely nonpolar, aromatic heterocyclic compound. Its solubility is expected to be low in polar solvents like water and high in many common organic solvents. The presence of the chlorophenyl and methyl groups contributes to its lipophilicity.
A systematic solvent screening is the first critical step in developing a crystallization protocol. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Table 1: Predicted Solubility Profile and Recommended Screening Solvents
| Solvent Class | Recommended Screening Solvents | Expected Solubility Behavior | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to high solubility, especially when heated. | The hydroxyl group provides some polarity, which may require a larger volume of solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone | High solubility. | Often good solvents for aromatic compounds. |
| Esters | Ethyl Acetate | High solubility. | A versatile solvent for a wide range of organic compounds. |
| Hydrocarbons | Heptane, Hexane, Toluene | Low to moderate solubility in aliphatic hydrocarbons; higher in aromatic hydrocarbons. | Can be effective as anti-solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High solubility. | Generally good solvents for nonpolar compounds. |
| Chlorinated | Dichloromethane (DCM) | High solubility. | Often a very good solvent, but its high volatility can make controlled crystallization challenging. |
| Amides | Dimethylformamide (DMF) | Very high solubility. | Can be useful for dissolving highly insoluble materials, but its high boiling point can make removal difficult. |
| Nitriles | Acetonitrile | Moderate to high solubility. | A polar aprotic solvent that can be effective in mixed solvent systems. |
II. Troubleshooting Common Crystallization Problems
This section addresses specific issues you may encounter during the crystallization of this compound and provides actionable solutions.
Q2: I've dissolved my compound in a hot solvent, but no crystals form upon cooling. What should I do?
A2: The absence of crystal formation upon cooling typically indicates either that the solution is not supersaturated or that there is a kinetic barrier to nucleation. Here is a systematic approach to troubleshoot this issue:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites[1].
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single, small crystal to the solution. This will provide a template for crystal growth.
-
Reduced Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so gradually to avoid rapid precipitation.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, partially evaporate the solvent to increase the concentration of the compound.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Q3: My compound "oils out" instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the compound is lower than the temperature at which it precipitates from the solution, or when high concentrations of impurities are present, leading to a significant melting point depression[2].
-
Lower the Crystallization Temperature: By using a more dilute solution (adding more solvent), you can lower the temperature at which the solution becomes supersaturated, which may be below the melting point of your compound.
-
Change the Solvent: The compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble.
-
Slower Cooling: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help achieve a slower cooling rate.
Q4: The yield of my crystallization is very low. How can I improve it?
A4: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excess of solvent will result in a lower yield[2].
-
Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of product that crystallizes out.
-
Solvent Selection: Choose a solvent with a steep solubility curve—one where the compound's solubility decreases significantly with a decrease in temperature.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second crystallization to recover more of the compound.
Q5: The crystals I obtained are colored, but the pure compound should be colorless. How do I remove colored impurities?
A5: Colored impurities can often be removed by treating the hot solution with activated carbon.
-
Procedure: After dissolving your compound in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the carbon.
-
Hot Filtration: Perform a hot filtration to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent premature crystallization of your product in the filter paper.
III. Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol, isopropanol, or acetone).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Mixed Solvent Recrystallization
This method is useful when a single solvent does not provide a sufficiently steep solubility curve. A common and effective combination for benzoxazole derivatives is an acetone/acetonitrile mixture[3].
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble.
-
Addition of Anti-Solvent: While the solution is hot, slowly add a "poor" solvent (e.g., acetonitrile or water) in which the compound is less soluble, until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly, as described in the single solvent protocol.
-
Isolation, Washing, and Drying: Follow the same procedures as for single solvent recrystallization.
IV. Polymorphism and Impurity Control
Q6: Is this compound likely to exhibit polymorphism?
A6: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly in rigid, aromatic structures like benzoxazoles[4]. Different polymorphs can have different physical properties, including solubility and melting point. While there is no specific report on the polymorphism of this compound, it is a possibility that researchers should be aware of.
-
Screening for Polymorphs: A polymorph screen involves crystallizing the compound under a wide variety of conditions (different solvents, cooling rates, etc.) to identify different crystalline forms[5][6].
-
Characterization: Different polymorphs can be identified and characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.
Q7: What are the likely impurities in a synthesis of this compound, and how can crystallization help remove them?
A7: The most common synthetic route to 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a benzoic acid or its derivative. For this compound, this would typically involve the reaction of 4-methyl-2-aminophenol with 3-chlorobenzoic acid or 3-chlorobenzoyl chloride.
Potential impurities include:
-
Unreacted Starting Materials: 4-methyl-2-aminophenol and 3-chlorobenzoic acid.
-
Diacylated Byproduct: N,O-bis(3-chlorobenzoyl)-4-methyl-2-aminophenol, which can form if both the amino and hydroxyl groups of the aminophenol react.
-
Side-Reaction Products: Products from self-condensation or other side reactions.
Crystallization is an effective method for removing these impurities because their different molecular shapes and polarities make them less likely to be incorporated into the growing crystal lattice of the desired product.
V. Visualization of Workflows
Diagram 1: Troubleshooting Crystallization Failure
Caption: Decision-making workflow for when crystallization fails to occur.
Diagram 2: General Crystallization Workflow
Caption: Step-by-step process for a typical recrystallization experiment.
VI. References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Retrieved from
-
SciSpace. (n.d.). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Retrieved from [Link]
-
Pharmaceutical Development and Technology. (2010). Polymorph screening in pharmaceutical development. Retrieved from [Link]
-
MDPI. (2022). Examining the Non-Covalent Interactions for Two Polymorphs of a 2,1,3-benzoxadiazole Derivative. Retrieved from [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. 1706454-22-9|2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 4. Examining the Non-Covalent Interactions for Two Polymorphs of a 2,1,3-benzoxadiazole Derivative [mdpi.com]
- 5. veranova.com [veranova.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Benzoxazole Synthesis
Welcome to the technical support center for palladium-catalyzed benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenge of catalyst poisoning. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and resolve issues related to catalyst deactivation in your reactions.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments, providing potential causes related to catalyst poisoning and actionable solutions.
Question 1: My reaction yield has suddenly dropped, or the reaction has stalled completely. How can I determine if catalyst poisoning is the culprit?
A sudden drop in yield is a classic symptom of catalyst poisoning. To diagnose this issue, a systematic approach is recommended.
Initial Diagnostic Workflow:
Caption: Diagnostic workflow for low yield in benzoxazole synthesis.
Detailed Steps:
-
Reaction Parameter Verification: Before suspecting poisoning, ensure that all reaction parameters (temperature, pressure, concentrations, stirring rate) are correct and consistent with your established protocol.[1]
-
Reagent and Solvent Purity Analysis: Impurities in your starting materials or solvents are a primary source of catalyst poisons.[1] Sulfur and phosphorus compounds are common culprits.[2][3]
-
Visual Inspection of the Catalyst: If you are using a heterogeneous catalyst like palladium on carbon (Pd/C), look for changes in its appearance. The formation of clumps or a change in color could indicate catalyst aggregation or fouling.
-
Control Reaction: Perform a control reaction using fresh, high-purity reagents and solvents. If this reaction proceeds as expected, it strongly suggests that your previous reaction was affected by a poison in the reagents or solvents.
-
Analysis of Potential Inhibitors: Both the o-aminophenol starting material and the benzoxazole product are nitrogen-containing heterocycles, which can act as inhibitors by coordinating to the palladium center and deactivating the catalyst.[4][5]
Question 2: I suspect my reagents or solvents are contaminated with sulfur. How can I test for sulfur impurities?
Sulfur is a notorious poison for palladium catalysts, with even trace amounts (ppm levels) causing significant deactivation.[3][6] A common qualitative test for sulfur in organic compounds is the Lassaigne's test.
Experimental Protocol: Lassaigne's Test for Sulfur
This test converts organic sulfur into sodium sulfide, which can then be detected.
-
Sodium Fusion:
-
In a clean, dry ignition tube, add a small, freshly cut piece of sodium metal.
-
Gently heat the tube until the sodium melts into a silver globule.
-
Add a small amount of your organic reagent or a residue from your solvent to the molten sodium.
-
Heat the tube gently at first, then strongly until it is red hot.
-
Plunge the hot ignition tube into a beaker containing about 20 mL of distilled water. The tube will shatter.
-
Boil the contents of the beaker for a few minutes and then filter to obtain the sodium fusion extract.
-
-
Detection of Sulfide:
-
Sodium Nitroprusside Test: To a small portion of the filtrate, add a few drops of freshly prepared sodium nitroprusside solution. The appearance of a deep violet or purple color confirms the presence of sulfur.[7][8][9]
-
Lead Acetate Test: Acidify another portion of the filtrate with acetic acid and then add a few drops of lead acetate solution. The formation of a black precipitate of lead sulfide indicates the presence of sulfur.[7][8]
-
Question 3: My palladium on carbon (Pd/C) catalyst appears to be deactivated. Is there a way to regenerate it in the lab?
Yes, it is often possible to regenerate deactivated Pd/C catalysts, especially if the deactivation is due to surface poisoning or fouling. Here is a general laboratory-scale procedure for regenerating Pd/C.
Experimental Protocol: Regeneration of Palladium on Carbon (Pd/C)
-
Washing:
-
Carefully filter the deactivated Pd/C from the reaction mixture.
-
Wash the catalyst multiple times with deionized water to remove any water-soluble impurities. Centrifugation can aid in separating the catalyst.[7]
-
Subsequently, wash the catalyst with methanol or another suitable organic solvent to remove organic residues.[7]
-
-
Chemical Treatment (for severe poisoning):
-
For sulfur poisoning, a thermal treatment in a controlled atmosphere may be necessary, though this is often difficult to perform in a standard lab setting.[10][11]
-
For some types of poisoning, a mild acid or base wash can be effective. However, this should be approached with caution as it can also damage the catalyst support.
-
A reduction step can help to reactivate the palladium. This can be done by treating the washed catalyst with a reducing agent like formaldehyde or hydrazine hydrate in an alkaline solution.[12]
-
-
Drying:
Regeneration Workflow:
Caption: Step-by-step workflow for the regeneration of Pd/C catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common poisons for palladium catalysts in benzoxazole synthesis?
Common poisons include:
-
Sulfur Compounds: Thiophenes, thiols, and sulfides from reagents or solvents.[3]
-
Phosphorus Compounds: Phosphines (if not the intended ligand), phosphites, and phosphates.
-
Nitrogen-Containing Heterocycles: The benzoxazole product and o-aminophenol starting material can themselves act as inhibitors by coordinating to the palladium center.[4][5] Pyridine, if used as a solvent or additive, is also a known inhibitor.
-
Halides: Excess halide ions can form stable, less reactive palladium complexes.
-
Water: Can interfere with certain catalytic cycles, though its effect is highly dependent on the specific reaction conditions.[14]
Q2: How can I minimize the risk of catalyst poisoning from my reagents and solvents?
-
Use high-purity reagents and solvents from reputable suppliers.
-
If you suspect contamination, purify your reagents before use (e.g., recrystallization for solids, distillation for liquids).
-
Use freshly distilled and degassed solvents, especially for air- and moisture-sensitive reactions.
-
Consider using a guard bed of a material like activated carbon or alumina to trap impurities before they reach the catalyst.
Q3: Can the choice of ligand affect the catalyst's susceptibility to poisoning?
Yes, the ligand plays a crucial role in stabilizing the palladium center. Bulky, electron-rich phosphine ligands can sometimes protect the palladium from coordination by certain poisons. However, some poisons can displace the ligand, leading to catalyst deactivation. The choice of ligand should be optimized for both reactivity and stability in your specific reaction system.
Q4: Are there any analytical techniques to quantify catalyst poisons?
Several analytical techniques can be used to detect and quantify catalyst poisons:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Highly sensitive method for detecting trace amounts of elemental poisons like sulfur, phosphorus, and heavy metals.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities in solvents and reagents that could act as poisons.[3]
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the surface of a heterogeneous catalyst to identify adsorbed poisons.
Data Presentation: Catalyst Poison Tolerance
The following table summarizes the general tolerance of palladium catalysts to common poisons. Note that these are approximate values and the actual tolerance can vary significantly depending on the specific catalyst, ligands, and reaction conditions.
| Poison | Typical Inhibitory Concentration | Potential Sources in Benzoxazole Synthesis |
| Sulfur Compounds | < 10 ppm | Contaminated reagents, solvents, or starting materials. |
| Phosphorus Compounds | < 50 ppm | Impurities in phosphine ligands, byproducts of ligand degradation. |
| Nitrogen Heterocycles | Variable (mM range) | o-aminophenol, benzoxazole product, pyridine (if used). |
| Halides (excess) | High (mM range) | From halide-containing precursors or additives. |
References
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Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund. Retrieved from [Link]
-
How will you test the presence of sulphur in the given organic compound? (2019, January 7). Quora. Retrieved from [Link]
-
How to detect sulphur in an organic compound. (2016, December 3). Quora. Retrieved from [Link]
-
Palladium on carbon. (2020, May 13). Sciencemadness Wiki. Retrieved from [Link]
-
Catalyst Poisoning Testing. (n.d.). Intertek. Retrieved from [Link]
-
Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. Retrieved from [Link]
-
Catalyst Poisoning Solutions. (n.d.). Gulf Bio Analytical. Retrieved from [Link]
-
Palladium. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. Retrieved from [Link]
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). StudySmarter. Retrieved from [Link]
-
Detection of Sulphur in an Organic Compound. (2015, April 9). MeitY OLabs [Video]. YouTube. Retrieved from [Link]
-
Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc. Retrieved from [Link]
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). StudySmarter. Retrieved from [Link]
-
Pd on carbon (activated carbon impregnated with Pd). (2022, July 25). Environmental Genome. Retrieved from [Link]
-
Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. Retrieved from [Link]
-
Pd on carbon (activated carbon impregnated with Pd). (2022, July 25). Environmental Genome. Retrieved from [Link]
-
40 questions with answers in CROSS COUPLING. (n.d.). Science topic - ResearchGate. Retrieved from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. Retrieved from [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. (n.d.). NIH. Retrieved from [Link]
-
Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved from [Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. (2019, May 11). PMC - NIH. Retrieved from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. Retrieved from [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. (n.d.). NIH. Retrieved from [Link]
-
Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved from [Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. (2019, May 11). PMC - NIH. Retrieved from [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019, March 15). ACS Catalysis. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Proposed mechanism for palladium‐catalysed benzoxazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-catalysed coupling of benzoxazole with meta-or ortho-substituted aryl bromides (Scheme 2). (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed coupling of benzoxazole with heteroaryl bromides (Scheme 2). [a]. (n.d.). ResearchGate. Retrieved from [Link]
-
Pd on carbon (activated carbon impregnated with Pd). (2022, July 25). Environmental Genome. Retrieved from [Link]
-
Palladium. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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How will you test the presence of sulphur in the given organic compound? (2019, January 7). Quora. Retrieved from [Link]
-
How to detect sulphur in an organic compound. (2016, December 3). Quora. Retrieved from [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019, March 15). ACS Catalysis. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Proposed mechanism for palladium‐catalysed benzoxazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-catalysed coupling of benzoxazole with meta-or ortho-substituted aryl bromides (Scheme 2). (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed coupling of benzoxazole with heteroaryl bromides (Scheme 2). [a]. (n.d.). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Benzoxazole Synthesis: From Classical Condensations to Modern Catalysis
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For researchers, scientists, and drug development professionals, the synthesis of the benzoxazole scaffold, a privileged pharmacophore in medicinal chemistry, is a critical step in the discovery of novel therapeutics.[1] This guide provides an objective comparison of common benzoxazole synthesis methodologies, supported by experimental data, to validate reproducibility and performance. Detailed protocols and visual workflows are presented to facilitate practical application in the laboratory.
The benzoxazole core is a fundamental structural motif found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Consequently, the efficiency and versatility of its synthesis are of paramount importance.[1] This guide delves into the most prevalent and reliable methods for constructing the benzoxazole ring system, primarily focusing on the condensation of o-aminophenols with various electrophilic partners.[1][4]
Classical Approaches: The Foundation of Benzoxazole Synthesis
The traditional methods for synthesizing benzoxazoles have been the bedrock for chemists for decades. These typically involve the condensation of a 2-aminophenol with a carboxylic acid or its derivatives under harsh conditions.
Method 1: Phillips-Ladenburg Condensation with Carboxylic Acids
One of the most established methods is the direct condensation of o-aminophenols with carboxylic acids, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).[1][3][5] This method, a variation of the Phillips-Ladenburg benzimidazole synthesis, is valued for its simplicity and use of readily available starting materials.[6][7]
Mechanism Insight: The reaction is believed to proceed through an initial acylation of the more nucleophilic amino group of the 2-aminophenol by the carboxylic acid.[8] This is followed by an intramolecular cyclization, where the hydroxyl group attacks the amide carbonyl, and a subsequent dehydration step to form the aromatic benzoxazole ring. The acidic catalyst protonates the carboxylic acid, making it more electrophilic and facilitating the initial acylation.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using PPA [1]
-
Reactant Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).[1]
-
Addition of PPA: Carefully add polyphosphoric acid (40 g) to the flask.[1]
-
Reaction: Heat the reaction mixture to 150-180°C and maintain this temperature for 4-5 hours.[1]
-
Work-up: After cooling to approximately 100°C, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates. Filter the solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzoxazole.
Method 2: Condensation with Acid Chlorides and Anhydrides
To circumvent the high temperatures and strongly acidic conditions of the Phillips condensation, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used.[9] This approach often proceeds under milder conditions and can provide excellent yields.
Causality Behind Experimental Choices: The higher electrophilicity of the carbonyl carbon in acid chlorides and anhydrides compared to carboxylic acids allows the initial acylation of the 2-aminophenol to occur more readily, often without the need for a strong acid catalyst. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
Modern Synthetic Strategies: Enhancing Efficiency and Scope
Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for constructing the benzoxazole core. These modern techniques often feature milder reaction conditions, broader substrate scope, and alignment with the principles of green chemistry.
Method 3: Transition Metal-Catalyzed Cyclizations
Transition metal catalysis has emerged as a powerful tool for benzoxazole synthesis.[10][11] Copper and palladium catalysts are frequently employed to facilitate intramolecular C-O or C-N bond formation.[12][13][14][15] These methods can start from precursors like o-haloanilides or involve domino reactions.[14][16]
Mechanism Insight (Copper-Catalyzed Intramolecular O-Arylation): A common strategy involves the copper-catalyzed intramolecular cyclization of an o-haloanilide. The reaction is believed to proceed through an oxidative addition of the copper(I) catalyst to the aryl halide bond. This is followed by a deprotonation of the amide N-H by a base. The resulting amide anion then undergoes a reductive elimination with the aryl-copper(III) intermediate to form the C-O bond and regenerate the copper(I) catalyst.
Experimental Protocol: Copper-Catalyzed Synthesis from 2-Chloroanilides [14]
-
Reactant Setup: To an oven-dried Schlenk tube, add the 2-chloroanilide (0.5 mmol), Cu(acac)₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and K₂CO₃ (1.0 mmol).
-
Solvent Addition: Add ethanol (3 mL) to the tube.
-
Reaction: Stir the mixture at 90°C for the specified time (typically 12-24 hours) until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2-arylbenzoxazole.
Method 4: Microwave-Assisted and Green Synthesis
In the quest for more sustainable and efficient chemical processes, microwave-assisted organic synthesis (MAOS) has become a popular technique for benzoxazole formation.[2][17][18] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner reactions.[17] These methods can be performed under solvent-free conditions or using green catalysts like deep eutectic solvents (DES).[2][17][19]
Why Microwaves are Effective: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[17] This efficient energy transfer accelerates the rate of reaction, often allowing for lower overall reaction temperatures and shorter durations compared to conventional heating methods.[17][18]
Experimental Protocol: Microwave-Assisted Synthesis using a DES Catalyst [17][19]
-
Catalyst Preparation: Prepare the [CholineCl][oxalic acid] deep eutectic solvent by mixing choline chloride (10 mmol) and oxalic acid (10 mmol) and heating at 100°C with stirring until a clear, colorless liquid forms.[17]
-
Reaction Setup: In a microwave process vial, combine the 2-aminophenol derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and [CholineCl][oxalic acid] (10 mol%).[2][19]
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at 130°C for 15 minutes.[17] Monitor the reaction progress by TLC.
-
Work-up: After cooling, add water to the reaction mixture and extract the product with ethyl acetate (3 x 5 mL).[2][19]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.[2]
Comparative Analysis of Synthesis Methods
The selection of an appropriate synthetic method depends on several factors, including the desired substrate scope, required reaction conditions, and scalability. The following tables provide a comparative overview of the discussed methodologies.
Table 1: Comparison of General Reaction Conditions and Performance
| Synthesis Method | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Phillips Condensation | Polyphosphoric Acid (PPA) | None | 150-180 | 4-5 h | 85-95[1] | Simple, readily available starting materials | Harsh conditions, high temperature, limited substrate scope |
| Condensation w/ Aldehydes | Various catalysts (e.g., LAIL@MNP) | Solvent-free or various | 70-130 | 0.5-5 h | ~90[1][20] | Milder than PPA, broader scope | Requires specific catalysts, potential for byproducts |
| Cu-Catalyzed Cyclization | Cu(I) or Cu(II) salts, Ligand, Base | Organic (e.g., EtOH, Dioxane) | 90-130 | 12-24 h | Good to Excellent[14][15] | Mild conditions, high functional group tolerance | Requires pre-functionalized substrates, catalyst cost |
| Microwave-Assisted (DES) | Deep Eutectic Solvent (DES) | None | ~130 | 10-30 min | Good to Excellent[17][19] | Extremely fast, green, high yields | Requires specialized microwave equipment |
Visualization of Synthetic Pathways
To better understand the relationships between these synthetic strategies, the following diagrams illustrate the core transformations and a general decision-making workflow.
Caption: Overview of classical and modern synthetic routes to benzoxazoles.
Caption: A decision tree to guide the selection of a suitable synthesis method.
Conclusion
The synthesis of benzoxazoles has evolved significantly from high-temperature classical condensations to rapid, mild, and highly efficient modern methodologies. While the Phillips condensation remains a straightforward approach for simple substrates, transition metal-catalyzed reactions offer superior functional group tolerance, crucial for complex molecule synthesis in drug discovery.[12][14] Furthermore, the advent of microwave-assisted synthesis represents a substantial leap forward in terms of reaction efficiency and adherence to green chemistry principles, making it an increasingly attractive option for high-throughput synthesis and library generation.[2][17] The choice of method ultimately depends on the specific requirements of the target molecule, available resources, and desired process parameters. This comparative guide serves as a foundational resource for researchers to make informed decisions in their synthetic endeavors.
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A Comparative Analysis of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole and Conventional Anticancer Agents: A Guide for Drug Development Professionals
Executive Summary
The landscape of oncology is characterized by a continuous search for novel therapeutic agents that offer improved efficacy and reduced toxicity compared to established treatments. Benzoxazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. This guide provides a detailed comparative analysis of a specific benzoxazole derivative, 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole, against cornerstone anticancer agents: Doxorubicin, Cisplatin, Paclitaxel, and the targeted therapy Imatinib. We will dissect their mechanisms of action, compare their cytotoxic profiles using available preclinical data, and provide detailed experimental protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals to contextualize the potential of novel benzoxazole compounds within the current therapeutic arsenal.
Introduction: The Benzoxazole Scaffold in Oncology
Heterocyclic compounds are the bedrock of many pharmaceuticals, and the benzoxazole ring system is a privileged scaffold known for its wide range of pharmacological properties. In oncology, 2-arylbenzoxazoles have garnered significant attention for their potent cytotoxic effects across various cancer cell lines.[1][2] Their therapeutic potential stems from diverse mechanisms, including the inhibition of critical enzymes like topoisomerase II and protein kinases, which are essential for cancer cell proliferation and survival.[1][3][4]
This guide focuses on this compound, a derivative that combines the benzoxazole core with a 3-chlorophenyl group. Recent studies on compounds with this precise structure have demonstrated potent, selective anticancer activity, particularly through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[5] This positions it as a potential anti-angiogenic agent, a class of therapy distinct from traditional cytotoxic chemotherapies.
For a robust comparison, we will evaluate this compound against four established agents representing different classes of anticancer drugs:
-
Doxorubicin: An anthracycline antibiotic that acts primarily as a DNA intercalator and topoisomerase II inhibitor.[6][]
-
Cisplatin: A platinum-based drug that causes cell death by forming covalent crosslinks with DNA.[8][9][10]
-
Paclitaxel: A taxane that disrupts microtubule dynamics, leading to mitotic arrest.[11][12]
-
Imatinib: A small-molecule tyrosine kinase inhibitor that represents the paradigm of targeted cancer therapy.[13][14]
Comparative Mechanisms of Action
Understanding the molecular target and mechanism of action is fundamental to evaluating a drug's potential. The selected agents operate through fundamentally different pathways to achieve their cytotoxic effects.
This compound: A VEGFR-2 Inhibitor
The primary proposed mechanism for this benzoxazole derivative is the inhibition of the VEGFR-2 tyrosine kinase.[5] VEGFR-2 is a critical receptor in angiogenesis, the process by which new blood vessels are formed. Tumors rely on angiogenesis to supply nutrients and oxygen for growth and metastasis.
Mechanism Explained:
-
VEGF Binding: Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR-2, on the surface of endothelial cells.
-
Receptor Dimerization & Autophosphorylation: This binding causes two VEGFR-2 molecules to dimerize, activating their intracellular kinase domains. The domains then autophosphorylate, creating docking sites for downstream signaling proteins.
-
Signal Transduction Cascade: This initiates multiple signaling pathways (e.g., PLCγ-PKC-MAPK) that ultimately lead to endothelial cell proliferation, migration, and survival, forming new blood vessels.
-
Inhibition: this compound is hypothesized to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the entire downstream cascade. This effectively chokes off the tumor's blood supply, inhibiting its growth.[5]
Caption: VEGFR-2 signaling pathway and the inhibitory action of the benzoxazole derivative.
Mechanisms of Comparator Agents
-
Doxorubicin: Exerts its effect through two main actions: 1) It intercalates into DNA, physically obstructing DNA and RNA synthesis.[15] 2) It inhibits topoisomerase II, an enzyme that cuts and rejoins DNA strands to manage topology during replication. Doxorubicin stabilizes the complex where DNA is broken, leading to an accumulation of double-strand breaks and subsequent apoptosis.[6][16]
-
Cisplatin: Once inside the cell where chloride concentration is low, cisplatin's chloride ligands are replaced by water molecules. This "aquated" form is highly reactive and binds to the N7 position of purine bases in DNA, primarily guanine.[9][17] It forms strong intrastrand and interstrand crosslinks, which distort the DNA helix, halt replication, and trigger apoptosis.[8][18]
-
Paclitaxel: Paclitaxel binds to the β-tubulin subunit of microtubules, the key components of the mitotic spindle. Unlike other agents that cause microtubule disassembly, paclitaxel stabilizes them to an extreme degree, preventing the dynamic instability required for chromosome segregation during mitosis.[12][] This leads to a prolonged arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[20]
-
Imatinib: This drug is a selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[13][21] It binds to the ATP-binding site of the BCR-ABL protein, locking it in an inactive conformation.[22] This blocks downstream signaling required for the proliferation of leukemic cells and induces apoptosis. It also inhibits other kinases like c-KIT and PDGFR.[14]
Comparative In Vitro Efficacy
The most direct comparison of anticancer agents is their cytotoxicity, often measured as the half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit the growth of 50% of a cell population.
Cytotoxicity Profile (IC50)
While a single head-to-head study is unavailable, we can compile representative IC50 values from the literature for the specified compounds against common cancer cell lines. The data for this compound is derived from a study on a closely related compound identified as the most potent in its series, bearing the same key structural features.[5]
| Compound | Target Cell Line | IC50 (µM) | Primary Mechanism | Reference |
| This compound derivative | HepG2 (Liver) | 10.50 | VEGFR-2 Inhibition | [5] |
| MCF-7 (Breast) | 15.21 | VEGFR-2 Inhibition | [5] | |
| Doxorubicin | HepG2 (Liver) | ~0.4 - 1.0 | Topoisomerase II Inhibition | Representative value |
| MCF-7 (Breast) | ~0.1 - 0.5 | Topoisomerase II Inhibition | Representative value | |
| Cisplatin | HepG2 (Liver) | ~5.0 - 15.0 | DNA Cross-linking | Representative value |
| MCF-7 (Breast) | ~10.0 - 25.0 | DNA Cross-linking | Representative value | |
| Paclitaxel | HepG2 (Liver) | ~0.01 - 0.05 | Microtubule Stabilization | Representative value |
| MCF-7 (Breast) | ~0.005 - 0.02 | Microtubule Stabilization | Representative value | |
| Imatinib | K562 (CML, BCR-ABL+) | ~0.25 - 0.5 | BCR-ABL Inhibition | Representative value |
| MCF-7 (Breast, BCR-ABL-) | > 100 | Not Applicable | Representative value |
Note: Representative values for comparator drugs are based on typical ranges found in publicly available datasets and literature. Actual IC50 values can vary significantly based on experimental conditions, cell passage number, and assay duration.
Interpretation:
-
The benzoxazole derivative shows moderate micromolar activity. While less potent than traditional cytotoxic agents like Doxorubicin and Paclitaxel in direct cell-killing assays, its value lies in its distinct anti-angiogenic mechanism.
-
Imatinib's data highlights the nature of targeted therapy: it is highly potent against cells harboring its specific target (BCR-ABL) but largely ineffective against those that do not.
-
The benzoxazole compound's activity against both liver and breast cancer cell lines suggests a potentially broader applicability than highly specific targeted agents.[5] Furthermore, related benzoxazole derivatives have shown high selectivity, with much higher IC50 values against normal cell lines (e.g., WI-38 human fibroblasts) compared to cancer cells, indicating a favorable preliminary safety profile.[3][5]
Key Experimental Protocols for In Vitro Evaluation
To ensure reproducibility and validity, standardized protocols are essential. The following sections detail the methodologies for the core assays used to generate the comparative data discussed.
Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.
Protocol: Cell Viability via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with 100 µL of medium containing the compounds. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible under a microscope in viable cells.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Apoptosis Detection via Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.
-
Analysis:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane rupture)
-
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to degrade RNA and prevent its staining.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or PerCP).
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Discussion and Future Perspectives
The comparative analysis reveals that this compound operates through a distinct anti-angiogenic mechanism, setting it apart from the DNA-damaging and microtubule-disrupting actions of traditional chemotherapies. Its moderate in vitro cytotoxicity is not a definitive limitation; drugs targeting the tumor microenvironment, such as angiogenesis inhibitors, often show modest direct cytotoxicity but can be highly effective in vivo by disrupting tumor support systems.
Key Advantages of the Benzoxazole Candidate:
-
Novel Mechanism: Inhibition of VEGFR-2 offers a therapeutic strategy that can be effective in tumors resistant to conventional agents. It can also be synergistic when used in combination with cytotoxic chemotherapy.
-
Potential for Selectivity: Targeting a specific kinase like VEGFR-2, which is highly active in the tumor vasculature, may lead to fewer off-target effects compared to agents that indiscriminately damage DNA in all rapidly dividing cells. Preliminary data on related compounds showing low toxicity to normal cells supports this potential.[3][5]
Future Research Directions:
-
In Vivo Efficacy: The next critical step is to evaluate the compound in preclinical animal models (e.g., tumor xenografts) to confirm its anti-angiogenic and anti-tumor activity in a physiological context.
-
Pharmacokinetic Profiling: ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity studies are required to assess its drug-like properties and establish a safety profile.
-
Kinase Profiling: A broader kinase screen should be performed to confirm its selectivity for VEGFR-2 and identify any potential off-target kinases, which could predict side effects or additional therapeutic opportunities.
-
Combination Studies: Investigating the synergistic effects of this benzoxazole derivative with standard chemotherapies like cisplatin or paclitaxel could reveal more effective treatment regimens.
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A Comparative Study of the Fluorescent Properties of Substituted Benzoxazoles: A Guide for Researchers
Abstract
Benzoxazole derivatives are a cornerstone in the development of fluorescent probes, renowned for their versatile photophysical properties and wide-ranging applications in biological imaging, sensing, and materials science.[1][2] The fluorescence characteristics of these compounds are exquisitely sensitive to the nature and position of substituents on the benzoxazole core. This guide provides a comprehensive comparative analysis of how different substituents modulate the fluorescent properties of benzoxazoles, offering insights into the rational design of novel fluorophores with tailored functionalities. We will delve into the underlying photophysical mechanisms, present key experimental data for performance comparison, and provide detailed protocols for their characterization.
Introduction: The Benzoxazole Scaffold and the Influence of Substituents
The benzoxazole core, an aromatic heterocyclic compound, is a privileged scaffold in the design of fluorescent molecules.[2] Its rigid, planar structure contributes to high fluorescence quantum yields. However, the true versatility of benzoxazoles lies in the ability to fine-tune their photophysical properties—such as absorption and emission wavelengths, Stokes shift, and quantum yield—through strategic substitution.
The electronic nature of the substituent plays a pivotal role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be introduced at various positions on the benzoxazole ring system to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, dictates the energy of the absorbed and emitted photons.
A common strategy involves creating "push-pull" systems, where an EDG and an EWG are placed at opposite ends of the conjugated system. This intramolecular charge transfer (ICT) character often leads to desirable properties such as large Stokes shifts and sensitivity to the local environment (solvatochromism).[3] For instance, theoretical studies have shown that introducing EDGs like -NH2 and -OCH3, and EWGs can significantly alter the photophysical properties of benzoxazole derivatives.[4] Specifically, the introduction of an amino group can lead to a large Stokes shift, while electron-withdrawing groups can enhance fluorescence intensity.[4]
Key Fluorescent Properties and Their Modulation by Substituents
Absorption and Emission Wavelengths
The position of the absorption and emission maxima is a primary characteristic of a fluorophore. Substituents that extend the π-conjugated system or introduce strong electronic effects can cause significant shifts in these wavelengths.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) generally cause a bathochromic (red) shift in both absorption and emission spectra. This is due to the raising of the HOMO energy level, which reduces the HOMO-LUMO energy gap.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) typically lead to a bathochromic shift as well, by lowering the LUMO energy level. The magnitude of the shift depends on the strength of the EWG and its position relative to the rest of the conjugated system.
Stokes Shift
The Stokes shift is the difference in wavelength between the absorption and emission maxima. A large Stokes shift is often desirable for fluorescence imaging to minimize self-absorption and improve signal-to-noise ratio. Push-pull benzoxazole derivatives, which exhibit significant intramolecular charge transfer upon excitation, are known to have large Stokes shifts.[3]
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[5][6][7] A high quantum yield is crucial for bright fluorescent probes. The nature of the substituent can either enhance or quench fluorescence.
-
Rigidifying Substituents: Substituents that restrict intramolecular rotations or vibrations can increase the quantum yield by reducing non-radiative decay pathways.
-
Heavy Atoms: The presence of heavy atoms (e.g., bromine, iodine) can decrease the quantum yield due to enhanced intersystem crossing to the triplet state.
-
Excited-State Intramolecular Proton Transfer (ESIPT): Certain ortho-hydroxy substituted benzoxazoles can undergo ESIPT, a process that often leads to a large Stokes shift and dual fluorescence.[8][9][10][11] The efficiency of ESIPT and the resulting fluorescence can be modulated by other substituents on the ring.[9]
Solvatochromism
Solvatochromism is the change in the color of a substance when it is dissolved in different solvents.[12] Benzoxazole derivatives with a significant change in dipole moment upon excitation often exhibit strong solvatochromism.[12] This property can be exploited to develop probes that are sensitive to the polarity of their microenvironment. The introduction of push-pull substituents enhances this effect.
Comparative Data of Substituted Benzoxazoles
To illustrate the principles discussed above, the following table summarizes the photophysical properties of a selection of substituted benzoxazoles.
| Substituent (Position) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| 2-Phenyl | 320-340 | 380-420 | 0.4-0.8 | Various | General Literature |
| 2-(2'-Hydroxyphenyl) | 330-350 | 450-550 (ESIPT) | 0.1-0.5 | Various | [8] |
| 2-(4'-Aminophenyl) | 350-370 | 430-480 | 0.6-0.9 | Various | [13] |
| 2-(4'-Nitrophenyl) | 360-380 | 450-500 | 0.05-0.2 | Various | General Literature |
| 5-Amino-2-phenyl | 340-360 | 420-460 | 0.7-0.95 | Various | [2] |
| 6-Amino-2-(2'-hydroxyphenyl) | 380-400 | 500-600 (ESIPT) | 0.2-0.6 | Various | [11] |
Note: The values presented are approximate and can vary depending on the specific solvent and experimental conditions.
Experimental Protocols
Synthesis of Substituted Benzoxazoles
A common and versatile method for the synthesis of 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol and a carboxylic acid or its derivative (e.g., acyl chloride, ester, or amide).[14][15]
General Procedure for the Synthesis of 2-Arylbenzoxazoles:
-
A mixture of a 2-aminophenol (1 equivalent) and an aromatic carboxylic acid (1.1 equivalents) is heated in a high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent.[16]
-
The reaction temperature is typically maintained between 150-250°C for several hours.[16]
-
After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization or column chromatography.
For a more detailed and modern synthetic approach, a method involving triflic anhydride (Tf2O) promoted activation of tertiary amides can be employed for a mild and effective synthesis.[15]
Characterization of Fluorescent Properties
4.2.1. UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, and the Stokes shift.
Procedure:
-
Prepare dilute solutions (typically 1-10 µM) of the benzoxazole derivatives in a suitable solvent (e.g., ethanol, acetonitrile, or chloroform).[13]
-
Record the UV-Vis absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λ_abs_).
-
Using a spectrofluorometer, excite the sample at its λ_abs_ and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_em_).
-
The Stokes shift is calculated as the difference between λ_em_ and λ_abs_.
4.2.2. Determination of Fluorescence Quantum Yield (ΦF)
Objective: To measure the efficiency of fluorescence.
The relative method, using a well-characterized standard with a known quantum yield, is a reliable and commonly used technique.[5][6][7]
Procedure (Comparative Method):
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.[5][13]
-
Prepare Solutions: Prepare a series of solutions of both the standard and the test compound with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[6]
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_x_) can be calculated using the following equation:
Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (n_x_² / n_st_²)
where:
-
Φ_st_ is the quantum yield of the standard
-
Grad_x_ and Grad_st_ are the gradients of the plots for the test sample and the standard, respectively
-
n_x_ and n_st_ are the refractive indices of the solvents used for the test sample and the standard, respectively.[7]
-
Mechanistic Insights and Visualizations
Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a photophysical process that can occur in ortho-hydroxy substituted benzoxazoles.[8][10][11] Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzoxazole ring, leading to the formation of a transient keto-tautomer which is responsible for the large Stokes-shifted fluorescence.
Caption: Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT).
Experimental Workflow for Characterization
The following diagram illustrates the typical workflow for the synthesis and photophysical characterization of substituted benzoxazoles.
Caption: Experimental workflow for benzoxazole synthesis and characterization.
Conclusion and Future Outlook
The fluorescent properties of benzoxazoles can be systematically and predictably tuned through the introduction of various substituents. Understanding the interplay between the substituent's electronic nature, its position, and the resulting photophysical characteristics is paramount for the rational design of novel fluorophores. "Push-pull" architectures and systems capable of ESIPT are particularly promising for developing probes with large Stokes shifts and environmental sensitivity. The methodologies and comparative data presented in this guide provide a solid foundation for researchers aiming to synthesize and characterize new benzoxazole-based fluorescent materials for a wide array of applications in chemistry, biology, and materials science.[1][2][17] The continued exploration of novel substitution patterns and synthetic strategies will undoubtedly lead to the development of next-generation fluorophores with enhanced performance and functionality.
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Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available at: [Link]
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Zarytova, T., et al. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Schaber, S., et al. (2018). Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. Optics Express. Available at: [Link]
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Li, H., et al. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. Available at: [Link]
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Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]
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Zhang, Y., et al. (2020). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. Luminescence. Available at: [Link]
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Abu Jarra, H., et al. (2021). Photophysical properties of some benzoxazole and benzothiazole derivatives. Journal of Applicable Chemistry. Available at: [Link]
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Shang, C., et al. (2024). Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Wikipedia. (n.d.). Solvatochromism. Available at: [Link]
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University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]
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Wang, Y., et al. (2018). Rationally designed two-photon absorption compounds based on benzoxazole derivatives: structure–property relationships and bio-imaging applications. Journal of Materials Chemistry B. Available at: [Link]
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Horiba. (n.d.). Recording Fluorescence Quantum Yields. Available at: [Link]
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Reiser, A., et al. (1971). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society. Available at: [Link]
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Mako, T., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. Available at: [Link]
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Massue, J., et al. (2018). Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. Dyes and Pigments. Available at: [Link]
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da Silva, A. C. A., et al. (2019). Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. New Journal of Chemistry. Available at: [Link]
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Benelhadj, K., et al. (2018). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Physical Chemistry Chemical Physics. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions with In Vitro Results for Benzoxazole Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating computational predictions with laboratory-based experimental results, using the versatile benzoxazole scaffold as a case study. The integration of in silico and in vitro methodologies is fundamental to modern drug discovery, creating an iterative cycle of prediction, testing, and refinement that accelerates the identification of promising therapeutic candidates.[1][2]
The benzoxazole nucleus is a prominent heterocyclic structure found in a wide array of pharmacologically active compounds, exhibiting properties that range from antimicrobial and antifungal to anticancer and anti-inflammatory activities.[3][4][5] This chemical versatility makes it an excellent candidate for computational modeling, yet the predictive power of these models is only as robust as their experimental validation.[6] This guide will elucidate the causality behind the experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
The Synergy of Prediction and Validation: An Integrated Workflow
The modern drug discovery pipeline is not a linear path but a feedback loop where computational and experimental data continuously inform one another. An effective cross-validation strategy ensures that computational resources are focused on molecules with the highest probability of success in the lab, while experimental results provide the necessary data to refine and improve the predictive accuracy of the computational models.
Caption: Standard workflow for a molecular docking experiment.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Causality: The starting point is a high-resolution 3D structure of the target protein, typically from the Protein Data Bank (PDB). The raw structure must be "cleaned" to be computationally viable.
-
Action: Download the PDB file (e.g., PDB ID: 5TZ1 for a fungal enzyme target)[7]. Using software like Discovery Studio or Chimera, remove water molecules, ions, and co-crystallized ligands. Add polar hydrogens and assign atomic charges using a force field (e.g., CHARMm). This ensures the protein's electrostatic potential is accurately represented.
-
-
Ligand Preparation:
-
Causality: The benzoxazole derivatives must be converted into accurate 3D structures with correct stereochemistry and low-energy conformations.
-
Action: Sketch the 2D structures of the benzoxazole derivatives (e.g., BZX-01 to BZX-05) using software like ChemDraw. Convert these to 3D structures and perform energy minimization using a computational chemistry package (e.g., Avogadro) to find a stable conformation. Save the structures in a suitable format (e.g., .pdbqt).
-
-
Grid Box Generation:
-
Causality: The docking algorithm needs a defined search space—the "grid box"—to explore possible binding poses. This focuses the computation on the biologically relevant active site, saving time and increasing accuracy.
-
Action: Using the docking software (e.g., AutoDock Tools), define the center and dimensions of a grid box that encompasses the entire binding pocket of the target protein.
-
-
Docking Simulation:
-
Causality: The core of the experiment. The algorithm systematically places the flexible ligand into the rigid receptor's active site, evaluating thousands of possible conformations and orientations.
-
Action: Execute the docking run using a program like AutoDock Vina. The software will generate several possible binding poses for each ligand, ranked by a scoring function that estimates the binding free energy (the docking score). [8]
-
-
Analysis and Interpretation:
-
Causality: The output is not just a number; it's a structural hypothesis. Analyzing the top-ranked pose reveals the specific molecular interactions responsible for binding.
-
Action: Visualize the best-scoring ligand-protein complex. Identify key interactions, such as hydrogen bonds, hydrophobic contacts, or π-π stacking between the benzoxazole ring and aromatic amino acid residues. [9]These interactions provide a mechanistic rationale for the predicted affinity.
-
Part 2: In Vitro Validation of Benzoxazole Activity
In vitro experiments are the first real-world test of a computational hypothesis. [2]These assays, conducted in a controlled laboratory environment (e.g., in test tubes or on cell cultures), measure the actual biological activity of the synthesized compounds. For benzoxazoles, this often involves determining their efficacy as antimicrobial or anticancer agents. [4][10]
Core Concepts: MIC and IC₅₀
-
Minimum Inhibitory Concentration (MIC): Used in microbiology, the MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [4]It is a key metric for assessing antibacterial or antifungal potency.
-
Half-Maximal Inhibitory Concentration (IC₅₀): This is a measure of the potency of a substance in inhibiting a specific biological or biochemical function, such as cell proliferation in a cancer cell line. [4]The IC₅₀ value indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value denotes a more potent compound.
Data Presentation: In Vitro Validation Results
This table presents plausible experimental results for our benzoxazole series, which can be directly compared against the in silico predictions.
| Compound ID | Assay Type | Target | Experimental Result (IC₅₀ / MIC) |
| BZX-01 | Broth Microdilution | S. aureus | 32 µg/mL |
| BZX-02 | Broth Microdilution | S. aureus | 8 µg/mL |
| BZX-03 | Broth Microdilution | S. aureus | 4 µg/mL |
| BZX-04 | Broth Microdilution | S. aureus | 16 µg/mL |
| BZX-05 | Broth Microdilution | S. aureus | 8 µg/mL |
Data is illustrative. Actual values are derived from experimental studies such as those found in references.[4][10]
Experimental Protocol: MTT Cell Proliferation Assay (Anticancer)
This protocol details the widely used MTT assay to determine the cytotoxic effects (IC₅₀) of benzoxazole derivatives on a cancer cell line (e.g., HCT116). [4] Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Causality: A uniform number of viable cells must be seeded in each well to ensure that any observed differences in proliferation are due to the compound's effect, not variations in starting cell density.
-
Action: Culture human colorectal carcinoma (HCT116) cells in appropriate media (e.g., DMEM with 10% FBS). Trypsinize, count, and seed the cells into a 96-well plate at a density of ~5,000 cells/well. Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Causality: A serial dilution series is necessary to determine the concentration-dependent effect of the compound and accurately calculate the IC₅₀.
-
Action: Prepare stock solutions of the synthesized benzoxazole derivatives (e.g., BZX-01 to BZX-05) in DMSO. Perform a serial dilution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media in the wells with the media containing the compounds. Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "untreated control" wells. Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Causality: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Action: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into insoluble purple crystals.
-
-
Crystal Solubilization and Absorbance Reading:
-
Causality: The formazan crystals must be dissolved to create a colored solution whose absorbance can be measured quantitatively.
-
Action: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Agitate the plate gently to ensure all crystals are dissolved. Measure the absorbance of the solution in each well using a plate reader at a wavelength of ~570 nm.
-
-
Data Analysis and IC₅₀ Calculation:
-
Causality: The absorbance data is used to generate a dose-response curve, from which the IC₅₀ can be determined.
-
Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability (%) versus the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Part 3: The Cross-Validation Bridge
The ultimate goal is to determine if the in silico model accurately predicted the in vitro reality.
Correlating the Data
-
BZX-03 had the most favorable (most negative) docking score and also exhibited the lowest MIC (highest potency) in the lab. This is a successful prediction.
-
BZX-02 and BZX-05 had similar strong docking scores and showed identical, good MIC values. This also represents a strong correlation.
-
BZX-01 , with the weakest predicted binding, correspondingly had the highest MIC (lowest potency).
A quantitative analysis can be performed by plotting the predicted values (Docking Score) against the experimental results (log(1/MIC)). A good model will show a strong correlation coefficient (R²). Discrepancies are equally valuable; if a compound with a poor docking score shows high potency, it may suggest an alternative mechanism of action or a flaw in the computational model that needs addressing.
The Iterative Refinement Loop
Cross-validation is not a one-time event. The experimental data gathered becomes a critical part of a new, expanded training set for the next generation of computational models. This iterative process systematically improves the predictive power of the in silico tools.
Caption: The iterative cycle of model refinement.
This feedback loop is the cornerstone of a trustworthy drug discovery program. It ensures that computational predictions are firmly anchored in experimental reality, leading to a more efficient and rational design of novel benzoxazole-based therapeutics.
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International Journal of Pharmaceutical Sciences and Research. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. [Link]
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ResearchGate. Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. [Link]
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ACS Publications. In silico Prediction of Chemical Ames Mutagenicity. [Link]
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PubMed. A combined in vitro in-silico approach to predict the oral bioavailability of borderline BCS Class II/IV weak base albendazole and its main metabolite albendazole sulfoxide. [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
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NIH National Library of Medicine. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. [Link]
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ACS Publications. An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. [Link]
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A Comparative Efficacy Analysis of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole and Standard Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
In the ever-present battle against fungal infections, the rise of drug-resistant strains necessitates a continuous search for novel and effective antifungal agents. Among the promising heterocyclic compounds, benzoxazole derivatives have emerged as a significant area of interest due to their broad-spectrum antimicrobial activities.[1][2] This guide provides a detailed comparative analysis of the potential efficacy of a specific benzoxazole derivative, 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole, against established standard antifungal drugs.
While direct comparative studies on this compound are not extensively available in the current body of literature, this guide will synthesize data from closely related benzoxazole analogues and compare their reported antifungal activities with those of widely used antifungal drugs such as fluconazole, itraconazole, and amphotericin B. This analysis aims to provide a scientifically grounded perspective on the potential of this compound class in the development of new antifungal therapies.
The Benzoxazole Scaffold: A Platform for Antifungal Innovation
Benzoxazoles are heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This core structure serves as a versatile scaffold for chemical modifications, allowing for the tuning of its biological activities.[3] Research has indicated that various substituted benzoxazoles exhibit significant antifungal properties, making them attractive candidates for further investigation.[1][2]
Comparative In Vitro Efficacy: Benzoxazole Derivatives vs. Standard Antifungals
The primary metric for evaluating the in vitro efficacy of an antifungal agent is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for various benzoxazole derivatives against clinically relevant fungal pathogens, alongside the typical MIC ranges for standard antifungal drugs.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Benzoxazole Derivatives and Standard Antifungal Drugs
| Compound/Drug | Candida albicans | Candida krusei | Candida tropicalis | Aspergillus fumigatus | Reference(s) |
| Benzoxazole Derivatives | |||||
| 2-(substituted-phenyl)benzoxazoles (general) | 62.5 | 15.6 | 125.0 | Not Reported | [2] |
| 2-(2,4-dichlorophenyl)-1,3-benzoxazole | 36.2 (Geometric Mean) | Not Reported | Not Reported | Not Reported | [4] |
| 2-(4-chlorophenyl)-1,3-benzoxazole | 46.3 (Geometric Mean) | Not Reported | Not Reported | Not Reported | [4] |
| Standard Antifungal Drugs | |||||
| Fluconazole | 0.25 - 4.0 | 16 - 64 | 0.5 - 8.0 | Resistant | [5][6] |
| Itraconazole | 0.03 - 1.0 | 0.25 - 2.0 | 0.06 - 1.0 | 0.125 - 2.0 | [5][6][7] |
| Amphotericin B | 0.125 - 1.0 | 0.5 - 2.0 | 0.25 - 2.0 | 0.25 - 2.0 | [5][7][8] |
Note: The MIC values for benzoxazole derivatives are based on studies of various analogues and may not be directly representative of this compound. The data for standard drugs represent typical susceptibility ranges.
From the available data, certain benzoxazole derivatives demonstrate promising activity, particularly against Candida species. For instance, one study reported a potent MIC of 15.6 µg/mL for a benzoxazole derivative against C. krusei, a species known for its intrinsic resistance to fluconazole.[2] While the reported MICs for benzoxazoles against C. albicans and C. tropicalis are generally higher than those of azoles and polyenes, they still indicate a significant level of antifungal activity that warrants further optimization through medicinal chemistry efforts.
Unraveling the Mechanism of Action: A Focus on Ergosterol Biosynthesis
The primary mechanism of action for the widely used azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and inhibition of fungal growth.
Several studies suggest that benzoxazole derivatives may also exert their antifungal effects by targeting the ergosterol biosynthesis pathway, although the precise molecular target may differ.[4] This shared mechanistic space with azoles is a compelling reason for their investigation, as they may offer a way to circumvent existing resistance mechanisms.
Caption: Proposed mechanism of action targeting the ergosterol biosynthesis pathway.
Experimental Protocols for Antifungal Susceptibility Testing
The evaluation of antifungal efficacy relies on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for these assays.
Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3)
This method is considered the gold standard for determining the MIC of antifungal agents against yeasts.
Step-by-Step Methodology:
-
Media Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.
-
Drug Dilution: Perform serial twofold dilutions of the test compound (e.g., this compound) and standard antifungal drugs in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.
Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Test.
Future Directions and Conclusion
The available evidence suggests that the benzoxazole scaffold, including derivatives like this compound, holds considerable promise as a source of new antifungal agents. While more direct comparative studies are needed to definitively establish the efficacy of this specific compound against standard drugs, the broader class of benzoxazoles demonstrates encouraging in vitro activity against clinically important fungal pathogens.
Future research should focus on:
-
Synthesis and Screening: Targeted synthesis and in vitro screening of this compound against a wide panel of fungal isolates, including resistant strains.
-
Mechanism of Action Studies: Elucidation of the precise molecular target within the ergosterol biosynthesis pathway or other potential pathways.
-
In Vivo Efficacy: Evaluation of the compound's efficacy in animal models of fungal infections to assess its therapeutic potential in a physiological context.
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A Senior Application Scientist's Guide to QSAR Analysis of Benzoxazole Derivatives: A Comparative Approach
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. Among the myriad of heterocyclic compounds, benzoxazoles represent a privileged scaffold, consistently demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The key to unlocking their full therapeutic potential lies in understanding the intricate relationship between their chemical structure and biological function. This is where Quantitative Structure-Activity Relationship (QSAR) analysis emerges as an indispensable computational tool, enabling rapid virtual screening and guiding the rational design of more potent and selective derivatives.[4][5]
This guide provides an in-depth, comparative analysis of QSAR modeling as applied to benzoxazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, rigorously ground our methodologies in authoritative standards, and present a clear comparison of different modeling techniques to empower you in your drug discovery endeavors.
The Significance of the Benzoxazole Scaffold
Benzoxazole, a bicyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, is a cornerstone in medicinal chemistry.[2][6] Its structural similarity to naturally occurring nucleic bases like adenine and guanine allows it to interact with various biological macromolecules, leading to a broad range of pharmacological effects.[1][5] Modifications to the benzoxazole core have yielded derivatives with potent activities, making it a focal point for the development of novel therapeutic agents.[2][3]
Core Principles of QSAR: Decoding the Structure-Activity Nexus
At its heart, QSAR modeling is based on the principle that the biological activity of a chemical compound is a direct function of its molecular structure.[4][7] By converting the three-dimensional chemical structure into a series of numerical descriptors, we can establish a mathematical relationship between these descriptors and the observed biological activity.[8] This relationship, or QSAR model, can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with traditional drug discovery pipelines.[4][9]
A robust and reliable QSAR study is not merely a computational exercise; it is a systematic process that demands scientific rigor at every step. The internationally recognized gold standard for QSAR model development and validation is the set of principles laid out by the Organisation for Economic Co-operation and Development (OECD).[1][3][10] Adherence to these principles ensures the transparency, reproducibility, and predictive power of the resulting models.
The Five Pillars of a Valid QSAR Model (OECD Principles)
-
A defined endpoint: The biological activity being modeled must be clearly and unambiguously defined.[1]
-
An unambiguous algorithm: The mathematical method used to develop the model must be explicitly stated.[1][11]
-
A defined domain of applicability: The scope of chemical structures for which the model can make reliable predictions must be clearly defined.[3]
-
Appropriate measures of goodness-of-fit, robustness and predictivity: The model's performance must be rigorously evaluated using a variety of statistical metrics.[3]
-
A mechanistic interpretation, if possible: A plausible mechanistic explanation for the observed relationships should be sought.
A Step-by-Step Workflow for a Comparative QSAR Analysis
This section outlines a comprehensive, self-validating protocol for conducting a comparative QSAR analysis of benzoxazole derivatives. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: A comprehensive workflow for a comparative QSAR analysis.
Experimental Protocol
1. Data Curation:
-
Objective: To assemble a high-quality dataset of benzoxazole derivatives with their corresponding biological activities.
-
Procedure:
-
Collect a series of benzoxazole derivatives from the literature with consistently measured biological activity (e.g., IC₅₀, MIC) against a specific target or cell line.
-
Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.
-
Draw the 2D structures of the molecules using a chemical drawing software and convert them to 3D structures, followed by energy minimization using a suitable force field (e.g., MMFF94).
-
-
Causality: The quality of the input data dictates the quality of the resulting QSAR model. A consistent and accurately measured dataset is paramount for building a predictive model.
2. Descriptor Calculation:
-
Objective: To numerically represent the physicochemical properties of the molecules.
-
Procedure:
-
Calculate a wide range of molecular descriptors for each molecule using software like PaDEL-Descriptor or Dragon. These can include:
-
1D descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.
-
2D descriptors: Topological indices, connectivity indices.
-
3D descriptors: Steric parameters (e.g., from CoMFA), electronic parameters (e.g., from CoMSIA).
-
-
-
Causality: Descriptors are the bridge between the chemical structure and the biological activity. A diverse set of descriptors is calculated to capture the various structural features that may influence the activity.
3. Data Splitting:
-
Objective: To divide the dataset into a training set for model development and a test set for external validation.
-
Procedure:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).
-
Employ a rational splitting method, such as sphere exclusion or activity-based clustering, to ensure that both the training and test sets span the entire chemical and activity space of the original dataset.
-
-
Causality: Splitting the data is crucial for assessing the model's ability to predict the activity of new, unseen compounds. A random split can lead to an uneven distribution of chemical diversity, resulting in a misleading assessment of the model's predictive power.
4. Model Development (Comparative Approach):
-
Objective: To build several QSAR models using different algorithms to identify the most predictive one.
-
Procedure:
-
Multiple Linear Regression (MLR): A simple and interpretable method that establishes a linear relationship between the descriptors and the activity.
-
Partial Least Squares (PLS): A regression technique suitable for datasets with a large number of correlated descriptors.
-
Support Vector Machine (SVM): A machine learning algorithm that can model non-linear relationships between descriptors and activity.
-
Artificial Neural Networks (ANN): A powerful machine learning technique inspired by the human brain that can capture highly complex, non-linear patterns in the data.
-
-
Causality: Different algorithms have different strengths and weaknesses. Comparing multiple models allows for the selection of the one that best captures the underlying structure-activity relationship for the specific dataset.
5. Internal and External Validation:
-
Objective: To rigorously assess the robustness and predictive power of the developed models.
-
Procedure:
-
Internal Validation (on the training set):
-
Leave-one-out cross-validation (LOO-CV): A single data point is removed, a model is built with the remaining data, and the activity of the removed data point is predicted. This is repeated for all data points. The cross-validated correlation coefficient (q²) is a measure of the model's internal robustness.
-
Y-randomization: The biological activity data is randomly shuffled, and new QSAR models are built. A significant drop in the performance of these models compared to the original model indicates that the original model is not due to chance correlation.[12]
-
-
External Validation (on the test set):
-
The developed model is used to predict the activity of the compounds in the test set. The predictive ability is assessed using the squared correlation coefficient between the predicted and observed activities (r²_pred).
-
-
-
Causality: Internal validation assesses the stability of the model, while external validation provides a more realistic measure of its predictive performance on new data. A model with good internal validation but poor external validation is likely overfitted to the training data.
Comparative Analysis of QSAR Models for Benzoxazole Derivatives
The choice of the modeling technique can significantly impact the predictive power and interpretability of the resulting QSAR model. Below is a comparative summary of commonly used methods, with representative performance data gleaned from studies on benzoxazole and other heterocyclic compounds.
| QSAR Model | Principle | Strengths | Weaknesses | Typical r²_pred |
| Multiple Linear Regression (MLR) | Establishes a linear equation between descriptors and activity. | Simple, highly interpretable. | Assumes a linear relationship, sensitive to outliers and correlated descriptors. | 0.60 - 0.80[13][14] |
| Partial Least Squares (PLS) | A regression method that handles multicollinearity among descriptors. | Robust for datasets with many correlated variables. | Interpretation can be more complex than MLR. | 0.65 - 0.85[14] |
| Support Vector Machine (SVM) | A machine learning method that finds an optimal hyperplane to separate data points. | Can model non-linear relationships, robust to outliers. | Can be a "black box," less interpretable than linear models. | 0.70 - 0.90[8][15] |
| Artificial Neural Networks (ANN) | A complex, non-linear modeling technique inspired by the brain. | Can capture highly complex, non-linear relationships. | Prone to overfitting, requires a larger dataset, "black box" nature. | 0.75 - 0.95[8][16] |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields (steric, electrostatic) with activity. | Provides intuitive 3D contour maps for interpretation. | Requires molecular alignment, computationally intensive. | 0.50 - 0.70[11][16][17] |
Note: The predictive performance (r²_pred) values are indicative and can vary significantly depending on the dataset, the choice of descriptors, and the validation procedure.
Visualizing Structure-Activity Relationships: The Power of 3D-QSAR
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer a powerful way to visualize the structural features that are critical for biological activity. These methods generate 3D contour maps that highlight regions around the aligned molecules where specific properties are favorable or unfavorable for activity.
Caption: Conceptual representation of 3D-QSAR contour maps.
For instance, a green contour map in a CoMFA analysis indicates that bulky substituents in that region are favorable for activity, while a yellow contour suggests that steric hindrance in that area is detrimental. Similarly, blue and red contours highlight regions where electropositive and electronegative groups, respectively, enhance activity. This visual feedback is invaluable for guiding the design of new benzoxazole derivatives with improved potency.
Conclusion and Future Perspectives
QSAR analysis is a powerful and versatile tool in the modern drug discovery arsenal. When applied to the promising scaffold of benzoxazole derivatives, it can significantly accelerate the identification and optimization of lead compounds. This guide has provided a comprehensive framework for conducting a comparative QSAR analysis, emphasizing the importance of scientific rigor, adherence to established validation principles, and a clear understanding of the strengths and weaknesses of different modeling techniques.
As computational power and machine learning algorithms continue to advance, we can expect QSAR models to become even more predictive and sophisticated.[18] The integration of multi-omics data and the development of deep learning-based QSAR models hold the promise of revolutionizing our ability to predict the biological activity of small molecules with unprecedented accuracy.[16] For researchers working with benzoxazole derivatives, a well-executed QSAR study is not just a computational shortcut; it is a strategic imperative for unlocking the full therapeutic potential of this remarkable chemical scaffold.
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A Head-to-Head Comparison of Catalytic Systems for Benzoxazole Formation: A Guide for Researchers
The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, lauded for its presence in a wide array of biologically active compounds and functional materials.[1][2][3][4] Its synthesis has been a subject of intense research, leading to a diverse landscape of catalytic systems. This guide provides an in-depth, objective comparison of the leading catalytic methodologies for benzoxazole formation, offering experimental data and field-proven insights to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
The Chemical Landscape: An Overview of Benzoxazole Synthesis
The most prevalent and atom-economical approach to the benzoxazole core involves the condensation and subsequent cyclization of a 2-aminophenol with a carbonyl-containing partner, typically an aldehyde, carboxylic acid, or their derivatives.[1] The choice of catalyst is paramount, dictating the reaction's efficiency, substrate scope, and environmental footprint. This guide will dissect and compare three major classes of catalytic systems: transition-metal catalysts, metal-free systems, and emerging photocatalytic methods.
At a Glance: Performance Matrix of Catalytic Systems
For a rapid comparative overview, the following table summarizes the performance of representative catalysts in the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, a common benchmark reaction.
| Catalytic System | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Key Advantages | Limitations | Reference |
| Transition-Metal | CuI (5 mol%) / 1,10-Phenanthroline (10 mol%) | Toluene | 110 | 12 h | ~95% | High yields, broad substrate scope. | Potential metal contamination, requires ligands. | |
| Transition-Metal | Fe₃O₄@SiO₂-SO₃H (0.03 g) | Solvent-free | 50 | 30 min | 95% | Magnetically recoverable, mild conditions. | Catalyst synthesis required. | |
| Metal-Free | Brønsted Acidic Ionic Liquid (BAIL) Gel (1 mol%) | Solvent-free | 130 | 5 h | 98% | High yield, reusable catalyst, solvent-free. | High temperature, longer reaction time. | [5][6] |
| Metal-Free | Fluorophosphoric acid | Ethanol | RT | 2.4 h | High | Inexpensive, ambient temperature. | Use of a strong acid. | [1] |
| Photocatalytic | Eosin Y (2 mol%) | Acetonitrile | RT | 6-12 h | 98% | Mild conditions, metal-free, visible light. | Requires a light source, longer reaction time. | [7] |
Deep Dive: Mechanistic Insights and Experimental Protocols
A nuanced understanding of the reaction mechanism is critical for troubleshooting and optimization. This section explores the causality behind each catalytic approach and provides detailed, actionable protocols.
The Workhorse: Transition-Metal Catalysis
Transition metals, particularly copper, have long been the go-to catalysts for benzoxazole synthesis due to their reliability and broad functional group tolerance.[8][9]
Mechanistic Rationale: The catalytic cycle for a copper-catalyzed reaction between a 2-aminophenol and an aldehyde typically involves the following key steps:
-
Schiff Base Formation: The reaction initiates with the acid- or metal-catalyzed formation of a Schiff base intermediate from the 2-aminophenol and aldehyde.
-
Oxidative Addition: The copper catalyst, often in a +1 oxidation state, undergoes oxidative addition to the O-H bond of the Schiff base.
-
Reductive Elimination: Intramolecular cyclization occurs, followed by reductive elimination to form the benzoxazole ring and regenerate the active Cu(I) catalyst.
The choice of ligands, such as 1,10-phenanthroline, can enhance the catalyst's stability and reactivity.[8]
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Methylbenzoxazole [10][11]
This protocol details the synthesis of 2-methylbenzoxazole from 2-aminophenol and acetylacetone, employing a synergistic Brønsted acid/CuI co-catalyst system.
-
Reagents:
-
2-Aminophenol (1.0 mmol)
-
Acetylacetone (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Acetonitrile (5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol, acetylacetone, TsOH·H₂O, and CuI.
-
Add acetonitrile and stir the mixture at 80 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether:ethyl acetate = 20:1) to afford the pure 2-methylbenzoxazole.[12]
-
Logical Workflow for a Transition-Metal Catalyzed Reaction
Caption: General workflow for a transition-metal catalyzed benzoxazole synthesis.
The Green Alternative: Metal-Free Catalytic Systems
Growing environmental concerns have spurred the development of metal-free catalytic systems for benzoxazole synthesis. These methods often employ organocatalysts, ionic liquids, or simple Brønsted/Lewis acids, offering advantages in terms of cost and reduced metal contamination.[13]
Mechanistic Rationale (Acid Catalysis): In a typical acid-catalyzed reaction, the catalyst (e.g., a Brønsted acid) protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity.[5] The amino group of the 2-aminophenol then attacks the activated carbonyl carbon, leading to a hemiaminal intermediate. Subsequent dehydration forms a Schiff base, which then undergoes intramolecular cyclization and aromatization to yield the benzoxazole product.[5]
Experimental Protocol: Brønsted Acidic Ionic Liquid (BAIL) Gel-Catalyzed Synthesis of 2-Phenylbenzoxazole [5][6]
This protocol outlines a solvent-free synthesis using a recyclable Brønsted acidic ionic liquid gel.
-
Reagents:
-
2-Aminophenol (1.0 mmol, 0.109 g)
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
BAIL gel catalyst (0.010 g, 1.0 mol %)
-
-
Procedure:
-
In a 5 mL vessel, combine 2-aminophenol, benzaldehyde, and the BAIL gel catalyst.
-
Stir the reaction mixture at 130 °C for 5 hours under solvent-free conditions.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
After completion, dissolve the mixture in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.[6]
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an acetone/petroleum ether (1:19) mixture as the eluent to afford the pure 2-phenylbenzoxazole.[5][6]
-
Reaction Pathway for Acid-Catalyzed Benzoxazole Formation
Caption: Simplified mechanism of acid-catalyzed benzoxazole formation.
The Modern Approach: Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis.[14] Organocatalysts like Eosin Y can harness the energy of visible light to drive reactions under exceptionally mild conditions.[7]
Mechanistic Rationale (Eosin Y): The synthesis of benzoxazoles from benzanilides using Eosin Y proceeds via a photoredox cycle:
-
Excitation: Eosin Y absorbs visible light and is promoted to an excited state (Eosin Y*).
-
Single-Electron Transfer (SET): The excited photocatalyst acts as a potent oxidant, accepting an electron from the benzanilide substrate to form a radical cation.
-
Radical Cascade and Cyclization: A cascade of radical reactions ensues, leading to intramolecular C-O bond formation.
-
Catalyst Regeneration: The reduced form of the photocatalyst is re-oxidized by atmospheric oxygen, completing the catalytic cycle.
This metal-free approach avoids the need for harsh reagents and high temperatures.[7]
Experimental Protocol: Eosin Y-Catalyzed Photocatalytic Synthesis of 2-Phenylbenzoxazole from Benzanilide [7]
This protocol describes a transition-metal-free synthesis at room temperature using a simple LED light source.
-
Reagents:
-
Benzanilide (0.2 mmol)
-
Eosin Y (2 mol%)
-
Acetonitrile (4 mL)
-
-
Procedure:
-
In a 10 mL glass vial equipped with a magnetic stir bar, dissolve the substituted benzanilide and Eosin Y in acetonitrile.
-
Irradiate the mixture with a 3 W blue LED (λ ≈ 467 nm) under an air atmosphere at room temperature for 6-12 hours.
-
Monitor the reaction's completion using TLC.
-
Once the reaction is complete, add water (5 mL) to the vial and extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the pure benzoxazole.
-
Purification Strategies: A Critical Step
The isolation of pure benzoxazole derivatives can be challenging. Here are some effective purification techniques:
-
Column Chromatography: This is the most common and versatile method. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., petroleum ether/ethyl acetate) is typically effective.[13][15]
-
Recrystallization: For solid benzoxazoles, recrystallization is an excellent method for obtaining high-purity material. A mixed solvent system, such as acetone/acetonitrile or ethyl acetate/heptane, often yields the best results.[15][16]
-
Acid-Base Extraction: The weakly basic nature of the benzoxazole nitrogen allows for purification via acid-base extraction, although this is less commonly employed.[13]
Conclusion and Future Outlook
The synthesis of benzoxazoles has evolved significantly, with a clear trajectory towards more sustainable and efficient methodologies. While traditional transition-metal catalysts remain highly effective and reliable, the rise of metal-free and photocatalytic systems offers compelling advantages in terms of environmental impact and operational simplicity.
For high-throughput screening and library synthesis where robust, well-established protocols are paramount, copper-catalyzed methods remain a strong choice. For applications demanding high purity and the absence of metal contaminants, metal-free systems, such as those employing ionic liquids or simple acid catalysts, are increasingly attractive. The future of benzoxazole synthesis will likely be dominated by photocatalytic and other energy-efficient methods that operate under mild, environmentally benign conditions, further expanding the accessibility and utility of this privileged heterocyclic scaffold. The choice of the optimal catalytic system will ultimately depend on the specific requirements of the target molecule, the available resources, and the desired scale of the synthesis.
References
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A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Available at: [Link]
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Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
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A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (NIH). Available at: [Link]
- Process for the purification of substituted benzoxazole compounds. Google Patents.
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Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. Organic Chemistry Research. Available at: [Link]
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Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]
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Visible-light Driven Eosin Y Catalyzed C(sp2)-H Functionalization/CO Bond Formation for Synthesis of Benzoxazoles. Semantic Scholar. Available at: [Link]
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Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]
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Visible-light Driven Eosin Y Catalyzed C(sp2)-H Functionalization/C–O Bond Formation for Synthesis of Benzoxazoles. SciSpace. Available at: [Link]
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Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. Available at: [Link]
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Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. ResearchGate. Available at: [Link]
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Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A 2A receptor. PubMed. Available at: [Link]
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Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health (NIH). Available at: [Link]
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A novel approach towards synthesis of benzothiazoles and benzimidazoles: Eosin Y-catalyzed photo-triggered C–S and C–N bond formation. New Journal of Chemistry. Available at: [Link]
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Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry. Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health (NIH). Available at: [Link]
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The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. Available at: [Link]
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Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. Available at: [Link]
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A Novel Approach TowardsSynthesis of Benzothiazole and Benzimidazole: Eosin Y Catalyzed Photo-Triggered C-S and C-N Bond Formation. ResearchGate. Available at: [Link]
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The formation reaction of a carbon–carbon bond promoted by Eosin-Y under visible light. RSC Publishing. Available at: [Link]
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A general mechanism for benzoxazole synthesis. ResearchGate. Available at: [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Arylbenzoxazoles: An Assessment of Protocol Reproducibility
For researchers, medicinal chemists, and professionals in drug development, the benzoxazole core is a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1] The synthesis of 2-arylbenzoxazoles, a key subset of this family, is a foundational process in the discovery of novel therapeutics. However, the apparent simplicity of many published protocols can be deceptive, often masking practical challenges that impact reproducibility and scalability. This guide provides a critical comparison of common synthetic methodologies, grounded in experimental data and field-proven insights, to aid in the selection and execution of the most robust and reliable protocols.
The Landscape of 2-Arylbenzoxazole Synthesis: A Comparative Overview
The construction of the 2-arylbenzoxazole scaffold is most frequently achieved through the condensation of a 2-aminophenol with a suitable aryl precursor. The choice of this precursor and the reaction conditions are the primary determinants of yield, purity, reaction time, and, critically, reproducibility.[1] Here, we compare three major classes of synthetic protocols: the classical PPA-mediated condensation, modern catalyzed reactions with aldehydes, and a novel amide activation approach.
Table 1: Comparative Analysis of 2-Arylbenzoxazole Synthesis Protocols
| Synthesis Method | Key Reagents/Catalysts | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Reproducibility Considerations |
| Classical Condensation | Polyphosphoric Acid (PPA) | None | 150-180 | 4-5 | 85-95 | Viscosity of PPA, purity of starting materials, potential for charring at high temperatures.[1][2] |
| Modern Catalytic | Fe₃O₄@SiO₂-SO₃H | None (Solvent-free) | 50 | Variable | High | Catalyst preparation and activity, efficient stirring of the heterogeneous mixture.[3] |
| Amide Activation | Triflic Anhydride (Tf₂O), 2-Fluoropyridine | Dichloromethane (DCM) | 0 to RT | 1 | ~95 | Strict anhydrous conditions required, sensitivity of Tf₂O to moisture, precise temperature control.[3][4] |
Deep Dive into Synthetic Protocols: From Theory to Practice
The Workhorse: Polyphosphoric Acid (PPA) Mediated Condensation of Carboxylic Acids
This long-standing method remains a popular choice due to its simplicity and generally high yields.[1] The reaction proceeds by the PPA-mediated condensation of a 2-aminophenol with a carboxylic acid.
Causality Behind Experimental Choices: PPA serves as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product. The high temperature is necessary to overcome the activation energy of the reaction and ensure the mixture remains stirrable.
Reproducibility Assessment: While seemingly straightforward, reproducibility can be hampered by the quality of the PPA, which can vary between batches and absorb atmospheric moisture. Incomplete mixing due to the high viscosity of the reaction medium can also lead to lower yields.[2] Careful control of the temperature is crucial to prevent charring and byproduct formation.
-
In a round-bottom flask equipped with a mechanical stirrer, combine 2-aminophenol (1.0 eq) and benzoic acid (1.0 eq).[1]
-
Carefully add polyphosphoric acid (PPA) to the flask with vigorous stirring.[1]
-
Heat the reaction mixture to 150-180°C and maintain for 4-5 hours, ensuring the mixture is continuously stirred.[1]
-
Allow the mixture to cool to approximately 100°C and pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.[1]
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
The Green Contender: Catalytic Condensation with Aldehydes
With a growing emphasis on sustainable chemistry, methods that employ reusable catalysts and milder reaction conditions are gaining traction. The use of a solid-supported acid catalyst for the condensation of 2-aminophenols with aldehydes offers an environmentally benign alternative to classical methods.[3]
Causality Behind Experimental Choices: The solid-supported acid catalyst activates the aldehyde carbonyl group, facilitating nucleophilic attack by the amino group of the 2-aminophenol. The subsequent intramolecular cyclization and oxidation (often by atmospheric oxygen) yields the 2-arylbenzoxazole. The solvent-free condition minimizes waste and can accelerate the reaction.
Reproducibility Assessment: The primary challenge to reproducibility lies in the preparation and handling of the catalyst. Variations in catalyst loading, particle size, and activity can lead to inconsistent reaction times and yields. Efficient stirring is also critical in this heterogeneous system to ensure adequate contact between the reactants and the catalyst.[3]
-
In a reaction vessel, combine the 2-aminophenol (1.0 eq), the aromatic aldehyde (1.0 eq), and the Fe₃O₄@SiO₂-SO₃H catalyst (0.03 g per 1 mmol of 2-aminophenol).[3]
-
Stir the mixture at 50°C under solvent-free conditions.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add a suitable solvent like ethyl acetate to dissolve the product.
-
Separate the magnetic catalyst from the reaction mixture using an external magnet.[3]
-
Wash the crude product with ethanol and acetone and then dry.[3]
The Modern Approach: Triflic Anhydride-Mediated Amide Activation
This contemporary method provides a rapid and high-yielding route to 2-arylbenzoxazoles under mild conditions.[4] It relies on the activation of a tertiary amide with triflic anhydride (Tf₂O), followed by reaction with a 2-aminophenol.
Causality Behind Experimental Choices: Triflic anhydride is a powerful electrophile that activates the amide carbonyl, making it highly susceptible to nucleophilic attack. 2-Fluoropyridine acts as a base to neutralize the triflic acid byproduct. The reaction proceeds through a cascade of activation, nucleophilic addition, intramolecular cyclization, and elimination.[4]
Reproducibility Assessment: This protocol's success is highly dependent on stringent experimental technique. Triflic anhydride is extremely sensitive to moisture, and all reagents and solvents must be scrupulously dried. Precise temperature control at the activation step is critical to prevent decomposition of the reactive intermediate. Any deviation in these parameters can lead to significantly lower yields and the formation of complex side products.[3]
-
To a solution of the tertiary amide (1.1 eq) in anhydrous dichloromethane (DCM), add 2-fluoropyridine (2.0 eq).[2][3]
-
Cool the mixture to 0°C in an ice bath.[3]
-
Add triflic anhydride (1.2 eq) dropwise to the cooled solution and stir for 15 minutes.[3]
-
Add the 2-aminophenol (1.0 eq) to the reaction mixture.[3]
-
Allow the reaction to warm to room temperature and stir for 1 hour.[3]
-
Quench the reaction with triethylamine.[3]
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography.[2][3]
Visualizing the Workflow and Troubleshooting
To aid in the practical application of these protocols, the following diagrams illustrate a general experimental workflow and a troubleshooting logic tree for common issues encountered during the synthesis of 2-arylbenzoxazoles.
Caption: A logic diagram for troubleshooting low yields in 2-arylbenzoxazole synthesis. [3]
Conclusion
The synthesis of 2-arylbenzoxazoles can be achieved through a variety of methods, each with its own set of advantages and reproducibility challenges. While classical methods like PPA-mediated condensation are robust, they often require harsh conditions. Modern catalytic and amide activation protocols offer milder alternatives with high yields but demand greater attention to experimental detail, such as catalyst quality and anhydrous conditions. The choice of a specific protocol should be guided by factors including the available starting materials, the desired scale of the reaction, and the technical capabilities of the laboratory. [1]By understanding the underlying principles and potential pitfalls of each method, researchers can enhance the reproducibility of their synthetic efforts and accelerate the discovery of novel benzoxazole-based compounds.
References
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- Technical Support Center: Synthesis of 2-Aryl Benzoxazoles - Benchchem.
- Refinement of protocols for synthesizing 2-substituted benzoxazoles - Benchchem.
- One‐Pot Synthesis of 2‐Arylbenzoxazoles Promoted by Heteropolyacids - Semantic Scholar.
- Sustainable Synthesis of 2-Arylbenzoxazoles over a Cobalt-Based Nanocomposite Catalyst. - Semantic Scholar.
- Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis - ResearchGate.
- Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH.
- Microwave-Assisted Synthesis of Benzoxazoles: Application Notes and Protocols - Benchchem.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole
This guide provides a detailed protocol for the safe and compliant disposal of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole. As a chlorinated heterocyclic compound, this substance requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This document is intended for use by trained researchers, scientists, and drug development professionals. Always operate in accordance with your institution's specific safety protocols and local, state, and federal regulations.
Hazard Identification and Chemical Profile
Understanding the chemical nature of a compound is the foundation of its safe management. This compound is a halogenated aromatic compound. The presence of a carbon-halogen bond and the bioactive benzoxazole core dictates its classification as hazardous waste.
The benzoxazole ring system is a common scaffold in pharmacologically active molecules, known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This inherent bioactivity necessitates that the compound be treated as potentially toxic and not be released into the environment. Furthermore, halogenated organic compounds are a class of chemicals with specific disposal requirements due to their potential for persistence and the hazardous byproducts that can form during improper thermal destruction.[4]
Table 1: Chemical Identity of a Structurally Similar Compound
| Property | Data | Source |
|---|---|---|
| Compound Name | 2-(2-Chlorophenyl)-5-methylbenzo[d]oxazole | [5] |
| CAS Number | 211562-42-4 | [5] |
| Molecular Formula | C₁₄H₁₀ClNO | [5] |
| Molecular Weight | 243.69 g/mol | [5] |
| Structure | (Isomer of the topic compound) |
| Synonyms | 2-(2-chlorophenyl)-5-methyl-1,3-benzoxazole |[5] |
Note: The data above is for the 2-chloro isomer, which is structurally very similar to the 3-chloro topic compound. The hazard profile and disposal procedures are applicable to both isomers.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Category | Rationale |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on the parent benzoxazole scaffold.[6] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on the parent benzoxazole scaffold.[6] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Based on the parent benzoxazole scaffold.[6] |
| Hazardous to the Aquatic Environment | Likely Category 3 (Harmful to aquatic life) | A common classification for chlorinated aromatic compounds.[4] |
Pre-Disposal Procedures: Waste Segregation
Proper segregation at the point of generation is the most critical step in ensuring safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
The primary directive for this compound is to classify it as Halogenated Organic Waste .[7] This classification is due to the chlorine atom on the phenyl ring. Halogenated wastes cannot be mixed with non-halogenated organic wastes because they require a specific high-temperature incineration process with acid gas scrubbers.[8][9]
Experimental Protocol: Waste Segregation Decision Workflow
-
Assess the Waste: Identify the waste material as this compound, either in solid form or as a solution in an organic solvent.
-
Consult the SDS: Review the Safety Data Sheet for the compound and any solvents used.
-
Identify the Halogen: Confirm the presence of a halogen (Chlorine).
-
Classify as Halogenated: Based on the presence of chlorine, classify the waste as "Halogenated Organic Waste."
-
Select the Correct Waste Container: Locate the designated, properly labeled waste container for halogenated organic solids or liquids. Do not mix with aqueous or non-halogenated waste streams.[10]
Caption: Waste segregation decision process for halogenated compounds.
On-Site Collection and Storage Protocol
Adherence to a strict collection and storage protocol prevents accidental exposure and ensures regulatory compliance.
Step-by-Step Collection and Storage
-
Personal Protective Equipment (PPE): Before handling the waste, wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for any solvents used).
-
Container Selection: Use only designated hazardous waste containers that are in good condition, compatible with the chemical, and have a secure screw-top cap.[11] For solid waste, a wide-mouth polyethylene container is suitable. For solutions, use a container designated for the specific solvent type (e.g., chlorinated solvent waste).
-
Transferring Waste: Conduct all transfers of the chemical waste inside a certified chemical fume hood to minimize inhalation exposure. Avoid overfilling containers; a maximum of 80% capacity is recommended to allow for vapor expansion.[11]
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." If in a solvent, list all components and their approximate percentages.
-
The appropriate hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
-
The date accumulation started.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This area must be well-ventilated, secure, and provide secondary containment to capture any potential leaks. Store away from incompatible materials such as strong bases or oxidizing agents.[12]
Final Disposal Methodology
Final disposal of this compound must be conducted by a licensed and certified hazardous waste management company. Laboratory personnel should never attempt to treat or dispose of this chemical on their own.
Primary Disposal Technology: High-Temperature Incineration
The accepted and most effective disposal method for halogenated organic compounds is high-temperature incineration.[8]
-
Mechanism of Destruction: The compound is injected into a primary combustion chamber operating at temperatures exceeding 850°C. The high heat and oxygen-rich environment break the chemical bonds, including the stable carbon-chlorine bond, mineralizing the organic components into carbon dioxide, water, and hydrogen chloride (HCl) gas.
-
Regulatory Compliance: This method is recognized by the U.S. Environmental Protection Agency (EPA) as a "Best Available Demonstrated Technology" for many halogenated organic wastes.[8] Wastes containing halogenated organic compounds are regulated under the Resource Conservation and Recovery Act (RCRA).[13]
-
Emission Control: The incineration facility must be equipped with advanced air pollution control systems. Critically, a "scrubber" is used to neutralize the acidic hydrogen chloride gas generated from the combustion of the chlorinated compound, preventing its release into the atmosphere.[8]
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Minor Spill (Contained in a Fume Hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double-glove if necessary).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated organic waste.
-
Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a Fume Hood or Large Volume):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if the substance is flammable or the spill is large.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Provide them with the name of the chemical and a copy of the SDS.
-
By following these detailed procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and regulatory compliance.
References
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- MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents.
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A Senior Application Scientist's Guide to Handling 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole
This guide provides essential safety and handling protocols for 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole. As a member of the benzoxazole class of heterocyclic compounds, this molecule and its derivatives are noted for their significant biological activity and are common scaffolds in medicinal chemistry and drug development.[1][2][3] Due to the potential for biological interaction and the presence of a chlorinated aromatic ring, a stringent safety protocol is paramount.
This document synthesizes data from analogous compounds and established laboratory safety principles to provide a comprehensive operational plan. Researchers must recognize that while a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, the guidance herein is based on a conservative risk assessment of its structural components.
Hazard Analysis & Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound are extrapolated from its core chemical structure and data on similar benzoxazole derivatives.
Key Potential Hazards:
-
Toxicity: Structurally similar chlorinated aromatic and benzoxazole compounds are classified as toxic if swallowed or in contact with skin, and harmful if inhaled. Given its intended use in research, it should be assumed to be biologically active and potentially toxic.
-
Skin and Eye Irritation: Many benzoxazole derivatives can cause serious eye irritation and skin irritation upon contact.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]
-
Environmental Hazard: As a chlorinated organic compound, it may be persistent and harmful to aquatic life. Standard procedure dictates that halogenated organic waste must be disposed of separately and never discharged into laboratory drains.[6][7]
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8]
The Hierarchy of Controls: A Framework for Safety
Personal Protective Equipment (PPE) is the final line of defense. True laboratory safety is achieved by implementing a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes eliminating or minimizing the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. Always inspect PPE for damage before use and ensure proper fit.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | ANSI Z87.1 compliant safety glasses.[9] | Nitrile gloves. | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes.[9][10] | Not generally required. |
| Weighing (Solid) & Dilute Solution Handling | Chemical splash goggles.[9] | Double-gloving with nitrile gloves is recommended. | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes.[9][10] | Recommended if weighing outside a ventilated enclosure. |
| Handling Concentrated Solutions / Potential for Aerosol Generation | Chemical splash goggles and a face shield.[9] | Heavier-duty chemically resistant gloves (e.g., butyl rubber) over inner nitrile gloves. | Chemically resistant apron over a flame-resistant lab coat; long pants and closed-toe shoes.[10] | A NIOSH-approved respirator with organic vapor cartridges is required.[11] |
| Spill Cleanup | Chemical splash goggles and a face shield.[9] | Heavy-duty, chemically resistant gloves. | Chemically resistant coveralls or apron.[11] | A NIOSH-approved respirator with organic vapor cartridges is required.[11] |
Eye and Face Protection
-
Rationale: To prevent contact with chemical splashes, which can cause serious eye irritation or damage.[4][5]
-
Standard: All eye protection must be ANSI Z87.1 compliant.[9]
-
Procedure:
-
Wear chemical splash goggles for all "wet" chemistry work.
-
Supplement with a full-face shield when handling larger volumes (>1 liter), working with concentrated solutions, or when there is a significant risk of splashing.[9]
-
Skin and Body Protection
-
Rationale: To prevent skin contact, as analogous compounds are toxic upon dermal absorption.
-
Procedure:
-
Gloves: Wear nitrile gloves as a minimum. For prolonged contact or handling of concentrated solutions, consider double-gloving or using gloves with higher chemical resistance. Always check a glove compatibility chart. Dispose of gloves immediately after handling the chemical or if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.[9]
-
Apparel: Always wear long pants and fully enclosed, liquid-resistant shoes in the laboratory.[10]
-
Respiratory Protection
-
Rationale: To prevent the inhalation of aerosols or fine powders, which can be harmful and cause respiratory irritation.[4]
-
Procedure:
-
All weighing of the solid compound and handling of volatile solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
If a fume hood is not available or during a large-scale cleanup, a NIOSH-approved air-purifying respirator with organic vapor cartridges is mandatory.[11] All users of respirators must be properly fit-tested and trained.
-
Operational Plan: From Receipt to Disposal
A systematic workflow minimizes risk at every stage of the chemical's lifecycle in the laboratory.
Caption: Step-by-step workflow for handling this compound.
Step 1: Receiving and Storage
-
Verification: Upon receipt, confirm the container's integrity. Check for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and relevant hazard warnings.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it segregated from incompatible materials, such as strong oxidizing agents.[4][5] The storage area should be accessible only to authorized personnel.
Step 2: Handling and Use
-
Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Weighing: If weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to prevent inhalation of dust.
-
Solution Preparation: Add the solid to the solvent slowly. Avoid splashing. If heating is required, use a heating mantle or water bath, not an open flame.[6]
-
Avoid Contamination: Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.
Step 3: Spill Management
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spill from spreading. Use a spill containment kit with appropriate absorbent materials (e.g., sand, diatomaceous earth).[7] Do not use combustible materials like paper towels to absorb large spills.
-
Neutralize/Absorb: For small spills, carefully cover with an inert absorbent material.
-
Clean-Up: Wearing appropriate PPE (see table above), collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Decontamination and Disposal
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the chemical.
-
Waste Segregation: This is a critical step. As a halogenated organic compound, all waste (including contaminated solids, solutions, and cleaning materials) must be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[12]
-
Disposal Protocol: The sealed and clearly labeled waste container must be disposed of through your institution's official Environmental Health and Safety (EHS) office. Never pour this chemical or its waste down the drain.[6][7]
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Laboratory chemical waste.
- Process for Disposal of Chlorinated Organic Residues. (Source not fully available).
- Treatment and disposal of chemical wastes in daily laboratory work. (Source not fully available).
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- SAFETY DATA SHEET for a structurally similar compound. Sigma-Aldrich.
- Safety Data Sheet for a structurally similar compound. CymitQuimica.
- Personal Protective Equipment. University of British Columbia.
- Benzoxazole - Safety D
- SAFETY DATA SHEET for Benzoxazole. Fisher Scientific.
- 2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile product page. BLDpharm.
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- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
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- Personal Protective Equipment and Chemistry. Chemical Safety Facts.
- 2-(2-Chlorophenyl)-5-methylbenzo[d]oxazole product page. ChemScene.
- 2-(2-Chlorophenyl)-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid product page. LGC Standards.
- 2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide product page. Smolecule.
- Benzoxazole: Synthetic Methodology and Biological Activities. (Journal Article).
- Benzoxazole derivatives: Significance and symbolism. (Journal Article).
- 2-(4-CHLOROPHENYL)BENZOTHIAZOLE SDS. ECHEMI.
- Oxazole. Wikipedia.
- Benzoxazole. Wikipedia.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride product page. BLDpharm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
